Myristoyl-L-carnitine-d3Hydrochloride
Description
Properties
IUPAC Name |
[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-IQDJPGLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334532-25-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Biological Roles of Long-Chain Acylcarnitines: A Focus on Myristoyl-L-carnitine
Abstract
Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, their biological significance extends far beyond this canonical function. Myristoyl-L-carnitine (C14), a prominent member of this class, serves as a critical metabolic shuttle and an emerging bioactive molecule implicated in a spectrum of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the multifaceted roles of myristoyl-L-carnitine, from its fundamental involvement in mitochondrial bioenergetics to its influence on cellular signaling, membrane dynamics, and the pathogenesis of metabolic diseases. We will dissect the mechanisms of its synthesis and transport, detail its broader biological impacts, and provide robust, field-proven methodologies for its scientific investigation, catering to researchers, and professionals in drug development.
The Carnitine Shuttle: The Gateway to Fatty Acid Oxidation
At the heart of cellular energy homeostasis lies the critical process of fatty acid oxidation (FAO), which provides the primary fuel source for tissues with high energy demands, such as cardiac and skeletal muscle.[1][2] Long-chain fatty acids, however, cannot passively cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle, a sophisticated transport system for which long-chain acylcarnitines are the indispensable cargo.[3][4]
The shuttle's operation can be distilled into three enzymatic steps:
-
Esterification in the Cytosol: Long-chain fatty acyl-CoAs are esterified to L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane. This reaction forms the long-chain acylcarnitine, such as myristoyl-L-carnitine, and releases Coenzyme A (CoA).[2] This is the rate-limiting step of FAO.
-
Translocation across the Inner Membrane: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a free carnitine molecule.[4][5]
-
Regeneration in the Matrix: Within the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, transferring the acyl group from carnitine back to CoA, regenerating the fatty acyl-CoA for β-oxidation and liberating free carnitine to be shuttled back to the cytosol.[6]
This elegant system ensures a steady supply of fatty acids for ATP production while maintaining distinct cytosolic and mitochondrial pools of CoA.[5]
Figure 2: Pathophysiological Signaling Roles of Accumulated LCACs.
Implications in Health and Disease
Alterations in myristoyl-L-carnitine levels are associated with a range of clinical conditions, making it a valuable biomarker.
-
Inherited Metabolic Disorders: Deficiencies in enzymes like CPT2 or VLCAD lead to a characteristic buildup of specific LCACs, including myristoyl-L-carnitine, which is diagnostic in newborn screening panels. [6]* Cardiovascular Disease: Elevated plasma LCACs are linked to heart failure, coronary artery disease, and arrhythmias, likely due to their detrimental effects on cardiomyocyte energy production and ion channel function. [1]* Mitochondrial Myopathy: Patients with mitochondrial myopathies often exhibit elevated concentrations of acylcarnitines, particularly hydroxylated long-chain species, reflecting impaired β-oxidation. [7][8]* Other Conditions: Decreased levels of myristoyl-L-carnitine have been noted in patients with chronic fatigue syndrome, while increased levels are seen in end-stage renal disease. [9]It is also being investigated as a potential marker for diabetes and autoimmune hepatitis. [10]
Methodologies for the Study of Myristoyl-L-carnitine
Accurate quantification and functional analysis of myristoyl-L-carnitine are paramount to understanding its biological role. The gold-standard analytical technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). [11][12]
Figure 3: General Experimental Workflow for LCAC Quantification.
Protocol: Quantification of Myristoyl-L-carnitine in Plasma by LC-MS/MS
This protocol provides a robust framework for the sensitive and specific quantification of myristoyl-L-carnitine.
A. Rationale: This method utilizes stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. Protein precipitation removes the bulk of interfering macromolecules, and chromatographic separation resolves myristoyl-L-carnitine from other isomers and contaminants before detection by MS/MS, which provides specificity and sensitivity. [11][12][13] B. Materials:
-
Plasma samples (stored at -80°C)
-
Myristoyl-L-carnitine analytical standard () [11]* d3-Myristoyl-L-carnitine (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
96-well plates
-
Centrifuge capable of handling plates
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
C. Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma to each well.
-
Add 10 µL of the internal standard working solution (e.g., d3-Myristoyl-L-carnitine in methanol) to each well.
-
Causality: The internal standard is added early to account for any analyte loss during the subsequent extraction steps.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile to each well.
-
Mix thoroughly by vortexing for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Causality: Cold acetonitrile efficiently denatures and precipitates plasma proteins, releasing small molecule analytes like acylcarnitines into the supernatant.
-
-
Analyte Isolation:
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate, avoiding the protein pellet.
-
Causality: Centrifugation separates the soluble analytes from the solid protein debris.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Causality: Evaporation concentrates the analyte. Reconstitution in the mobile phase ensures compatibility with the HPLC system and proper injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5-10 µL of the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase or HILIC column). [12]Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a formic acid modifier to achieve separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both myristoyl-L-carnitine and its labeled internal standard.
-
Causality: Chromatography separates analytes based on their physicochemical properties. MRM provides two levels of mass filtering (precursor and product ions), ensuring highly specific and sensitive detection of the target analyte.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using known concentrations of the analytical standard and calculate the concentration of myristoyl-L-carnitine in the unknown samples.
-
Conclusion and Future Directions
Myristoyl-L-carnitine is far more than a simple metabolic intermediate. It is a pivotal molecule at the crossroads of energy metabolism, cellular signaling, and disease. Its fundamental role in shuttling fatty acids for β-oxidation is undisputed, but the consequences of its dysregulation reveal a potent bioactive lipid with the ability to modulate mitochondrial health, inflammation, apoptosis, and ion channel function. As such, the precise measurement of myristoyl-L-carnitine and other LCACs serves as a critical diagnostic and prognostic tool in a growing number of pathologies.
For drug development professionals, understanding the dual nature of LCACs is crucial. Targeting the carnitine shuttle to modulate fatty acid oxidation holds therapeutic promise for metabolic diseases. However, the potential for off-target effects due to the accumulation of these signaling-active lipids must be carefully considered. Future research should continue to unravel the specific protein interactions and downstream signaling cascades initiated by myristoyl-L-carnitine, paving the way for more targeted therapeutic interventions that can harness its metabolic benefits while mitigating its potential pathological effects.
References
-
Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1647-1655. [Link]
-
McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Acylcarnitines as translational biomarkers of mitochondrial dysfunction. Metabolites, 5(4), 635-654. [Link]
-
Tein, I., & Vockley, J. (2011). Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism, 96(7), E1133–E1137. [Link]
-
McCorkle, K., & Adams, S. H. (2011). Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E877-E887. [Link]
-
Orngreen, M. C., Duno, M., Ejstrup, R., Vissing, J., & Laforêt, P. (2019). Hydroxylated Long-Chain Acylcarnitines Are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism, 104(12), 6051-6059. [Link]
-
National Center for Biotechnology Information. (n.d.). Myristoylcarnitine. PubChem Compound Summary for CID 6426854. Retrieved from [Link].
-
Human Metabolome Database. (2021). Showing metabocard for Myristoylcarnitine (HMDB0254979). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-Myristoylcarnitine. PubChem Compound Summary for CID 53477791. Retrieved from [Link].
-
Chem-Impex. (n.d.). Myristoyl-L-carnitine chloride. Retrieved from [Link]
-
Li, K., Li, Y., & Liu, G. (2007). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 21(10), 1629-1636. [Link]
-
El-Hattab, A. W., & Scaglia, F. (2015). Disorders of carnitine biosynthesis and transport. YMGME, 116(3), 107-117. [Link]
-
Bertin Bioreagent. (n.d.). Myristoyl-L-carnitine (chloride). Retrieved from [Link]
-
Vescovo, G., Ravara, B., & D'Amico, E. (2002). L-Carnitine: a potential treatment for blocking apoptosis and preventing skeletal muscle myopathy in heart failure. American Journal of Physiology-Cell Physiology, 283(3), C802-C810. [Link]
-
Wu, J., & Corr, P. B. (1994). Activation and inhibition of reconstituted cardiac L-type calcium channels by palmitoyl-L-carnitine. Journal of Biological Chemistry, 269(3), 1909-1915. [Link]
-
Płonka, J., & Drapała, A. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 96, 22-34. [Link]
-
Spedding, M., & Mir, A. K. (1987). Direct Activation of Ca2+ Channels by Palmitoyl Carnitine, a Putative Endogenous Ligand. British Journal of Pharmacology, 92(2), 457-468. [Link]
-
Longo, A., Bruno, G., & Curti, S. (1995). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after precolumn derivatization with 1-aminoanthracene. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 299-307. [Link]
-
Li, J. L., Wang, Q. Y., & Luan, H. Y. (2007). L-carnitine protects against apoptosis of murine MC3T3-E1 osteoblastic cells. Apoptosis, 12(1), 163-172. [Link]
-
Di Lisa, F., & Ziegler, M. (2009). Carnitine homeostasis, mitochondrial function, and cardiovascular disease. Current Medicinal Chemistry, 16(34), 4470-4476. [Link]
-
Adeva-Andany, M. M., Calvo-Castro, I., & Fernández-Fernández, C. (2017). Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. Nutrición Hospitalaria, 34(6), 1391-1406. [Link]
-
Longo, N., Amat di San Filippo, C., & Pasquali, M. (2006). Disorders of carnitine transport and the carnitine cycle. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 77-85. [Link]
-
Biocrates Life Sciences AG. (2020). Carnitine - Metabolite of the month. Retrieved from [Link]
-
Moretti, S., Alesse, E., & Di Marzio, L. (2000). L-carnitine reduces lymphocyte apoptosis and oxidant stress in HIV-1-infected subjects treated with zidovudine and didanosine. Antiviral Therapy, 5(2), 115-123. [Link]
-
Galli, G., & Fratelli, M. (2002). Reduction of apoptosis through the mitochondrial pathway by the administration of acetyl-L-carnitine to mouse fibroblasts in culture. Experimental Cell Research, 277(1), 80-87. [Link]
-
Micheletti, R., Zuanetti, G., & Schiavone, A. (1992). Effect of propionyl-L-carnitine on L-type calcium channels in human heart sarcolemma. Molecular and Cellular Biochemistry, 116(1-2), 159-164. [Link]
-
Ishii, T., & Kyuwa, S. (1994). L-carnitine and some of its analogs delay the onset of apoptotic cell death initiated in murine C2.8 hepatocytic cells after hepatocyte growth factor deprivation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1224(3), 333-341. [Link]
-
Wikipedia. (n.d.). Carnitine biosynthesis. Retrieved from [Link]
-
Abo El-Azm, A. M., El-Baky, R. M. A., & El-Sayed, A. I. (2025). L-carnitine as a novel approach for pain and inflammation relief in rheumatoid arthritis. Inflammopharmacology, 33(5), 1956-1964. [Link]
-
Life Extension. (2015). L carnitine supplementation lowers inflammation in heart disease. Retrieved from [Link]
-
Linus Pauling Institute. (n.d.). L-Carnitine. Retrieved from [Link]
-
DiNicolantonio, J. J., & O'Keefe, J. H. (2024). Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota. Nutrients, 16(24), 4244. [Link]
-
Flanagan, J. L., Simmons, P. A., & Vehige, J. (2010). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Journal of Gerontology, 65A(9), 927-936. [Link]
-
Haghighatdoost, F., Jabbari, M., & Hariri, M. (2019). The effect of L-carnitine on inflammatory mediators: a systematic review and meta-analysis of randomized clinical trials. European Journal of Clinical Pharmacology, 75(7), 917-927. [Link]
-
Sepand, M. R., Samimi, A., & Razavi, S. (2022). The effects of L-carnitine supplementation on inflammatory and anti-inflammatory markers in adults: a systematic review and dose-response meta-analysis. Nutrition Journal, 21(1), 61. [Link]
-
Abo El-Azm, A. M., El-Baky, R. M. A., & El-Sayed, A. I. (2025). L-carnitine as a novel approach for pain and inflammation relief in rheumatoid arthritis. Inflammopharmacology. [Link]
-
Lazzarato, C., & Kruse, F. E. (2021). L-carnitine suppresses transient receptor potential vanilloid type 1 activity and myofibroblast transdifferentiation in human corneal keratocytes. Scientific Reports, 11(1), 4721. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Carnitine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Myristoyl-L-carnitine chloride | TargetMol [targetmol.com]
- 11. Myristoyl- L -carnitine analytical standard 25597-07-3 [sigmaaldrich.com]
- 12. bevital.no [bevital.no]
- 13. research.unipd.it [research.unipd.it]
An In-Depth Technical Guide to Myristoyl-L-carnitine-d3 Hydrochloride: A Crucial Tool in Metabolic Research and Drug Development
This guide provides a comprehensive technical overview of Myristoyl-L-carnitine-d3 Hydrochloride, a stable isotope-labeled internal standard essential for the accurate quantification of myristoylcarnitine in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, and its critical role in mass spectrometry-based metabolic studies.
Introduction: The Significance of Myristoylcarnitine and Its Labeled Analog
L-carnitine and its acyl esters, collectively known as acylcarnitines, are pivotal to cellular energy metabolism. They are integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, the primary energy-generating pathway for the heart and skeletal muscles. Myristoyl-L-carnitine, a C14 acylcarnitine, is a naturally occurring long-chain acylcarnitine. Aberrant levels of myristoylcarnitine in biological fluids can be indicative of underlying metabolic disorders, including fatty acid oxidation defects. Consequently, the precise and accurate quantification of myristoylcarnitine is of significant clinical and research interest.
The "gold standard" for the quantification of endogenous small molecules like myristoylcarnitine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard. Myristoyl-L-carnitine-d3 Hydrochloride serves as an ideal internal standard for this purpose. Its chemical structure is nearly identical to the endogenous analyte, but its mass is three daltons higher due to the incorporation of three deuterium atoms. This mass difference allows for its distinct detection by the mass spectrometer, while its similar physicochemical properties ensure that it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and other sources of analytical variability.
Physicochemical Properties of Myristoyl-L-carnitine-d3 Hydrochloride
A thorough understanding of the physicochemical properties of a standard is paramount for its effective use in experimental settings.
| Property | Value | References |
| CAS Number | 1334532-25-0 | [1][2] |
| Molecular Formula | C₂₁H₃₈D₃NO₄·HCl | [1] |
| Molecular Weight | 411.03 g/mol | [1][2] |
| Appearance | White to Off-White Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in Methanol, Ethanol, DMSO, and Water | |
| Storage | Store at -20°C for long-term stability. |
Synthesis of Myristoyl-L-carnitine-d3 Hydrochloride: A Mechanistic Approach
The synthesis of Myristoyl-L-carnitine-d3 Hydrochloride is a multi-step process that involves the preparation of a deuterated acylating agent and its subsequent reaction with L-carnitine. The following is a representative synthetic scheme, illustrating the key chemical transformations.
Step 1: Synthesis of Myristoyl-d3 Chloride
The synthesis begins with the deuteration of a suitable precursor to myristic acid, followed by conversion to the highly reactive myristoyl-d3 chloride.
Caption: Synthesis of Myristoyl-d3 Chloride.
Causality: The chlorination of myristic acid-d3 with thionyl chloride is a standard and efficient method for producing the acyl chloride. The acyl chloride is highly electrophilic, making it an excellent acylating agent for the subsequent reaction with L-carnitine.
Step 2: Acylation of L-carnitine
The deuterated myristoyl chloride is then reacted with L-carnitine hydrochloride to form the final product.
Caption: Acylation of L-carnitine.
Causality: The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the highly reactive acyl chloride. The hydroxyl group of L-carnitine acts as a nucleophile, attacking the electrophilic carbonyl carbon of myristoyl-d3 chloride to form an ester linkage. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Application in Quantitative Bioanalysis: An Experimental Workflow
The primary application of Myristoyl-L-carnitine-d3 Hydrochloride is as an internal standard for the quantification of myristoylcarnitine in biological samples by LC-MS/MS. A typical workflow for this analysis is outlined below.
Caption: Experimental workflow for myristoylcarnitine quantification.
Detailed Experimental Protocol: Quantification of Myristoylcarnitine in Human Plasma
This protocol provides a detailed methodology for the quantification of myristoylcarnitine in human plasma using Myristoyl-L-carnitine-d3 Hydrochloride as an internal standard.
1. Materials and Reagents:
-
Myristoyl-L-carnitine standard (for calibration curve)
-
Myristoyl-L-carnitine-d3 Hydrochloride (Internal Standard)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human Plasma (control and study samples)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Myristoyl-L-carnitine in methanol.
-
Prepare a 1 mg/mL stock solution of Myristoyl-L-carnitine-d3 Hydrochloride in methanol.
-
From the Myristoyl-L-carnitine stock solution, prepare a series of working standards by serial dilution in methanol to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of Myristoyl-L-carnitine-d3 Hydrochloride at a fixed concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate myristoylcarnitine from other plasma components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Myristoyl-L-carnitine 372.3 85.1 | Myristoyl-L-carnitine-d3 | 375.3 | 85.1 |
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for both Myristoyl-L-carnitine and Myristoyl-L-carnitine-d3.
-
Calculate the peak area ratio (Myristoyl-L-carnitine / Myristoyl-L-carnitine-d3).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of Myristoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Trustworthiness: A Self-Validating System
The use of a stable isotope-labeled internal standard like Myristoyl-L-carnitine-d3 Hydrochloride creates a self-validating system. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. This co-eluting, co-ionizing internal standard ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification. This approach is the cornerstone of robust bioanalytical methods and is highly recommended by regulatory agencies for drug development studies.
Authoritative Grounding and Clinical Significance
Elevated levels of myristoylcarnitine can be a biomarker for several inherited metabolic disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency. In these conditions, the body is unable to properly break down long-chain fatty acids, leading to their accumulation as acylcarnitines. This can result in serious health problems, including cardiomyopathy, hypoglycemia, and muscle weakness. The accurate measurement of myristoylcarnitine is therefore critical for the diagnosis and monitoring of these disorders.
Conclusion
Myristoyl-L-carnitine-d3 Hydrochloride is an indispensable tool for researchers and clinicians working in the field of metabolism. Its use as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of myristoylcarnitine, providing valuable insights into fatty acid metabolism and aiding in the diagnosis and management of metabolic diseases. This guide has provided a comprehensive overview of its properties, synthesis, and application, empowering researchers to confidently incorporate this critical reagent into their analytical workflows.
References
Sources
An In-Depth Technical Guide to Myristoyl-L-carnitine-d3 Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Myristoyl-L-carnitine-d3 Hydrochloride, a deuterated long-chain acylcarnitine of significant interest in metabolic research and clinical diagnostics. The document delves into the fundamental characteristics of this stable isotope-labeled internal standard, offering insights into its structure, stability, and solubility. Furthermore, it outlines its critical application in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), complete with a detailed experimental protocol and a discussion of the underlying scientific principles. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical chemistry, and pharmaceutical sciences.
Introduction: The Role of Acylcarnitines and the Need for Stable Isotope-Labeled Standards
Acylcarnitines are a class of molecules crucial for cellular energy metabolism. They are formed when a fatty acid is attached to L-carnitine, a compound essential for transporting long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. The profile of acylcarnitines in biological fluids can serve as a valuable biomarker for a range of inborn errors of metabolism, as well as acquired metabolic disorders.
Myristoyl-L-carnitine is a naturally occurring long-chain acylcarnitine.[1] Its levels in plasma have been observed to be decreased in patients with chronic fatigue syndrome and increased in those with end-stage renal disease.[1] Accurate and precise quantification of myristoyl-L-carnitine in complex biological matrices is therefore of significant diagnostic and research interest.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity.[2] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological sample. To overcome this challenge, stable isotope-labeled internal standards are employed. Myristoyl-L-carnitine-d3 Hydrochloride is a deuterated analog of myristoyl-L-carnitine, designed to serve as an ideal internal standard for its quantification.[3] Its near-identical physicochemical properties to the endogenous analyte ensure that it experiences the same extraction recovery and matrix effects, thus enabling highly accurate and precise measurements.[4]
Physicochemical Properties of Myristoyl-L-carnitine-d3 Hydrochloride
A thorough understanding of the physical and chemical properties of Myristoyl-L-carnitine-d3 Hydrochloride is fundamental to its proper handling, storage, and application in a research setting.
Chemical Structure and Identity
Myristoyl-L-carnitine-d3 Hydrochloride is the hydrochloride salt of the deuterated form of myristoyl-L-carnitine, where three hydrogen atoms on one of the N-methyl groups of the carnitine moiety are replaced with deuterium.
-
Chemical Name: (R)-3-Carboxy-N,N-dimethyl-N-(methyl-d3)-2-(tetradecanoyloxy)propan-1-aminium chloride[5]
-
Synonyms: Tetradecanoyl-L-carnitine-d3 HCl, C14:0 Carnitine-d3 HCl[5]
-
CAS Number: 1334532-25-0[5]
Table 1: Key Chemical Identifiers
| Identifier | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₈D₃NO₄·HCl | [5] |
| Molecular Weight | 411.03 g/mol | [5] |
| InChI Key | TWGWHMYOGIGWDM-IQDJPGLDSA-N |
Physical Properties
Myristoyl-L-carnitine-d3 Hydrochloride is typically supplied as a white to off-white solid.[6] Its physical state and solubility are critical considerations for the preparation of stock solutions and standards for quantitative analysis.
Table 2: Physical and Solubility Data
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | [6] |
| Solubility | DMF: 20 mg/mLDMSO: 14 mg/mLEthanol: 20 mg/mL | [1] |
Stability and Storage
Proper storage is crucial to maintain the integrity and stability of Myristoyl-L-carnitine-d3 Hydrochloride.
-
Solid Form: When stored as a solid at -20°C, the compound is stable for at least four years.[1]
-
In Solvent: Solutions of Myristoyl-L-carnitine-d3 Hydrochloride in organic solvents should be stored at -80°C to ensure long-term stability.[6]
It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Application in Quantitative Bioanalysis: A Methodological Deep Dive
The primary application of Myristoyl-L-carnitine-d3 Hydrochloride is as an internal standard for the accurate quantification of myristoyl-L-carnitine in biological samples by LC-MS/MS. This section provides a detailed experimental workflow, from sample preparation to data analysis, grounded in the principles of scientific integrity and trustworthiness.
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the biological sample prior to any sample processing steps. The deuterated standard, being chemically identical to the endogenous analyte, will behave in the same manner during extraction, derivatization (if any), and chromatographic separation. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratios (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample loss or matrix effects.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: Quantification of Myristoyl-L-carnitine in Human Plasma
This protocol is a representative method for the quantification of myristoyl-L-carnitine in human plasma using Myristoyl-L-carnitine-d3 Hydrochloride as an internal standard. It is essential to validate this method in your laboratory to ensure it meets the required performance characteristics.
3.2.1. Materials and Reagents
-
Myristoyl-L-carnitine (analyte standard)
-
Myristoyl-L-carnitine-d3 Hydrochloride (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (from a certified source)
-
Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode cation exchange)
3.2.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of myristoyl-L-carnitine and Myristoyl-L-carnitine-d3 Hydrochloride and dissolve each in 1 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of myristoyl-L-carnitine by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Myristoyl-L-carnitine-d3 Hydrochloride stock solution with methanol:water (1:1, v/v).
3.2.3. Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spiking: Add 10 µL of the internal standard working solution (100 ng/mL) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 15 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
3.2.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate myristoyl-L-carnitine from other plasma components. For example:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Myristoyl-L-carnitine: Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 85.1
-
Myristoyl-L-carnitine-d3: Precursor ion (Q1) m/z 375.3 -> Product ion (Q3) m/z 85.1[7]
-
3.2.5. Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard for each sample.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of myristoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Causality Behind Experimental Choices
-
Choice of Deuterated Standard: Deuterium is used as the isotopic label because it is relatively inexpensive and easy to incorporate synthetically. The d3 label on a non-exchangeable position (the N-methyl group) ensures the stability of the label throughout the analytical process.[8]
-
Protein Precipitation with Acetonitrile: Acetonitrile is an effective solvent for precipitating plasma proteins while keeping the acylcarnitines in solution.
-
Reversed-Phase Chromatography: A C18 column is well-suited for retaining and separating the relatively nonpolar long-chain acylcarnitines.
-
Formic Acid in Mobile Phase: The addition of a small amount of formic acid improves the ionization efficiency of the acylcarnitines in the ESI source by promoting the formation of protonated molecules.
-
MRM Detection: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. The characteristic neutral loss of 59 Da (trimethylamine) and the product ion at m/z 85 are common for acylcarnitines.[2]
Synthesis and Quality Control of Deuterated Standards: Ensuring Trustworthiness
The reliability of quantitative data is directly dependent on the quality of the internal standard. Therefore, a robust synthesis and stringent quality control process are paramount.
Synthesis
The synthesis of Myristoyl-L-carnitine-d3 Hydrochloride typically involves the acylation of d3-L-carnitine with myristoyl chloride or a similar activated myristic acid derivative. The d3-L-carnitine itself can be synthesized from precursors containing deuterated methyl groups.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. NULL [szabo-scandic.com]
- 5. scbt.com [scbt.com]
- 6. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Understanding deuterated standards in mass spectrometry
An In-Depth Technical Guide to Deuterated Standards in Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
In the landscape of quantitative mass spectrometry, particularly in regulated bioanalysis, the pursuit of accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for quantification, and at its heart lies the use of a Stable Isotope-Labeled (SIL) internal standard. Among SILs, deuterated standards are the most common, offering a cost-effective and chemically analogous proxy for the analyte of interest.[1] This guide provides a deep dive into the core principles, practical applications, and critical nuances of using deuterated internal standards in LC-MS workflows. We will move beyond procedural descriptions to explore the underlying causality of experimental choices, empowering researchers, scientists, and drug development professionals to build robust, self-validating analytical methods.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The core concept of IDMS is elegantly simple yet powerful. A known quantity of an isotopically distinct version of the analyte, the internal standard (IS), is added to a sample at the earliest possible stage.[2][3][4] This "spiked" sample is then subjected to the entire analytical workflow, including extraction, purification, and injection into the LC-MS system.
Because the deuterated internal standard is chemically almost identical to the analyte, it experiences nearly the same physical losses during sample preparation and the same ionization efficiencies (or suppressions) in the mass spectrometer's source.[5][6] The mass spectrometer, however, can easily distinguish between the analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratio.[2] Quantification is therefore not based on the absolute signal intensity of the analyte, which can be highly variable, but on the ratio of the analyte's signal to the internal standard's signal.[3] This ratio remains stable, correcting for a multitude of potential errors.
Caption: The core workflow of Isotope Dilution Mass Spectrometry (IDMS).
The Role of the Deuterated Standard in Mitigating Analytical Variability
The primary function of a deuterated internal standard is to serve as a perfect chemical mimic for the analyte, providing a self-validating system within each sample. Its utility is most pronounced in correcting for two major sources of error: sample processing inconsistencies and matrix effects.
Correction for Sample Loss
During multi-step sample preparation protocols (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), it is almost impossible to achieve 100% analyte recovery. Moreover, recovery can vary from sample to sample. By adding the deuterated standard at the very beginning, it is subjected to the same extraction inefficiencies as the target analyte. If 20% of the analyte is lost during a step, 20% of the internal standard will also be lost. The crucial ratio between them, however, remains constant, ensuring that the final calculated concentration is unaffected by recovery variability.
The Critical Challenge of Matrix Effects
Matrix effects are a notorious source of imprecision and inaccuracy in LC-MS/MS analysis.[7] They occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites in plasma) interfere with the ionization of the analyte in the mass spectrometer's source.[8] This can lead to either ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which are unpredictable and can vary significantly between different samples.[8]
An ideal deuterated internal standard co-elutes perfectly with the analyte. By doing so, both the analyte and the standard pass through the ion source at the exact same time, experiencing the exact same degree of ion suppression or enhancement. While their absolute signals may fluctuate wildly, their ratio remains constant, effectively nullifying the impact of the matrix.[9]
Caption: How a co-eluting deuterated standard compensates for matrix effects.
Field-Proven Insights: Potential Pitfalls and Best Practices
While deuterated standards are powerful tools, their blind application can lead to significant errors. An experienced scientist understands the subtleties that differentiate a robust method from a fragile one. The key lies in recognizing that "chemically identical" is an approximation.
The Chromatographic Isotope Effect
The carbon-deuterium (C-D) bond is slightly stronger and less polar than a carbon-hydrogen (C-H) bond.[10] This subtle difference can sometimes lead to a small but significant change in retention time on a chromatography column, an issue known as the chromatographic isotope effect.[1][10][11] Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[11]
Why this matters: If the analyte and its deuterated standard do not co-elute perfectly, they can enter the ion source at moments with different matrix compositions. This leads to differential matrix effects, where the standard and analyte are suppressed or enhanced to different degrees, violating the core assumption of IDMS and leading to inaccurate quantification.[7][10] Studies have shown that even a slight retention time shift can cause the matrix effects experienced by the analyte and its SIL to differ by 26% or more.[10]
Self-Validating Protocol: Always verify co-elution during method development. Overlay the chromatograms of the analyte and the deuterated standard. The peaks should be perfectly symmetrical and have the same retention time. If a significant shift is observed, consider using a standard with a different labeling position or, ideally, a ¹³C-labeled standard, which does not exhibit this effect.[10][11]
Isotopic Stability and Back-Exchange
A critical requirement for any internal standard is stability. For deuterated standards, this means the deuterium atoms must remain bonded to the molecule throughout storage, sample preparation, and analysis. The primary risk is back-exchange , where deuterium atoms are swapped for hydrogen atoms from the solvent (e.g., water, methanol).[1][12]
This is most likely to occur if the deuterium is placed on or near heteroatoms with exchangeable protons, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[12][13] Such instability compromises the isotopic purity of the standard, leading to an underestimation of the analyte concentration.
Self-Validating Protocol:
-
Strategic Labeling: Select or synthesize standards where deuterium atoms are placed on stable, non-labile positions, such as aliphatic or aromatic carbons not adjacent to heteroatoms.
-
Mass Shift: Use a standard with a mass shift of at least +3 Da relative to the analyte. This minimizes interference from the natural isotopic abundance of the analyte (the M+1 and M+2 peaks). Typically, standards contain 2 to 10 deuterium atoms.[5]
-
Purity Verification: Always use standards with certified high isotopic enrichment (≥98%) and chemical purity (>99%).[5]
Quantitative Data & Standard Selection
While deuterium is the most common and cost-effective choice for isotopic labeling, other stable isotopes like ¹³C and ¹⁵N offer distinct advantages, primarily by circumventing the pitfalls associated with deuterium.[1]
Table 1: Comparison of Common Stable Isotope-Labeled Internal Standards
| Feature | Deuterated (²H) Standards | ¹³C-Labeled Standards | ¹⁵N-Labeled Standards |
|---|---|---|---|
| Relative Cost | Lowest | Highest | High |
| Synthesis | Generally easiest[1] | More complex | Complex |
| Co-elution | May exhibit slight chromatographic shifts[10] | Generally co-elute perfectly[10] | Generally co-elute perfectly[10] |
| Isotopic Stability | Risk of back-exchange at labile sites[1][10] | Highly stable; no exchange[10] | Highly stable; no exchange[10] |
| Matrix Effect Compensation | Highly effective, but can be compromised by chromatographic shifts[10] | Considered the "gold standard" due to perfect co-elution[10] | Also highly effective |
Experimental Protocol: Assessing Matrix Effects
A robust method validation, as guided by regulatory bodies like the FDA, requires a direct assessment of matrix effects.[14][15] The following protocol describes a standard experiment to quantify the impact of the matrix on an analyte's signal.
Objective: To determine if the presence of matrix components alters the ionization of the analyte and internal standard.
Methodology:
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Spike the analyte and the deuterated internal standard (D-SIL) into the final analysis solvent (e.g., 50:50 Methanol:Water).
-
Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using the finalized sample preparation method. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set 1.
-
-
Analysis: Inject and analyze both sets of samples using the LC-MS/MS method.
-
Calculation: The matrix factor (MF) is calculated for the analyte and the D-SIL separately for each lot of matrix:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
IS-Normalized MF: Calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of D-SIL)
-
-
Acceptance Criteria:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
For the method to be considered free of significant matrix effects, the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Caption: Workflow for the quantitative assessment of matrix effects.
Conclusion
Deuterated internal standards are indispensable for achieving the accuracy, precision, and robustness required in modern quantitative mass spectrometry.[5][12] They provide an elegant solution to the inherent variabilities of complex sample preparation and the challenges of LC-MS analysis.[2][5] However, their power is only fully realized when applied with a deep understanding of their potential limitations, namely the chromatographic isotope effect and the risk of back-exchange.[1] By designing and validating methods with these principles in mind—ensuring co-elution, verifying isotopic stability, and using high-purity reagents—researchers can build truly reliable and defensible analytical systems. The internal standard is not merely an additive; it is the cornerstone of quantitative integrity.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter . (2025, November 8). YouTube. Retrieved from [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays . IRL @ UMSL. Retrieved from [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Quora. Retrieved from [Link]
-
Deuterated Compounds | Stable Isotope-Labeled Standards . Pharmaffiliates. Retrieved from [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry . (2025, October 27). ACS Publications. Retrieved from [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards . Hilaris Publisher. Retrieved from [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites . (2020, July 15). PubMed. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . ijcrt.org. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis . (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025, October 30). YouTube. Retrieved from [Link]
-
Guideline on Isotope Dilution Mass Spectrometry . (2017, May 22). OSTI.GOV. Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions . (2025, March 10). Chromatography Online. Retrieved from [Link]
-
Effective Synthesis of Deuterated n-Octylamine and Its Analogues . EPJ Web of Conferences. Retrieved from [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis . (2019, January 5). PubMed Central. Retrieved from [Link]
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes . NIH. Retrieved from [Link]
-
Quantitative analysis of the proteome Proteomics Data Standards . uab.edu. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review . (2017, December 18). Crimson Publishers. Retrieved from [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS . (2025, January 11). PubMed Central. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
The Advantages of Using Stable Isotope-Labeled Nucleic Acids . (2023, December 3). Silantes. Retrieved from [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material . (2024, January 27). ich.org. Retrieved from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . NIH. Retrieved from [Link]
-
Isotope dilution . Wikipedia. Retrieved from [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds . (2014, February 27). Macmillan Group. Retrieved from [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method . (2023, January 24). RPubs. Retrieved from [Link]
-
(PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification . (2025, August 7). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. Retrieved from [Link]
-
What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone . (2025, July 11). YouTube. Retrieved from [Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry . (2013, July 1). Spectroscopy Online. Retrieved from [Link]
-
Bioanalytical Method Validation . fda.gov. Retrieved from [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment . (2025, August 9). ResearchGate. Retrieved from [Link]
-
Which internal standard? Deuterated or C13 enriched? (2013, March 14). ResearchGate. Retrieved from [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation . (2025, August 5). ResearchGate. Retrieved from [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review" . (2025, August 6). ResearchGate. Retrieved from [Link]
-
Isotope Dilution Mass Spectrometry . (2013, April 24). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 3. osti.gov [osti.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. myadlm.org [myadlm.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. hhs.gov [hhs.gov]
Deconstructing the Certificate of Analysis: A Technical Guide to Myristoyl-L-carnitine-d3 Hydrochloride
For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a compound's identity, purity, and suitability for its intended application. This guide provides an in-depth technical examination of the analytical methodologies and scientific principles that underpin a comprehensive CoA for Myristoyl-L-carnitine-d3 Hydrochloride, a critical isotopically labeled internal standard used in quantitative bioanalysis.
Myristoyl-L-carnitine-d3 Hydrochloride is the deuterated form of Myristoyl-L-carnitine, a long-chain acylcarnitine.[1] Its primary application is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices via mass spectrometry.[2] The integrity of this standard is paramount, as any impurities or inaccuracies in its characterization will directly impact the reliability of the resulting experimental data. This guide will dissect the key analytical tests presented on a CoA, elucidating the "why" behind the "how" of each experimental choice.
Identity and Structure Verification
The first and most fundamental aspect of any CoA is the unequivocal confirmation of the compound's identity. For Myristoyl-L-carnitine-d3 Hydrochloride, this involves a multi-pronged approach to verify its molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation patterns. For Myristoyl-L-carnitine-d3 Hydrochloride, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
Experimental Rationale: The choice of electrospray ionization (ESI) is dictated by the polar and charged nature of the carnitine molecule. The deuterated methyl groups on the quaternary amine provide a distinct mass shift that is readily detectable.
Table 1: Representative Mass Spectrometry Data
| Parameter | Specification | Result | Method |
| Molecular Formula | C₂₁H₃₉D₃ClNO₄ | Confirmed | ESI-HRMS |
| Molecular Weight | 411.04 | 411.0412 | ESI-HRMS |
| Mass Spectrum | Conforms to structure | Conforms | ESI-MS/MS |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environment of its hydrogen atoms.
Experimental Rationale: The ¹H NMR spectrum is used to confirm the presence of the myristoyl chain, the carnitine backbone, and the absence of significant organic impurities. The integration of the signals provides a quantitative measure of the relative number of protons in different parts of the molecule. The characteristic signals for the carnitine moiety and the long aliphatic chain of the myristoyl group are key identifiers.
Purity Assessment
Purity is a critical parameter that directly influences the accuracy of quantitative studies. A combination of chromatographic techniques is employed to assess both chemical and chiral purity.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the chemical purity of pharmaceutical compounds and reference standards. A reversed-phase HPLC method coupled with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD) is typically used.
Experimental Rationale: Reversed-phase chromatography is chosen due to the amphipathic nature of the molecule. The long hydrocarbon tail of the myristoyl group provides sufficient retention on a C18 column. The use of an ion-pairing reagent like heptafluorobutyric acid can improve peak shape for the quaternary amine.[3] Since the carnitine moiety lacks a strong chromophore, CAD or mass spectrometric detection is often preferred for its universal response to non-volatile analytes.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or a mixture of methanol and water.
Chiral Purity
The biological activity of carnitine and its derivatives is stereospecific, with the L-enantiomer being the biologically active form. Therefore, confirming the enantiomeric purity of Myristoyl-L-carnitine-d3 Hydrochloride is essential.
Experimental Rationale: Chiral HPLC is a direct method for separating enantiomers. This is often achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.[4] An alternative approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity.[7][8]
Table 2: Purity Specifications
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | HPLC-CAD/MS |
| Chiral Purity (L-enantiomer) | ≥99.0% | 99.8% | Chiral HPLC |
Content and Composition
Water Content by Karl Fischer Titration
The presence of water can affect the stability and accurate weighing of the compound. Karl Fischer titration is the gold standard for water content determination in pharmaceuticals due to its high accuracy, precision, and specificity for water.[9][10][11]
Experimental Rationale: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[9][11] Coulometric Karl Fischer is suitable for very low water content, while volumetric titration is used for higher levels.[9] The choice between the two depends on the expected water content of the material.
dot
Caption: Workflow for Water Content Determination by Karl Fischer Titration.
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by purification processes.[12] Their presence is a safety concern and is controlled according to guidelines such as USP <467> and ICH Q3C.[13][14]
Experimental Rationale: Headspace gas chromatography is the preferred method for residual solvent analysis. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the gas chromatograph. This technique avoids the injection of non-volatile matrix components, which can contaminate the GC system. A flame ionization detector (FID) is commonly used for quantification.
Table 3: Content and Composition Analysis
| Parameter | Specification | Result | Method |
| Water Content | ≤ 5.0% | 1.2% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Complies | HS-GC-FID |
Physical Properties and Storage
Appearance
A visual inspection of the physical form and color of the material is a basic but important quality control check.
Solubility
Solubility information is crucial for the end-user to prepare stock solutions and working standards. The solubility is typically tested in common laboratory solvents.
Storage and Stability
Proper storage conditions are essential to maintain the integrity of the reference standard over time. Acylcarnitines can be susceptible to hydrolysis, especially at room temperature.[15][16][17] Long-term stability studies are conducted to establish the recommended storage conditions and re-test date.
Table 4: Physical Properties and Storage
| Parameter | Specification | Result |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in Methanol, DMSO, Ethanol | Conforms |
| Storage Condition | -20°C[18][1] | -20°C |
| Stability | Stable for at least 2 years at -20°C | Conforms |
Conclusion
The Certificate of Analysis for Myristoyl-L-carnitine-d3 Hydrochloride is a testament to the rigorous quality control measures that ensure its suitability as an internal standard. Each analytical test, from mass spectrometry for identity confirmation to chiral HPLC for enantiomeric purity, is carefully selected and validated to provide a comprehensive and reliable assessment of the material's quality. By understanding the scientific principles behind these analyses, researchers can have full confidence in the data they generate using this critical reagent.
Sources
- 1. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. | Semantic Scholar [semanticscholar.org]
- 7. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. mt.com [mt.com]
- 12. uspnf.com [uspnf.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. | Semantic Scholar [semanticscholar.org]
- 18. caymanchem.com [caymanchem.com]
A Comprehensive Technical Guide to the Safe Handling and Application of Myristoyl-L-carnitine-d3 Hydrochloride
This guide provides an in-depth exploration of Myristoyl-L-carnitine-d3 Hydrochloride, offering critical safety information and expert-driven protocols for its use in research and development. Designed for scientists and drug development professionals, this document moves beyond standard safety data sheets to deliver a nuanced understanding of this compound's characteristics, ensuring both personnel safety and experimental integrity.
Introduction: Understanding the Role and Nature of Myristoyl-L-carnitine-d3 Hydrochloride
Myristoyl-L-carnitine-d3 Hydrochloride is a deuterated form of Myristoyl-L-carnitine, a naturally occurring long-chain acylcarnitine.[1][2] Acylcarnitines are crucial intermediates in cellular metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[3] In the laboratory setting, the deuterated form, Myristoyl-L-carnitine-d3, serves as an indispensable internal standard for the precise quantification of its unlabeled counterpart in biological samples using mass spectrometry (GC-MS or LC-MS).[1][4] The incorporation of deuterium (d3) provides a distinct mass shift, allowing for clear differentiation from the endogenous analyte without significantly altering its chemical behavior in analytical systems.
While deuterated compounds are not radioactive, their handling requires a thorough understanding of the parent molecule's toxicology and any subtle physicochemical changes introduced by isotopic substitution.[5] This guide is structured to provide that understanding, ensuring that this valuable research tool is used both safely and effectively.
Compound Identification and Properties
A clear identification of the research material is the first step in a self-validating safety protocol.
| Identifier | Value | Source(s) |
| Chemical Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(tetradecanoyloxy)propan-1-aminium, monochloride | |
| Synonyms | CAR 14:0-d3, C14:0 Carnitine-d3, L-Myristoylcarnitine-d3 | [1] |
| CAS Number | 1334532-25-0 | [6] |
| Molecular Formula | C₂₁H₃₉D₃NO₄ • Cl | [1] |
| Formula Weight | 411.0 g/mol | [1] |
| Appearance | Solid (White to off-white) | [4] |
| Purity | ≥99% deuterated forms (d1-d3) | [1] |
Solubility Data:
| Solvent | Solubility | Source(s) |
| DMF | ≥ 20 mg/mL | [4] |
| DMSO | ≥ 14 mg/mL | [4] |
| Ethanol | ≥ 20 mg/mL | [4] |
Note: The hygroscopic nature of DMSO can impact solubility; it is crucial to use freshly opened solvent.[4]
Hazard Identification and Toxicological Profile
Myristoyl-L-carnitine-d3 Hydrochloride is classified as hazardous. The primary risks are associated with direct contact and inhalation of the solid material.
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[7]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): H335 - May cause respiratory irritation.[7]
Signal Word: Warning
Expert Analysis of Toxicological Risks: The toxicological data for the deuterated compound are limited. Therefore, the toxicological properties are assumed to be similar to the unlabeled parent compound, L-carnitine and its esters.
-
L-carnitine and Acylcarnitines: These are endogenous molecules with low systemic toxicity.[8] High doses may lead to gastrointestinal discomfort, such as nausea and vomiting.[8] The primary hazard in a laboratory context is not systemic toxicity but the irritant effects of the concentrated, pure compound as a powder or in solution.
-
Hydrochloride Salt: The hydrochloride form can contribute to the compound's irritant properties, particularly upon contact with moist tissues like the eyes, skin, and respiratory tract.
-
Deuteration Impact: The general consensus is that deuterated compounds exhibit low toxicity.[5] The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," potentially slowing down metabolic processes at the site of deuteration. However, for a compound like this, used in small quantities as an internal standard, this effect is not considered a significant health hazard. The primary hazards remain those of the parent molecule.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential. Engineering controls are the first and most effective line of defense.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound (weighing, transferring, preparing stock solutions) must be conducted in a certified chemical fume hood. This prevents inhalation of airborne dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemical-resistant gloves. Inspect gloves for tears or holes before each use. Change gloves immediately if they become contaminated.
-
Lab Coat: A full-length lab coat should be worn and kept fastened.
-
-
Respiratory Protection: Not typically required when working in a functional fume hood. If engineering controls are not available or during a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.
Workflow: Donning and Doffing PPE```dot
Caption: Step-by-step workflow for managing a solid chemical spill.
First Aid Measures:
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention. [7]* Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician. [7]* Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]
Experimental Protocols: Best Practices in the Lab
The following protocols are designed to ensure safety and accuracy when working with Myristoyl-L-carnitine-d3 Hydrochloride.
Protocol 1: Weighing the Solid Compound
-
Preparation: Ensure the analytical balance is inside a fume hood or a vented balance enclosure. Place a clean weigh boat on the balance and tare it.
-
Aliquotting: Using a clean spatula, carefully transfer a small amount of the solid from the storage vial to the weigh boat. Make slow, deliberate movements to avoid creating airborne dust.
-
Sealing: Immediately and tightly close the main storage vial to protect the remaining compound from atmospheric moisture.
-
Recording: Record the final weight.
-
Cleanup: Clean the spatula thoroughly. Dispose of the weigh boat in the designated solid chemical waste container.
Protocol 2: Preparation of a Stock Solution
This protocol assumes the preparation of a 1 mg/mL stock solution in ethanol.
-
Pre-calculation: Determine the required mass of the compound and the volume of solvent.
-
Weighing: Following Protocol 1, accurately weigh the desired amount of Myristoyl-L-carnitine-d3 Hydrochloride into a tared, appropriate-sized glass vial (e.g., an autosampler vial or small volumetric flask).
-
Solvent Addition: In the fume hood, use a calibrated pipette to add the calculated volume of ethanol to the vial.
-
Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C. When using, allow the solution to come to room temperature before opening to prevent condensation from entering the vial.
Self-Validation Check: The integrity of the stock solution is paramount. Before use in a critical assay, it is good practice to run a quick purity check via LC-MS to confirm the expected mass and absence of significant degradation products.
References
-
Linde Gas GmbH. (2015, December 10). SAFETY DATA SHEET Deuterium. Retrieved from [Link]
-
Matheson Tri-Gas. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Deuterium oxide. Retrieved from [Link]
-
van der Ende, M., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. PMC - PubMed Central. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Retrieved from [Link]
-
Flannery, P. R., et al. (1989). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. Retrieved from [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS One. Retrieved from [Link]
-
Olson, K. R. (Ed.). (n.d.). CARNITINE (LEVOCARNITINE). In Poisoning & Drug Overdose, 8e. AccessMedicine. Retrieved from [Link]
-
Yun, H. R., et al. (2026). Biomarkers of Cardiac Metabolic Flexibility in Health, HFrEF and HFpEF. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubChem. (n.d.). (-)-Myristoylcarnitine. Retrieved from [Link]
-
GlpBio. (n.d.). Myristoyl-L-carnitine-14,14,14-d3 (chloride). Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Myristoyl-L-carnitine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Quantitative Analysis of Myristoyl-L-carnitine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Myristoyl-L-carnitine (C14) in human plasma. Myristoyl-L-carnitine is a critical long-chain acylcarnitine involved in mitochondrial fatty acid β-oxidation. Accurate measurement of its plasma concentration is vital for the study of inherited metabolic disorders, drug development, and understanding metabolic health.[1][2][3] This method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard, Myristoyl-L-carnitine-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. The method is validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[4]
Introduction: The Significance of Myristoyl-L-carnitine
L-carnitine and its acyl esters, known as acylcarnitines, are indispensable for cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][3][5] Myristoyl-L-carnitine, an ester of myristic acid (a C14 fatty acid), is a key intermediate in this process, often referred to as the "carnitine shuttle."
Aberrant levels of Myristoyl-L-carnitine and other acylcarnitines can be indicative of various inborn errors of metabolism, such as fatty acid oxidation disorders.[2] Therefore, the accurate quantification of these biomarkers is a powerful tool in clinical research and diagnostics. Tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine analysis due to its superior sensitivity, selectivity, and speed.[2]
The Principle of Stable Isotope Dilution
To achieve the highest level of quantitative accuracy, this method employs the principle of stable isotope dilution. A deuterated analog of the analyte, Myristoyl-L-carnitine-d3 (d3-MLC), is introduced into the sample at the very beginning of the workflow.[6][7]
Causality: d3-MLC is an ideal internal standard (IS) because it is chemically identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass (by 3 Daltons) allows it to be distinguished from the analyte by the mass spectrometer. By calculating the ratio of the analyte's signal to the IS's signal, we can effectively normalize for any sample loss during preparation or fluctuations in MS ionization, leading to a highly precise and accurate measurement.[6][8]
Biochemical Pathway: Role of Myristoyl-L-carnitine in Fatty Acid Oxidation
The diagram below illustrates the "carnitine shuttle," highlighting the critical role of Myristoyl-L-carnitine in transporting myristic acid into the mitochondria for energy production.
Caption: The Carnitine Shuttle for Myristic Acid Transport.
Experimental Protocol
Materials and Reagents
-
Myristoyl-L-carnitine (≥98% purity) - Cayman Chemical or equivalent
-
Myristoyl-L-carnitine-d3 (≥99% deuterated forms) - Cayman Chemical or equivalent[7]
-
LC-MS Grade Acetonitrile - Honeywell or equivalent
-
LC-MS Grade Water - Honeywell or equivalent
-
Formic Acid (LC-MS Grade, ~99%) - Sigma-Aldrich or equivalent
-
Human Plasma (K2EDTA) - BioIVT or equivalent
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Myristoyl-L-carnitine and Myristoyl-L-carnitine-d3 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Myristoyl-L-carnitine primary stock with 50:50 Acetonitrile:Water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (250 ng/mL): Dilute the Myristoyl-L-carnitine-d3 primary stock with Acetonitrile. This solution will be used for protein precipitation.
Sample Preparation Protocol
The chosen sample preparation method is protein precipitation, selected for its speed, simplicity, and effectiveness in removing the bulk of interfering proteins from the plasma matrix.[9]
-
Aliquot Samples: Pipette 50 µL of plasma samples, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add IS and Precipitate: Add 200 µL of the IS Working Solution (250 ng/mL in Acetonitrile) to each tube.
-
Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS System and Conditions
The analysis is performed on a triple-quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Chromatography Rationale: A reversed-phase C18 column is chosen for this method. While Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable option for polar molecules like acylcarnitines, the C14 acyl chain of Myristoyl-L-carnitine provides sufficient hydrophobicity for good retention and separation from more polar, short-chain acylcarnitines on a C18 stationary phase.[10][11][12][13] This approach offers robust and reproducible chromatography.
| LC Parameter | Condition |
| Column | Raptor ARC-18 (2.7 µm, 100 mm x 2.1 mm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.00 | |
| 1.00 | |
| 5.00 | |
| 6.50 | |
| 6.60 | |
| 8.00 |
Mass Spectrometry Rationale: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the quaternary amine group on the carnitine moiety readily accepts a proton, forming a stable positive ion. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). The characteristic product ion for all acylcarnitines is m/z 85, corresponding to the fragmented carnitine core [(CH3)3N+CH2CH=CHCOOH]+.
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| Myristoyl-L-carnitine | |
| Myristoyl-L-carnitine-d3 (IS) |
Method Validation Protocol
The method was validated following the ICH M10 Bioanalytical Method Validation guidelines.[4] Since Myristoyl-L-carnitine is an endogenous compound, a surrogate matrix (e.g., stripped plasma) or the background subtraction approach must be used for preparing calibration standards.[14][15]
Caption: Key Parameters for Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS. | Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.[14] |
| Calibration Curve | Prepare an 8-point calibration curve in surrogate matrix. Analyze in triplicate over 3 separate runs. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) with n=6 replicates per level, across 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (%CV) ≤15%. (For LLOQ, both accuracy and precision must be within ±20%).[15][16][17] |
| Matrix Effect | Analyze samples at Low and High QC levels prepared in at least 6 different plasma lots. | The %CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the analyte peak area from extracted samples to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent and reproducible. |
| Stability | Evaluate QC samples (Low and High) under various conditions: 3 freeze-thaw cycles, 24h at room temp (bench-top), and 3 months at -80°C (long-term). | Mean concentrations of stability samples must be within ±15% of nominal concentrations of freshly prepared samples. |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of Myristoyl-L-carnitine in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure makes this method highly robust and suitable for high-throughput analysis in clinical research and drug development settings. The comprehensive validation confirms that the method meets the stringent requirements for bioanalytical assays as set forth by international regulatory guidelines.
References
-
Lee, H. C., et al. (2023). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Journal of Analytical Science and Technology. [Link]
-
Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Peng, L., et al. (2015). Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Agin, R., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Metabolomics. [Link]
-
Longo, N. (2016). Carnitine transport and fatty acid oxidation. ResearchGate. [Link]
-
BioPharma Services Inc. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. Retrieved from BioPharma Services Inc. [Link]
-
Kuhl, M., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]
-
Grumbach, E. S., et al. (2014). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. ResearchGate. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc. [Link]
-
Li, K., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
ICH. (2019). Bioanalytical Method Validation – M10. [Link]
-
Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. PubMed. [Link]
-
Pharmaceuticals and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. JIMD Reports. [Link]
-
AMBOSS. (2020). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. YouTube. [Link]
-
De Nys, H., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from SCIEX. [Link]
Sources
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine transport and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. database.ich.org [database.ich.org]
- 16. pmda.go.jp [pmda.go.jp]
- 17. chromatographyonline.com [chromatographyonline.com]
Protocol for the Quantitative Analysis of Myristoyl-L-carnitine using Myristoyl-L-carnitine-d3 as an Internal Standard
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive protocol for the use of Myristoyl-L-carnitine-d3 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Myristoyl-L-carnitine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby mitigating the impact of matrix effects.[1][2][3] This document outlines the scientific rationale for using a deuterated internal standard, detailed procedures for the preparation of standards and samples, and a validated LC-MS/MS methodology.
Introduction: The Imperative for an Ideal Internal Standard
Quantitative analysis of endogenous metabolites and xenobiotics in complex biological matrices is often challenged by a phenomenon known as the "matrix effect".[4][5] This effect, caused by co-eluting endogenous components of the sample matrix, can lead to unpredictable ion suppression or enhancement in the mass spectrometer, thereby compromising the accuracy and reproducibility of the analytical method.[2][5][6] The most effective strategy to counteract these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][7]
Myristoyl-L-carnitine-d3 is the deuterated analog of Myristoyl-L-carnitine, an acylcarnitine involved in fatty acid metabolism.[8][9] As a SIL-IS, Myristoyl-L-carnitine-d3 is the ideal internal standard for the quantification of its unlabeled counterpart for several key reasons:
-
Identical Chemical and Physical Properties: It shares the same chemical structure and physicochemical properties as the analyte, ensuring it behaves identically during sample extraction, chromatography, and ionization.[10]
-
Co-elution with the Analyte: Due to its identical chemical nature, it co-elutes with the analyte, experiencing the same matrix effects.[7][10]
-
Mass Differentiation: The mass difference due to the deuterium labels allows for its distinct detection by the mass spectrometer.[10]
This protocol is designed to adhere to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[11][12][13]
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Biological Matrix:
-
Human plasma (or other relevant biological matrix)
-
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of Myristoyl-L-carnitine and Myristoyl-L-carnitine-d3 into separate amber glass vials.
-
Dissolve the contents of each vial in 1 mL of DMSO to obtain a final concentration of 1 mg/mL.[14][15]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solutions at -20°C or -80°C.[14]
Intermediate and Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the Myristoyl-L-carnitine stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Similarly, prepare a working internal standard solution by diluting the Myristoyl-L-carnitine-d3 stock solution.
Table 1: Preparation of Calibration Curve Standards
| Standard Level | Concentration of Myristoyl-L-carnitine (ng/mL) |
| C1 | 1 |
| C2 | 5 |
| C3 | 10 |
| C4 | 50 |
| C5 | 100 |
| C6 | 500 |
| C7 | 1000 |
Table 2: Preparation of Quality Control (QC) Samples
| QC Level | Concentration of Myristoyl-L-carnitine (ng/mL) |
| LLOQ QC | 1 |
| Low QC | 3 |
| Mid QC | 75 |
| High QC | 750 |
Working Internal Standard Solution: Prepare a 100 ng/mL working solution of Myristoyl-L-carnitine-d3 in 50:50 (v/v) acetonitrile/water.
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and effective protein precipitation method for sample clean-up.
Caption: Protein Precipitation Workflow for Sample Preparation.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Table 3: MRM Transitions for Myristoyl-L-carnitine and Myristoyl-L-carnitine-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristoyl-L-carnitine | 372.3 | 85.1 | 25 |
| Myristoyl-L-carnitine-d3 | 375.3 | 85.1 | 25 |
Note: The specific collision energies should be optimized for the instrument being used.
Data Analysis and Quantification
The concentration of Myristoyl-L-carnitine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Myristoyl-L-carnitine in the unknown samples is then interpolated from this calibration curve.
Method Validation
For use in regulated bioanalysis, the method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[13] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no significant interference at the retention times of the analyte and internal standard.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit of the calibration curve.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.[4][6]
-
Recovery: Assessing the efficiency of the extraction procedure.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
This application note provides a robust and reliable protocol for the quantitative analysis of Myristoyl-L-carnitine in biological matrices using Myristoyl-L-carnitine-d3 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required in bioanalytical studies. The described method is suitable for a wide range of research and drug development applications.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Mei, H. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 9(22), 1735-1738. Retrieved from [Link]
-
LGC. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 73-80. Retrieved from [Link]
-
LCGC North America. (2007, November 1). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Acyl Carnitine - Deuterated. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Yamamoto, T., et al. (2019). Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids. International Journal of Molecular Sciences, 20(3), 759. Retrieved from [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Myristoylcarnitine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
Fiedler, G. M., et al. (2011). Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 49(1), 129-137. Retrieved from [Link]
-
bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Retrieved from [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered species. Journal of Lipid Research, 56(8), 1645-1655. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. fda.gov [fda.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. scbt.com [scbt.com]
- 17. Myristoyl-L-carnitine-14,14,14-d3 (chloride) - Nordic Biosite [nordicbiosite.com]
- 18. Myristoyl-L-carnitine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Acylcarnitine Analysis in Plasma
Introduction: The Clinical and Research Significance of Acylcarnitines
Acylcarnitines are esterified compounds formed from L-carnitine and acyl-Coenzyme A (acyl-CoA). They are pivotal intermediates in cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1] This process is fundamental for energy production, especially during periods of fasting or increased metabolic demand.[2] The analysis of acylcarnitine profiles in plasma provides a critical diagnostic window into the functionality of fatty acid and amino acid catabolism pathways.[3] Abnormal accumulation of specific acylcarnitine species can serve as key biomarkers for a range of inborn errors of metabolism, including fatty acid oxidation disorders (FAODs) and organic acidurias.[4][5][6] Consequently, accurate and robust quantification of the acylcarnitine panel is indispensable in newborn screening, clinical diagnostics, and metabolic research.[7][8]
This guide provides a comprehensive overview of sample preparation methodologies for the analysis of acylcarnitines in plasma, with a focus on tandem mass spectrometry (MS/MS), the gold standard for this application.[9] We will delve into the rationale behind various extraction and derivatization techniques, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Principles of Plasma Sample Preparation for Acylcarnitine Analysis
The primary objective of sample preparation is to isolate acylcarnitines from the complex plasma matrix, which is rich in proteins, lipids, and salts that can interfere with downstream analysis. An ideal sample preparation strategy should be reproducible, efficient, and minimize the degradation or alteration of the target analytes. The choice of method often depends on the desired throughput, sensitivity, and the specific acylcarnitine species of interest.
Key considerations in developing a robust sample preparation workflow include:
-
Matrix Effects: Co-eluting endogenous compounds from plasma can suppress or enhance the ionization of acylcarnitines in the mass spectrometer, leading to inaccurate quantification.
-
Analyte Stability: Acylcarnitine esters can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[10]
-
Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they co-elute with their corresponding analytes and experience similar matrix effects, thus correcting for variations in extraction efficiency and instrument response.[3][11]
The following sections will detail the most common and effective sample preparation techniques for acylcarnitine analysis in plasma.
Method 1: Protein Precipitation (PPT) - The High-Throughput Approach
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[12] It is widely adopted in clinical settings where high throughput is essential.[13] The underlying principle involves the addition of a water-miscible organic solvent to the plasma, which disrupts the hydration shell of proteins, causing them to denature and precipitate.[12]
Causality Behind Experimental Choices in PPT:
-
Choice of Solvent: Acetonitrile is generally preferred over methanol as it leads to more efficient protein removal, resulting in a cleaner supernatant.[12] A solvent-to-plasma ratio of 3:1 or higher is recommended to ensure complete protein precipitation.[12]
-
Internal Standard Addition: The internal standard mixture, containing stable isotope-labeled acylcarnitines, is typically added to the precipitation solvent. This ensures that the internal standards are present throughout the entire sample preparation process, accurately reflecting any analyte loss.
-
Temperature: Performing the precipitation at low temperatures (e.g., on ice) can enhance protein precipitation and minimize the activity of endogenous enzymes that could potentially alter the acylcarnitine profile.
Experimental Workflow: Protein Precipitation
Caption: Workflow for Protein Precipitation of Plasma Samples.
Detailed Protocol: Protein Precipitation for Acylcarnitine Analysis
Materials:
-
Plasma samples (stored at -80°C)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) mixture containing stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Prepare the Precipitation Solvent with Internal Standard: Prepare a working solution of the internal standard mixture in acetonitrile at a pre-determined concentration.
-
Sample Aliquoting: Aliquot 10 µL of plasma into a microcentrifuge tube or a well of a 96-well plate.
-
Protein Precipitation: Add 100 µL of the ice-cold precipitation solvent containing the internal standards to each plasma sample.
-
Mixing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a clean 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Vortex briefly and inject the reconstituted sample into the LC-MS/MS system.
| Parameter | Recommendation | Rationale |
| Plasma Volume | 10 µL | Small volume conserves precious samples.[14] |
| Precipitation Solvent | Acetonitrile | Superior protein removal compared to methanol.[12] |
| Solvent:Plasma Ratio | 10:1 | Ensures complete protein precipitation. |
| Centrifugation | 10,000 x g, 5 min, 4°C | Efficiently pellets proteins and maintains sample integrity. |
Method 2: Solid-Phase Extraction (SPE) - For Enhanced Purity
Solid-phase extraction is a more selective sample preparation technique that can provide a cleaner extract compared to protein precipitation.[15] It is particularly useful for research applications where higher sensitivity and removal of interfering substances are critical. For acylcarnitines, which are quaternary amines and thus positively charged, cation-exchange SPE is a highly effective purification strategy.[16][17]
Causality Behind Experimental Choices in SPE:
-
Sorbent Chemistry: A strong cation-exchange (SCX) sorbent is ideal for retaining the positively charged acylcarnitines while allowing neutral and anionic interferents to be washed away.
-
Wash Steps: The wash steps are critical for removing residual proteins, phospholipids, and salts. A sequence of washes with solvents of increasing organic strength (e.g., methanol) can effectively remove non-specifically bound impurities.
-
Elution: A basic elution solvent (e.g., methanol with ammonium hydroxide) is used to neutralize the charge on the acylcarnitines, causing them to be released from the sorbent.
Experimental Workflow: Solid-Phase Extraction
Sources
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acylcarnitines [gloshospitals.nhs.uk]
- 3. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ep.bmj.com [ep.bmj.com]
- 7. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. isotope.com [isotope.com]
- 12. agilent.com [agilent.com]
- 13. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Note: Myristoyl-L-carnitine-d3 Hydrochloride in Metabolic Profiling Studies
<
Introduction: The Critical Role of Acylcarnitines and Isotope Dilution in Unraveling Metabolic Dysregulation
Acylcarnitines, esters of L-carnitine and fatty acids, are indispensable for cellular energy homeostasis. Their primary role is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation, a cornerstone of energy production.[1][2][3] The balance and composition of the acylcarnitine pool are, therefore, sensitive indicators of the state of fatty acid and amino acid metabolism.[4][5] Alterations in acylcarnitine profiles are hallmark signatures of various inherited metabolic disorders, including fatty acid oxidation defects and organic acidurias, and are increasingly implicated in complex diseases such as insulin resistance, cardiovascular disease, and certain cancers.[5][6][7]
Quantitative metabolic profiling, particularly the precise measurement of individual acylcarnitine species, is paramount for both clinical diagnostics and fundamental research.[4][8] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[9][10] However, the accuracy of LC-MS quantification is susceptible to matrix effects and variations in ionization efficiency.[4][8] To surmount these challenges, the stable isotope dilution technique is employed, wherein a known quantity of a stable isotope-labeled version of the analyte is introduced into the sample at the earliest stage of preparation.[11][12] Myristoyl-L-carnitine-d3 Hydrochloride, a deuterated analog of myristoyl-L-carnitine, serves as an ideal internal standard for the quantification of its endogenous, unlabeled counterpart and other long-chain acylcarnitines.[13] Its utility stems from its near-identical chemical and physical properties to the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, while its mass difference allows for distinct detection by the mass spectrometer.[12][14]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Myristoyl-L-carnitine-d3 Hydrochloride in metabolic profiling studies. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol for LC-MS/MS analysis, and present data visualization strategies to ensure robust and reliable quantification of acylcarnitines.
Scientific Rationale and Applications
The Significance of Myristoyl-L-carnitine
Myristoyl-L-carnitine (C14) is a long-chain acylcarnitine that plays a crucial role in the transport of myristic acid (a 14-carbon saturated fatty acid) into the mitochondria. Dysregulation of myristoyl-L-carnitine levels has been associated with several pathological conditions. For instance, elevated levels may indicate a bottleneck in the β-oxidation pathway, potentially due to genetic defects in enzymes like very long-chain acyl-CoA dehydrogenase (VLCAD). Conversely, decreased plasma levels of myristoyl-L-carnitine have been observed in patients with chronic fatigue syndrome. Furthermore, untargeted metabolomics studies have identified myristoleoyl carnitine as a potential tear-based biomarker for bacterial endophthalmitis.[15]
Why Myristoyl-L-carnitine-d3 Hydrochloride is an Effective Internal Standard
The use of a stable isotope-labeled internal standard is a cornerstone of accurate quantification in mass spectrometry.[11] Myristoyl-L-carnitine-d3 Hydrochloride is specifically deuterated on the N-methyl groups of the carnitine moiety.[13] This strategic labeling offers several advantages:
-
Minimal Isotopic Effect: The deuterium atoms do not significantly alter the physicochemical properties of the molecule, ensuring that it co-elutes with the endogenous analyte during liquid chromatography. This co-elution is critical for compensating for matrix-induced ionization suppression or enhancement.[4]
-
Distinct Mass Shift: The +3 Da mass difference between the deuterated standard and the endogenous analyte allows for their simultaneous but distinct detection by the mass spectrometer, preventing signal overlap.
-
Chemical Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the labeled standard highly stable throughout the sample preparation and analysis process.
Experimental Workflow for Acylcarnitine Profiling
The following protocol outlines a robust and validated method for the quantification of myristoyl-L-carnitine and other acylcarnitines in biological matrices such as plasma, using Myristoyl-L-carnitine-d3 Hydrochloride as an internal standard.
Figure 1: A schematic overview of the analytical workflow for acylcarnitine profiling using a stable isotope-labeled internal standard.
Detailed Step-by-Step Protocol
1. Preparation of Stock Solutions and Internal Standard Working Solution:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve myristoyl-L-carnitine hydrochloride in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Myristoyl-L-carnitine-d3 Hydrochloride in methanol.
-
IS Working Solution (e.g., 5 ng/mL): Prepare a working solution of the internal standard by diluting the stock solution in methanol. The optimal concentration may vary depending on the expected endogenous levels and instrument sensitivity.
2. Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 5 µL of the internal standard working solution.[16]
-
Vortex the sample for 10 seconds.
-
Incubate at room temperature for 10 minutes.
-
Add 300 µL of cold methanol to precipitate proteins.[16]
-
Vortex again for 10 seconds.
-
Centrifuge the samples for 10 minutes at 4000 rpm to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.7 µm, 100 x 2.1 mm) is suitable for separating acylcarnitines.[16]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acylcarnitines, followed by a re-equilibration step. A fast LC gradient can be employed for high-throughput analysis.[9]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Presentation and Quantitative Analysis
The following table provides the key mass transitions for myristoyl-L-carnitine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Myristoyl-L-carnitine | 372.3 | 85.1 |
| Myristoyl-L-carnitine-d3 | 375.3 | 85.1 |
Table 1: MRM transitions for Myristoyl-L-carnitine and its d3-labeled internal standard.[16] The product ion at m/z 85.1 is a characteristic fragment of the carnitine moiety.
Quantification:
-
Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of myristoyl-L-carnitine and a fixed concentration of the internal standard. Process these standards alongside the unknown samples.
-
Peak Area Ratio: Integrate the peak areas of the analyte and the internal standard in both the calibration standards and the unknown samples. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Concentration Determination: Plot the peak area ratio against the corresponding concentration of the calibration standards to generate a calibration curve. Determine the concentration of myristoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action: The "Carnitine Shuttle" and its Significance
The biological context for the importance of acylcarnitine measurement lies in the "carnitine shuttle" system. This transport mechanism is essential for moving long-chain fatty acids, which are activated to their acyl-CoA esters in the cytoplasm, across the inner mitochondrial membrane, which is otherwise impermeable to them.
Figure 2: The carnitine shuttle system for transporting long-chain fatty acids into the mitochondria for β-oxidation.
A disruption in any component of this shuttle can lead to an accumulation of specific acylcarnitine species in tissues and circulation, which can then be quantified using the methods described.
Conclusion and Future Perspectives
Myristoyl-L-carnitine-d3 Hydrochloride is an invaluable tool for the accurate and precise quantification of myristoyl-L-carnitine and other long-chain acylcarnitines in metabolic profiling studies. The stable isotope dilution LC-MS/MS method detailed in this application note provides a robust framework for researchers in clinical diagnostics and drug development to investigate metabolic dysregulation. As our understanding of the intricate roles of acylcarnitines in health and disease expands, the application of such rigorous analytical methodologies will be crucial in uncovering novel biomarkers and therapeutic targets. Future advancements may focus on expanding the panel of quantifiable acylcarnitines, including isomeric species, and enhancing the throughput of these assays to accommodate large-scale population studies.
References
- Bremer, J. (1983). Carnitine--metabolism and functions. Physiological reviews, 63(4), 1420–1480.
- Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et biophysica acta, 1863(10), 2422–2435.
- Stepien, K. M., Heaton, R., Rankin, S., Murphy, A., & Hargreaves, I. (2017). Evidence of mitochondrial dysfunction and impaired ROS handling in coenzyme Q10 deficient patients. Journal of clinical medicine, 6(5), 51.
- Marino, M. T., Vockley, J., & Rinaldo, P. (2011). Quantification of malonylcarnitine in dried blood spots by use of MS/MS varies by stable isotope internal standard composition. Clinical chemistry, 57(9), 1334–1336.
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]
- Li, Y., Li, S., Wang, M., & Li, Y. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2757–2764.
- Knobloch, M., Gstrein, T., & Werner, E. R. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 56(8), 1660–1670.
- Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PloS one, 14(8), e0221344.
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Myristoyl-L-carnitine-d3 (chloride). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Myristoylcarnitine. PubChem Compound Database. Retrieved from [Link]
-
bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Retrieved from [Link]
- Deshpande, V., Shetty, N., Das, S., Kannan, R., Sathe, P., Mahendradas, P., Shetty, R., & Ghosh, A. (2023). Untargeted metabolomics identifies Myristoleolyl Carnitine as a tear based detector for bacterial endophthalmitis. Investigative Ophthalmology & Visual Science, 64(8), 4419.
-
Avanti Polar Lipids. (n.d.). Acyl Carnitine - Deuterated. Retrieved from [Link]
- Smith, T. E., Dai, L., Robinson, S. P., Pearl, J. R., Williams, T. M., Smith, C. D., ... & Aboagye, E. O. (2025). Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. Advanced Science, e2514668.
- Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(3), 39.
- Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., Donapetry-García, C., & Pedre-Piñeiro, A. M. (2017). Significance of l-carnitine for human health. IUBMB life, 69(8), 578–594.
- Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et biophysica acta, 1863(10), 2422–2435.
-
AMBOSS. (2020, March 25). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter [Video]. YouTube. [Link]
- Gnoni, A., Longo, S., Gnoni, G. V., & Giudetti, A. M. (2020). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules (Basel, Switzerland), 25(2), 319.
- Ahang, Y., Wang, Y., Ke, Y., & Gong, P. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current medicinal chemistry, 30(36), 4096–4129.
Sources
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of malonylcarnitine in dried blood spots by use of MS/MS varies by stable isotope internal standard composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 14. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
Application Notes & Protocols: The Role of Deuterated Carnitines in Clinical Research
Foundational Principles: Why Deuterated Carnitines are Indispensable in Modern Clinical Research
L-carnitine and its acyl esters (acylcarnitines) are pivotal to cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, the body's core process for converting fat into energy.[1][2] Given this central role, dysregulation in carnitine metabolism is implicated in a wide array of pathologies, including cardiovascular diseases, inborn errors of metabolism, insulin resistance, and neurological disorders.[2][3][4]
However, studying the dynamics of carnitine in vivo presents a significant analytical challenge: L-carnitine is an endogenous molecule, meaning it is both synthesized by the body and absorbed from diet.[5] This makes it nearly impossible to distinguish between the body's existing pool of carnitine and an exogenously administered dose using conventional analytical methods.
This is where stable isotope labeling, specifically deuteration, provides a powerful solution. By replacing specific hydrogen atoms (¹H) with their stable, non-radioactive isotope, deuterium (²H or D), we create a labeled version of the carnitine molecule (e.g., D₃-L-carnitine).[6] This deuterated analog is biochemically identical to its endogenous counterpart in its metabolic functions but possesses a higher mass. This mass difference is easily distinguishable by mass spectrometry (MS), allowing researchers to precisely track, trace, and quantify the fate of administered carnitine without interference from the body's own supply.[5][6]
The core advantages of using deuterated carnitines in clinical research are:
-
Bioavailability and Pharmacokinetic (PK) Studies: They enable the precise determination of the absorption, distribution, metabolism, and excretion (ADME) of carnitine supplements and drugs, as the deuterated form can be differentiated from the endogenous pool.[5][7]
-
Metabolic Flux Analysis: Researchers can trace the uptake of administered carnitine into specific tissues, such as skeletal muscle, and monitor its conversion into various acylcarnitine species, providing a dynamic view of metabolic pathways under different physiological conditions (e.g., exercise).[6][8][9]
-
Gold-Standard Internal Standards: In quantitative bioanalysis, deuterated carnitines serve as ideal internal standards for mass spectrometry.[10][11][12] Because they co-elute with the unlabeled analyte and have nearly identical ionization efficiency, they accurately correct for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of endogenous carnitine levels.[12]
This guide provides a comprehensive overview of the key applications of deuterated carnitines and detailed protocols for their use in a clinical research setting.
Core Applications in Clinical Research
Pharmacokinetic and Bioavailability Studies
A fundamental question in drug and supplement development is understanding a compound's oral bioavailability. For endogenous substances like L-carnitine, this is a complex task. A study aiming to measure the bioavailability of an L-carnitine supplement by simply measuring total plasma carnitine levels before and after administration would be flawed, as it cannot distinguish the administered dose from the body's own pool.
Causality in Experimental Design: By administering a known dose of deuterated L-carnitine (e.g., D₃-L-carnitine) and using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure its concentration in plasma over time, researchers can construct an accurate pharmacokinetic profile.[5] This allows for the calculation of key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), providing a true measure of the supplement's absorption and bioavailability.[5]
Metabolic Flux and Tissue Uptake Analysis
Understanding how carnitine is transported into cells and utilized is crucial for studying diseases related to energy metabolism. For instance, skeletal muscle cannot synthesize carnitine and must import it from the blood.[6][8] Stable isotope tracing with deuterated carnitine allows for the direct visualization and quantification of this process.
Causality in Experimental Design: In a typical experiment, D₃-L-carnitine is administered intravenously to a subject.[6] At specific time points, tissue biopsies (e.g., from skeletal muscle) are taken. Using techniques like LC-MS/MS or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging, researchers can measure the amount of D₃-L-carnitine that has entered the muscle cells.[6][8] Furthermore, they can track the appearance of the deuterium label in downstream metabolites, such as D₃-acetylcarnitine. This demonstrates not only the rate of uptake but also the rate of its metabolic conversion, providing a direct measurement of metabolic flux.[8] This approach has been used to show that muscle contraction accelerates carnitine uptake and its subsequent acetylation.[6][8]
Internal Standards for Quantitative Bioanalysis
The accurate measurement of endogenous carnitine and the profile of dozens of acylcarnitines is a cornerstone of newborn screening and the diagnosis of inborn errors of metabolism.[10][13] Tandem mass spectrometry (MS/MS) is the preferred analytical method due to its sensitivity and specificity.[10]
Causality in Experimental Design: The principle of isotope dilution mass spectrometry dictates that the ideal internal standard (IS) is a stable isotope-labeled version of the analyte itself.[10] Deuterated carnitines (e.g., D₃-acetylcarnitine, D₉-carnitine) are added to every sample (e.g., plasma, dried blood spots) at a known concentration at the very beginning of the sample preparation process.[13][14] Because the deuterated IS has virtually identical chemical properties to the endogenous analyte, it experiences the same loss during extraction, the same efficiency during derivatization, and the same response (or suppression) in the MS ion source.[12] Therefore, by calculating the ratio of the MS signal of the endogenous analyte to the signal of the deuterated IS, one can achieve highly accurate and precise quantification, correcting for any experimental variability.[10] This is critical for clinical diagnostics where precise concentration cutoffs are used to identify disease states.[15]
| Analyte (Endogenous) | Deuterated Internal Standard (IS) | Precursor Ion (m/z) - Analyte | Precursor Ion (m/z) - IS | Product Ion (m/z) |
| Free Carnitine (C0) | D₃-Carnitine | 162.1 | 165.1 | 85.1 |
| Acetylcarnitine (C2) | D₃-Acetylcarnitine | 204.1 | 207.1 | 85.1 |
| Propionylcarnitine (C3) | D₃-Propionylcarnitine | 218.1 | 221.1 | 85.1 |
| Butyrylcarnitine (C4) | D₃-Butyrylcarnitine | 232.2 | 235.2 | 85.1 |
| Octanoylcarnitine (C8) | D₃-Octanoylcarnitine | 288.2 | 291.2 | 85.1 |
| Palmitoylcarnitine (C16) | D₃-Palmitoylcarnitine | 400.4 | 403.4 | 85.1 |
| Note: Mass-to-charge (m/z) values are for the [M+H]⁺ ion and may vary slightly based on instrumentation. The common product ion at m/z 85 is characteristic of carnitine derivatives after collision-induced dissociation. |
Detailed Protocol: Quantification of Free Carnitine and Acylcarnitines in Human Plasma
This protocol describes a robust method for the simultaneous quantification of free carnitine and various acylcarnitines in human plasma using LC-MS/MS with a suite of deuterated internal standards.
Principle
Plasma samples are deproteinized via protein precipitation with acetonitrile containing a mixture of deuterated carnitine internal standards. The supernatant is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of each endogenous analyte to its corresponding stable isotope-labeled internal standard.
Materials and Reagents
-
Biological Matrix: Human plasma (collected in K₂EDTA tubes)
-
Deuterated Standards:
-
L-Carnitine-D₃ (hydrochloride)[11]
-
Acetyl-L-carnitine-D₃ (hydrochloride)
-
Propionyl-L-carnitine-D₃ (hydrochloride)
-
Butyryl-L-carnitine-D₃ (hydrochloride)
-
Octanoyl-L-carnitine-D₃ (hydrochloride)
-
Palmitoyl-L-carnitine-D₃ (hydrochloride)
-
(Available from vendors like Cambridge Isotope Laboratories, Inc.)[16][17]
-
-
Solvents: LC-MS Grade Acetonitrile, Methanol, and Water
-
Reagents: Formic Acid (Optima™ LC/MS Grade)
-
Equipment:
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
Autosampler vials
-
Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.
-
Step-by-Step Methodology
1. Preparation of Internal Standard (IS) Working Solution:
- Prepare individual stock solutions of each deuterated standard in methanol (e.g., 1 mg/mL). Store at -20°C.
- Create a combined IS working solution by diluting the stock solutions in acetonitrile. The final concentration should be optimized based on typical endogenous levels (e.g., 500 ng/mL for D₃-Carnitine, 50 ng/mL for acylcarnitine standards). This solution will also serve as the protein precipitation solvent.
2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.
- Add 200 µL of the cold IS working solution (in acetonitrile) to each tube. This provides a 4:1 ratio of precipitation solvent to sample.
- Vortex vigorously for 30 seconds to ensure complete protein precipitation.
- Incubate the tubes at 4°C for 20 minutes to enhance precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis. Avoid disturbing the protein pellet.
3. LC-MS/MS Analysis:
- LC Conditions:
- Column: A HILIC (Hydrophilic Interaction Chromatography) column is recommended for retaining these polar compounds (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[18]
- Mobile Phase A: Acetonitrile with 0.1% Formic Acid
- Mobile Phase B: Water with 0.1% Formic Acid
- Gradient: Start at 95% A, hold for 1 min, ramp to 50% A over 5 min, hold for 2 min, then return to initial conditions and equilibrate. (This is an example; gradient must be optimized).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Program the instrument to monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated IS (refer to the table in Section 2.3). Dwell times should be optimized for the number of analytes to ensure adequate data points across each chromatographic peak.
4. Data Analysis and Quantification:
- Integrate the chromatographic peaks for each analyte and IS MRM transition.
- For each analyte, calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations. Use a weighted (1/x²) linear regression.
- Determine the concentration of each analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion and Future Outlook
Deuterated carnitines are not merely research tools; they are enabling technologies that have fundamentally advanced our ability to study metabolism and disease. From defining the precise bioavailability of nutritional supplements to providing the analytical rigor required for newborn screening programs, their applications are both broad and critical. As analytical instrumentation continues to improve in sensitivity and resolution, the use of stable isotope tracers like deuterated carnitines will allow for even more detailed investigations into metabolic networks, paving the way for new diagnostic strategies and therapeutic interventions in clinical research.
References
- Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction.
- Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetyl
- Oral Bioavailability of Deuterated L‐carnitine in Healthy Volunteers.
- Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry.
- Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks.
- Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. PubMed.
- Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chrom
- Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. PubMed Central.
- Carnitine/Acylcarnitine Standards for Mass Spectrometry.
- Measurement of stable isotopic enrichment and concentration of long-chain fatty acyl-carnitines in tissue by HPLC-MS. PubMed.
- Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. bevital.
- Deuterated palmitate-driven acylcarnitine formation by whole-blood samples for a rapid diagnostic exploration of mitochondrial fatty acid oxid
- Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers.
- Fluoromethylated derivatives of carnitine biosynthesis intermediates – synthesis and applications.
- L-Carnitine·HCl (methyl-D₃, 98%).
- Carnitine/Acylcarnitine Standard Mix Set B.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Carnitine deriv
- L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI.
- l-Carnitine.
- Applications of stable isotopes in clinical pharmacology. PubMed Central.
- The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initi
- Newborn Screening of Primary Carnitine Deficiency: An Overview of Worldwide Practices and Pitfalls to Define an Algorithm before Expansion of Newborn Screening in France. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine derivatives: clinical usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l-Carnitine. A preliminary review of its pharmacokinetics, and its therapeutic use in ischaemic cardiac disease and primary and secondary carnitine deficiencies in relationship to its role in fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Stable Isotopes for Tracing Cardiac Metabolism in Diseases [frontiersin.org]
- 10. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope.com [isotope.com]
- 12. texilajournal.com [texilajournal.com]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. isotope.com [isotope.com]
- 17. isotope.com [isotope.com]
- 18. bevital.no [bevital.no]
Application Note: Quantitative Analysis of Myristoyl-L-carnitine in Dried Blood Spots by LC-MS/MS
Abstract
This application note provides a comprehensive and validated protocol for the quantitative analysis of Myristoyl-L-carnitine (C14-carnitine) in human dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Myristoyl-L-carnitine is a critical biomarker for the diagnosis and monitoring of inherited metabolic disorders, specifically long-chain fatty acid oxidation defects. The use of DBS offers a minimally invasive, stable, and easily transportable sample matrix, making it ideal for newborn screening and patient monitoring. This guide details every critical step from sample collection to data interpretation, providing field-proven insights into the causality behind experimental choices to ensure scientific integrity and robust, reproducible results.
Introduction: The Clinical Significance of Myristoyl-L-carnitine and the Utility of DBS
Myristoyl-L-carnitine is an acylcarnitine, a class of compounds essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy production pathway.[1] Elevated concentrations of Myristoyl-L-carnitine in blood are indicative of a metabolic block, often associated with inherited disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[2] Early detection and quantification of this biomarker are paramount for timely clinical intervention to prevent severe outcomes like cardiomyopathy, hypoglycemia, and developmental delays.
Dried blood spot (DBS) analysis has become the gold standard for newborn screening globally.[3] This technique offers significant advantages over traditional venous blood draws, including:
-
Minimally Invasive: Requiring only a small volume of blood, typically from a heel or finger prick.
-
Sample Stability: Analytes are generally more stable in dried blood, simplifying transport and storage.[4]
-
Cost-Effectiveness: Reduced costs associated with sample collection, shipping, and storage.
This document serves as a detailed guide for researchers, scientists, and drug development professionals to establish a reliable and accurate method for Myristoyl-L-carnitine quantification in DBS.
Pre-Analytical Considerations: Ensuring Sample Quality
The integrity of the DBS sample is the foundation of accurate quantitative analysis. Adherence to standardized collection and handling procedures is non-negotiable.
Blood Collection and Spotting
Proper collection technique is critical to mitigate issues like the hematocrit effect, where variations in red blood cell volume can impact the viscosity and spreading of blood on the filter paper, leading to analytical bias.[1][5][6][7]
-
Recommended Procedure: Follow the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) standard NBS01.[8]
-
Causality: A consistent blood volume applied to the filter paper ensures a uniform spot size and analyte distribution, which is crucial for accurate quantification from a standardized punch size. Insufficient or excessive blood can lead to inaccurate results.
Drying and Storage
-
Drying: Air-dry the DBS cards horizontally for a minimum of four hours at ambient temperature, away from direct sunlight. Proper drying is essential to prevent bacterial growth and analyte degradation.
-
Storage: Once dried, store the DBS cards in low gas-permeable bags with a desiccant pack at -20°C or lower for long-term stability.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step optimized for maximum recovery, precision, and accuracy.
Materials and Reagents
-
Myristoyl-L-carnitine analytical standard
-
Myristoyl-L-carnitine-d3 (or d9) as an internal standard (IS)[8][9][10]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
n-Butanol
-
Hydrochloric acid
-
Whatman 903 or equivalent filter paper for DBS
-
Whole blood (for calibrators and QCs)
Preparation of Calibrators and Quality Control (QC) Samples
The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing accurate correction.[3]
-
Stock Solutions: Prepare primary stock solutions of Myristoyl-L-carnitine and the internal standard in methanol.
-
Spiking Solutions: Create a series of working standard solutions by serially diluting the primary stock.
-
Blood Fortification: Use fresh whole blood with a known, adjusted hematocrit (e.g., 45-50%) to prepare calibrators and QCs.[11] Spike appropriate volumes of the working standard solutions into the blood to achieve the desired concentration range.
-
DBS Preparation: Spot a precise volume (e.g., 50 µL) of each fortified blood sample onto the filter paper. Prepare multiple cards for each concentration level. Allow to dry completely as described in section 2.2.
Sample Preparation: Extraction and Derivatization
The following workflow outlines the extraction and derivatization of Myristoyl-L-carnitine from a DBS punch.
Detailed Steps:
-
Punching: Punch a 3 mm disc from the center of the dried blood spot into a 96-well plate.
-
Extraction: Add 100 µL of the extraction solution (methanol containing the deuterated internal standard at a known concentration) to each well.
-
Elution: Seal the plate and shake for 30 minutes at room temperature to elute the analytes from the paper matrix.
-
Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new plate.
-
Evaporation: Dry the extract under a gentle stream of nitrogen.
-
Derivatization (Butylation): Add 50 µL of 3N butanolic HCl to each well. Seal the plate and incubate at 65°C for 20 minutes.
-
Causality: Derivatization to butyl esters is a critical step. It improves the chromatographic retention of these polar compounds on reverse-phase columns and significantly enhances their ionization efficiency in the mass spectrometer's electrospray source, leading to improved sensitivity.[2][4][12][13]
-
-
Final Evaporation: Evaporate the butanolic HCl under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. The sample is now ready for injection.
Analytical Methodology: LC-MS/MS
The analysis is performed using a triple quadrupole mass spectrometer, which offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for butylated acylcarnitines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | Start at 50% B, ramp to 95% B, hold, and re-equilibrate | A gradient is necessary to elute analytes with varying polarities and clean the column. |
| Flow Rate | 0.4 mL/min | Optimal for analytical scale columns to ensure sharp peaks. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
| Dwell Time | 50-100 ms |
| Source Temp. | 500 °C |
| Collision Gas | Argon |
Table of MRM Transitions (for Butylated Species)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristoyl-L-carnitine (C14) | 428.4 | 85.1 | 25-35 |
| Myristoyl-L-carnitine-d3 (IS) | 431.4 | 85.1 | 25-35 |
Note: The product ion m/z 85.1 is a characteristic fragment for all carnitine esters, resulting from the neutral loss of the acyl chain and cleavage of the trimethylamine group.[4]
Method Validation
A rigorous validation process is essential to ensure the reliability of the method for clinical or research applications. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity (r²) | > 0.99 | Demonstrates a proportional response of the instrument to analyte concentration. |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Measures the closeness of the determined value to the true value. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Assesses the reproducibility of the method (intra- and inter-day). |
| Recovery | Consistent and reproducible | Evaluates the efficiency of the extraction process. |
| Matrix Effect | Assessed and minimized | Ensures that components of the blood matrix do not interfere with ionization. |
| Hematocrit Effect | Bias within ±15% across a range (e.g., 30-60%) | Confirms that variations in hematocrit do not significantly affect quantification.[5][6] |
| Stability | Analyte stable under tested conditions | Verifies analyte integrity during sample handling, processing, and storage. |
Data Analysis and Interpretation
-
Quantification: The concentration of Myristoyl-L-carnitine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against a calibration curve generated from the standards with known concentrations.
-
Interpretation: The resulting concentration is compared to established reference ranges. Elevated levels are indicative of a potential metabolic disorder and warrant further confirmatory testing.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of Myristoyl-L-carnitine in dried blood spots. By understanding the scientific principles behind each step, from sample collection to data analysis, laboratories can confidently implement this protocol for newborn screening, clinical research, and patient monitoring, ultimately contributing to improved outcomes for individuals with inherited metabolic disorders.
References
-
Holub, M., et al. (2006). Influence of hematocrit and localisation of punch in dried blood spots on levels of amino acids and acylcarnitines measured by tandem mass spectrometry. Clinica Chimica Acta. Available at: [Link]
-
Restek Corporation. (2022). Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. Restek. Available at: [Link]
-
Magni, F., et al. (2008). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]
-
Al-Dirbashi, O.Y., & Rashed, M.S. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. Available at: [Link]
-
Holub, M., et al. (2006). Influence of hematocrit and localisation of punch in dried blood spots on levels of amino acids and acylcarnitines measured by tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. Available at: [Link]
-
Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent. Available at: [Link]
-
ResearchGate. (2017). Why should acylcarnitine (or amino acid) be derivatized the butyl ester form before being analyzing by LC-MS/MS?. ResearchGate. Available at: [Link]
-
Midttun, Ø., et al. (2009). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of mitochondrial β-oxidation. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Gucciardi, A., et al. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. ResearchGate. Available at: [Link]
-
INESSS. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). Canada's Drug Agency. Available at: [Link]
-
Holub, M., et al. (2006). Influence of hematocrit and localisation of punch in dried blood spots on levels of amino acids and acylcarnitines measured by tandem mass spectrometry. R Discovery. Available at: [Link]
-
Magni, F., et al. (2008). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. Available at: [Link]
-
Recipe Chemicals + Instruments GmbH. (n.d.). Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. Recipe Chemicals. Available at: [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
-
Koulis, G.A., et al. (2019). Hematocrit effect on dried blood spots in adults: a computational study and theoretical considerations. Scandinavian Journal of Clinical and Laboratory Investigation. Available at: [Link]
-
Strnad, N.P., et al. (2014). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. NIH Public Access. Available at: [Link]
-
Li, W., et al. (2012). Automated dried blood spots standard and QC sample preparation using a robotic liquid handler. Bioanalysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Myristoylcarnitine. PubChem Compound Database. Available at: [Link]
-
Kumar, A., et al. (2020). Development and Validation of a LC-MS 2 Method for the Simultaneous Quantification of Caffeine and Adenosine from DBS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. Available at: [Link]
-
Bruce, S. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. Available at: [Link]
-
Liu, G., et al. (2010). Evaluating and defining sample preparation procedures for DBS LC-MS/MS assays. Bioanalysis. Available at: [Link]
-
Yorlab. (n.d.). Myristoyl-L-Carnitine. Yorlab. Available at: [Link]
Sources
- 1. Hematocrit effect on dried blood spots in adults: a computational study and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - American Journal of Perinatology / Abstract [thieme-connect.com]
- 6. Influence of hematocrit and localisation of punch in dried blood spots on levels of amino acids and acylcarnitines measured by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. cda-amc.ca [cda-amc.ca]
Mastering Quantitative Bioanalysis: A Detailed Guide to Preparing a Standard Curve with Myristoyl-L-carnitine-d3 Hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the preparation of a standard curve using Myristoyl-L-carnitine-d3 Hydrochloride, a deuterated internal standard crucial for the accurate quantification of Myristoyl-L-carnitine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolomics research, and clinical diagnostics. By elucidating the principles behind each step, this document aims to empower users to generate robust, reproducible, and scientifically valid quantitative data.
Introduction: The Imperative of a Reliable Internal Standard
In the realm of quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results. Myristoyl-L-carnitine-d3 Hydrochloride serves as an ideal SIL-IS for its native analogue, Myristoyl-L-carnitine. The deuterium labels render it chemically identical to the analyte of interest, ensuring it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalytical assays.
The establishment of a reliable standard curve is the cornerstone of any quantitative method. It defines the relationship between the instrument's response and the known concentration of an analyte. This application note will meticulously guide you through the process of preparing a standard curve with Myristoyl-L-carnitine-d3 Hydrochloride, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2][3]
Materials and Reagents
To ensure the highest quality data, it is essential to use high-purity reagents and calibrated equipment.
| Material/Reagent | Supplier | Grade | Notes |
| Myristoyl-L-carnitine-d3 Hydrochloride | Santa Cruz Biotechnology (or equivalent) | ≥98% purity | Store as per manufacturer's instructions. |
| Myristoyl-L-carnitine (Analyte) | Cayman Chemical (or equivalent) | ≥98% purity | For Quality Control (QC) sample preparation. |
| Methanol | Fisher Scientific (or equivalent) | LC-MS Grade | |
| Acetonitrile | Fisher Scientific (or equivalent) | LC-MS Grade | |
| Formic Acid | Sigma-Aldrich (or equivalent) | LC-MS Grade | |
| Ultrapure Water | Milli-Q® system (or equivalent) | Type I | |
| Blank Biological Matrix (e.g., human plasma) | Reputable commercial source | - | Ensure it is free of the analyte and internal standard. |
| Calibrated Pipettes | - | - | Regularly calibrated to ensure accuracy. |
| Analytical Balance | - | - | Calibrated and with appropriate precision. |
| Vortex Mixer | - | - | |
| Centrifuge | - | - | Capable of reaching the required g-force. |
| LC-MS/MS System | - | - | Equipped with an electrospray ionization (ESI) source. |
Experimental Workflow Overview
The preparation of a standard curve involves a series of precise dilutions from a concentrated stock solution. This workflow is designed to minimize potential errors and ensure the accuracy of each calibration point.
Caption: Workflow for Standard Curve and QC Sample Preparation.
Detailed Protocols
Preparation of Stock Solutions
Accurate preparation of the primary stock solution is critical as all subsequent dilutions are derived from it.
4.1.1. Primary Stock Solution of Myristoyl-L-carnitine-d3 Hydrochloride (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of Myristoyl-L-carnitine-d3 Hydrochloride powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed powder to a 1 mL volumetric flask. Add a small amount of LC-MS grade methanol to dissolve the powder completely. Myristoyl-L-carnitine-d3 Hydrochloride is soluble in ethanol, DMF, and DMSO.[2][3] For LC-MS applications, methanol is a common and suitable solvent.
-
Volume Adjustment: Bring the solution to the final volume of 1 mL with methanol.
-
Mixing: Cap the flask and vortex thoroughly for at least 30 seconds to ensure homogeneity.
-
Storage: Store the primary stock solution in an amber vial at -20°C or -80°C for long-term stability.
Preparation of Working Standard Solutions
Serial dilutions are performed to create a series of working standard solutions that will be used to spike the blank biological matrix. The following is an example of a dilution scheme to generate a set of calibration standards.
| Standard Level | Concentration (ng/mL) | Preparation |
| WS-8 (Highest) | 100,000 | Dilute 100 µL of 1 mg/mL stock to 1 mL with 50% Methanol/Water |
| WS-7 | 50,000 | 500 µL of WS-8 + 500 µL of 50% Methanol/Water |
| WS-6 | 25,000 | 500 µL of WS-7 + 500 µL of 50% Methanol/Water |
| WS-5 | 10,000 | 400 µL of WS-6 + 600 µL of 50% Methanol/Water |
| WS-4 | 5,000 | 500 µL of WS-5 + 500 µL of 50% Methanol/Water |
| WS-3 | 1,000 | 200 µL of WS-4 + 800 µL of 50% Methanol/Water |
| WS-2 | 500 | 500 µL of WS-3 + 500 µL of 50% Methanol/Water |
| WS-1 (Lowest) | 100 | 200 µL of WS-2 + 800 µL of 50% Methanol/Water |
Note: The concentration range should be adjusted based on the expected analyte concentrations in the study samples and the sensitivity of the LC-MS/MS instrument.
Preparation of the Standard Curve in Biological Matrix
The calibration standards must be prepared in the same biological matrix as the samples to be analyzed to account for matrix effects.[1]
-
Aliquoting Matrix: Aliquot 95 µL of the blank biological matrix (e.g., human plasma) into a series of appropriately labeled microcentrifuge tubes.
-
Spiking: Add 5 µL of each working standard solution (WS-1 to WS-8) to the corresponding matrix aliquot. This will result in a final concentration range of 5 ng/mL to 5000 ng/mL in the matrix.
-
Vortexing: Vortex each tube gently for 10-15 seconds to ensure thorough mixing.
Preparation of Quality Control (QC) Samples
QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the accuracy and precision of the method.[4] They should be prepared from a separate weighing of the analyte standard.
-
Prepare QC Stock Solution: Prepare a separate primary stock solution of the unlabeled analyte, Myristoyl-L-carnitine, at a concentration of 1 mg/mL in methanol.
-
Prepare QC Working Solutions: Perform serial dilutions of the QC stock solution to obtain working solutions at concentrations that will yield Low, Medium, and High QC samples within the range of the standard curve (e.g., 15 ng/mL, 250 ng/mL, and 4000 ng/mL in the final matrix).
-
Spike QC Samples: Spike 95 µL of blank biological matrix with 5 µL of the respective QC working solutions.
Sample Preparation and LC-MS/MS Analysis
Protein Precipitation
A simple and effective method for extracting acylcarnitines from plasma is protein precipitation.
-
Add Internal Standard: To each 100 µL of spiked standard, QC sample, or study sample, add a fixed volume (e.g., 20 µL) of the Myristoyl-L-carnitine-d3 Hydrochloride working solution at a concentration that provides a consistent and robust signal.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex: Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge: Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Parameters (Example)
The following are example parameters and should be optimized for the specific instrument and application.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for acylcarnitine analysis.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution from low to high organic phase is typically employed to separate the acylcarnitines.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Myristoyl-L-carnitine: Q1 m/z 400.3 -> Q3 m/z 85.1
-
Myristoyl-L-carnitine-d3: Q1 m/z 403.3 -> Q3 m/z 85.1
-
Data Analysis and Acceptance Criteria
Construction of the Standard Curve
The standard curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used to fit the data.
Caption: Process of generating a standard curve from raw data.
Acceptance Criteria for the Standard Curve
According to FDA and EMA guidelines, the following acceptance criteria should be met for a valid standard curve:[3][4][5]
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentrations (±20% for the Lower Limit of Quantification, LLOQ).
-
The LLOQ should be clearly defined and reproducible with a signal-to-noise ratio of at least 5.
Conclusion
The protocol detailed in this application note provides a robust framework for the preparation of a standard curve for the quantification of Myristoyl-L-carnitine using its deuterated internal standard, Myristoyl-L-carnitine-d3 Hydrochloride. Adherence to these procedures, coupled with a thorough understanding of the underlying scientific principles, will enable researchers to generate high-quality, reliable, and defensible bioanalytical data. This methodology is a critical component in advancing our understanding of metabolic pathways and in the development of new therapeutic interventions.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Metabolomics Workbench. (2014). SBMRI Acylcarnitine LC/MS/MS Assay. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
-
European Medicines Agency. (2009). Draft Guideline on the Validation of Bioanalytical Methods. CHMP/EWP/192217/2009. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Resolvent Science. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Zhang, R., et al. (2023). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and Bioanalytical Chemistry, 415(20), 4945-4956. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(18), 2853-2859. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Schooneman, M. G., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1235-1245. [Link]
-
Reid, M. J., et al. (2021). Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients. Journal of the American Society for Mass Spectrometry, 32(11), 2911-2919. [Link]
-
Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(10), 914-925. [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1235-1245. [Link]
-
Al-Asmari, A. K., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5556. [Link]
-
Garg, U., et al. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 95-104. [Link]
-
MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. [Link]
Sources
Application Notes & Protocols: The Use of Myristoyl-L-carnitine-d3 in Inherited Metabolic Disorder Research
Authored by: A Senior Application Scientist
Abstract: Inherited metabolic disorders, particularly those affecting fatty acid oxidation (FAO), present significant diagnostic and research challenges. The accurate quantification of specific metabolites is paramount for early detection, monitoring disease progression, and developing therapeutic strategies. This guide provides an in-depth exploration of Myristoyl-L-carnitine-d3, a deuterated stable isotope-labeled internal standard, and its critical application in the research and diagnosis of these disorders. We will delve into the biochemical rationale for its use, present detailed, field-proven protocols for its application in quantitative mass spectrometry, and discuss its role in advanced metabolic flux analysis. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage state-of-the-art analytical techniques to unravel the complexities of metabolic disease.
The Biochemical Landscape: Carnitine, Fatty Acid Oxidation, and Disease
L-carnitine and its acylated derivatives, known as acylcarnitines, are central to cellular energy metabolism.[1][2] The primary role of this system, often called the "carnitine shuttle," is to transport long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane, which is otherwise impermeable to them.[3][4] Once inside the mitochondrial matrix, these fatty acids undergo β-oxidation to produce acetyl-CoA, which then fuels the Krebs cycle to generate ATP.
Inherited metabolic disorders arise when genetic defects impair specific enzymes or transporters within these metabolic pathways.[5] In the context of FAO, a prominent example is Carnitine Palmitoyltransferase II (CPT II) deficiency .[6][7] CPT II is the enzyme responsible for converting long-chain acylcarnitines back into their acyl-CoA counterparts within the mitochondria. A deficiency in this enzyme leads to a bottleneck: long-chain acylcarnitines, such as myristoyl-L-carnitine (C14), accumulate in the mitochondria and subsequently leak into the bloodstream.[7][8] This accumulation is not only a diagnostic marker but also contributes to the pathophysiology of the disease, which can manifest as muscle weakness, pain (rhabdomyolysis), and in severe forms, liver failure and cardiomyopathy.[8][9]
The analysis of acylcarnitine profiles in plasma or dried blood spots using tandem mass spectrometry (LC-MS/MS) has become a cornerstone of newborn screening and diagnostic testing for these disorders.[10] Accurate quantification is essential, and this is where the indispensable role of internal standards comes into play.
The Gold Standard: Why Myristoyl-L-carnitine-d3 is Essential
Quantitative analysis by mass spectrometry is susceptible to variations that can compromise accuracy. These include inconsistencies during sample preparation (e.g., extraction losses) and matrix effects during analysis (where other molecules in the sample suppress or enhance the ionization of the target analyte). To correct for these variables, an internal standard (IS) is added in a known amount to every sample.
The ideal IS is chemically and physically as close to the analyte as possible. This is perfectly achieved with a stable isotope-labeled (SIL) version of the analyte. Myristoyl-L-carnitine-d3 is the deuterated (containing three deuterium, or ²H, atoms) analogue of the endogenous myristoyl-L-carnitine.
The Core Principle: Stable Isotope Dilution (SID)
The technique underpinning the use of Myristoyl-L-carnitine-d3 is Stable Isotope Dilution (SID).[11] The rationale is elegantly simple:
-
Near-Identical Behavior: Because the SIL standard is chemically almost identical to the analyte, it experiences the same losses during sample preparation and the same matrix effects during ionization.[11][12]
-
Mass-Based Differentiation: The mass spectrometer can easily distinguish between the analyte (e.g., Myristoyl-L-carnitine) and the heavier SIL standard (Myristoyl-L-carnitine-d3) based on their mass-to-charge ratio (m/z).
-
Accurate Quantification: By measuring the ratio of the analyte's signal intensity to the known quantity of the IS, an exceptionally accurate and precise concentration of the analyte can be determined, regardless of sample loss or matrix interference.[11]
While other stable isotopes like ¹³C can be used, deuterium labeling is often more synthetically accessible and cost-effective.[13] However, it is crucial to use high-purity standards where the deuterium atoms are placed in a stable position on the molecule to prevent exchange with hydrogen atoms from the solvent.[13] Commercially available Myristoyl-L-carnitine-d3 is specifically designed for this purpose, with deuterium labels typically on the N-methyl groups, ensuring isotopic stability.[14][15]
Data Summary: Properties of Myristoyl-L-carnitine-d3
| Property | Value | Source |
| Chemical Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(tetradecanoyloxy)propan-1-aminium, chloride | [14] |
| CAS Number | 1334532-25-0 | [14][15] |
| Molecular Formula | C₂₁H₃₉D₃NO₄ • Cl | [14] |
| Formula Weight | 411.0 g/mol | [14][16] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [14][16] |
| Application | Internal standard for quantification of myristoyl-L-carnitine by GC- or LC-MS | [14][16] |
Application Protocol: Quantitative Analysis of Acylcarnitines in Human Plasma
This protocol provides a robust method for the simultaneous quantification of myristoyl-L-carnitine and other acylcarnitines in human plasma, a critical tool for diagnosing and monitoring patients with suspected FAO disorders.
Experimental Workflow
Caption: Workflow for acylcarnitine quantification.
A. Materials and Reagents
-
Myristoyl-L-carnitine-d3 (chloride) Internal Standard (IS): (e.g., from Cayman Chemical, Santa Cruz Biotechnology).[14][15]
-
Myristoyl-L-carnitine (Analyte Standard): For calibration curve.
-
Human Plasma: Control and patient samples, stored at -80°C.
-
Acetonitrile (ACN): LC-MS grade.
-
Methanol (MeOH): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Water: LC-MS grade.
-
Microcentrifuge tubes: 1.5 mL.
-
LC-MS vials with inserts.
B. Preparation of Stock and Working Solutions
-
IS Stock Solution (1 mg/mL): Dissolve 1 mg of Myristoyl-L-carnitine-d3 in 1 mL of methanol. Store at -20°C.
-
IS Working Solution (500 ng/mL): Dilute the IS Stock Solution in 50% acetonitrile/water. This concentration may need optimization based on instrument sensitivity.
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of myristoyl-L-carnitine in 1 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the Analyte Stock Solution in control plasma (or a surrogate matrix) to create a calibration curve (e.g., 8 points ranging from 10 to 5000 ng/mL).
C. Sample Preparation Protocol
Causality Insight: The goal of this procedure is to precipitate larger molecules like proteins, which would otherwise clog the LC column and interfere with analysis, while keeping the smaller acylcarnitine molecules in solution.[12][17]
-
Thaw plasma samples and calibration standards on ice.
-
Aliquot 50 µL of each sample/standard into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (500 ng/mL) to every tube (except for a "double blank" sample used to check for interferences).
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (~250 µL) to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to ensure complete dissolution.
-
Transfer to an LC-MS vial for analysis.
D. LC-MS/MS Instrument Parameters
Causality Insight: A reverse-phase (C18) column separates molecules based on hydrophobicity, while HILIC separates based on polarity. Both can be effective for acylcarnitines.[17] The key is achieving separation from isobaric interferences. Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific fragmentation (precursor ion → product ion). The product ion at m/z 85 is characteristic of carnitine fragmentation.[18]
| Parameter | Suggested Setting |
| LC System | UHPLC System (e.g., Agilent, Waters, Shimadzu) |
| Column | C18 or HILIC Column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm)[17] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 7 min, hold 1 min, re-equilibrate. (Total run time ~10 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Waters, Agilent) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Myristoyl-L-carnitine: 400.3 → 85.1; Myristoyl-L-carnitine-d3: 403.3 → 85.1 |
E. Data Analysis and Interpretation
-
Integrate the peak areas for both the analyte and the IS for all standards and samples.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of myristoyl-L-carnitine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Expected Results in CPT II Deficiency: In patients with the myopathic form of CPT II deficiency, plasma acylcarnitine analysis during an asymptomatic period may be normal. However, during metabolic stress (fasting, illness, exercise), a characteristic profile emerges.
| Acylcarnitine | Typical Finding in CPT II Deficiency |
| Free Carnitine (C0) | Normal to slightly decreased |
| Myristoyl-L-carnitine (C14) | Elevated |
| Palmitoyl-L-carnitine (C16) | Elevated |
| Oleoyl-L-carnitine (C18:1) | Elevated |
Advanced Application: Metabolic Flux Analysis
Beyond static concentration measurements, SIL compounds are the foundation of Metabolic Flux Analysis (MFA) , a technique used to measure the rate of reactions (i.e., flux) through a metabolic pathway.[19][20][21][22]
In this context, while Myristoyl-L-carnitine-d3 serves as a quantification standard, a different labeled molecule, such as d3-Myristic Acid , would be introduced as a tracer to the biological system (e.g., cell culture). The rate at which the d3-label appears in the myristoyl-L-carnitine pool is a direct measure of the flux through the carnitine shuttle for that specific fatty acid.
Conceptual Workflow for MFA
Caption: Conceptual flow of a stable isotope tracing experiment.
This advanced application allows researchers to dynamically probe pathway function, identifying specific enzymatic steps that are impaired in disease or altered by a potential therapeutic agent. The quantitative methods established using Myristoyl-L-carnitine-d3 are directly transferable to measuring the labeled species in these more complex flux experiments.
References
-
Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI. [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health (NIH). [Link]
-
Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]
-
The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PubMed Central. [Link]
-
Carnitine Palmitoyltransferase II Deficiency. GeneReviews® - NCBI Bookshelf. [Link]
-
CARNITINE TRANSPORT AND FATTY ACID OXIDATION. PubMed Central. [Link]
-
Carnitine supplementation for inborn errors of metabolism. PubMed Central. [Link]
-
Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach. MDPI. [Link]
-
Myristoyl-L-carnitine-d3 (chloride). Bertin Bioreagent. [Link]
-
Exercise, Nutrition, and Supplements in the Muscle Carnitine Palmitoyl-Transferase II Deficiency: New Theoretical Bases for Potential Applications. PubMed Central. [Link]
-
Carnitine Inborn Errors of Metabolism. MDPI. [Link]
-
Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form. PubMed. [Link]
-
Carnitine transport and fatty acid oxidation. PubMed. [Link]
-
Carnitine supplements for treating people with inborn errors of metabolism. Cochrane. [Link]
-
Myopathic Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Rare Cause of Acute Kidney Injury and Cardiomyopathy. ResearchGate. [Link]
-
Carnitine supplementation for inborn errors of metabolism. ResearchGate. [Link]
-
The Role of l-carnitine in fatty acid transport and β -oxidation in... ResearchGate. [Link]
Sources
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine supplementation for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exercise, Nutrition, and Supplements in the Muscle Carnitine Palmitoyl-Transferase II Deficiency: New Theoretical Bases for Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. texilajournal.com [texilajournal.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. caymanchem.com [caymanchem.com]
- 15. scbt.com [scbt.com]
- 16. caymanchem.com [caymanchem.com]
- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Myristoyl-L-carnitine-d3 Analysis in LC-MS
Welcome to the technical support resource for the analysis of Myristoyl-L-carnitine-d3 by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. Our focus is not just on what to do, but why each step is critical for achieving robust and intense signal for this long-chain acylcarnitine internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my signal intensity for Myristoyl-L-carnitine-d3 unexpectedly low or absent?
A1: Low signal intensity is one of the most common issues in LC-MS analysis. For Myristoyl-L-carnitine-d3, this can stem from several factors ranging from sample preparation to instrument settings. The primary causes often include inefficient ionization, suboptimal chromatographic conditions leading to poor peak shape, matrix effects from the biological sample, or incorrect mass spectrometer settings. A systematic approach, starting with verification of the instrument's performance and moving backward through the workflow, is the most effective way to diagnose the issue.[1]
Q2: What is the correct precursor-product ion pair (MRM transition) for Myristoyl-L-carnitine-d3?
A2: The most common and robust transition for Myristoyl-L-carnitine-d3 involves the protonated molecule as the precursor ion (Q1) and a characteristic fragment of the carnitine moiety as the product ion (Q3). All acylcarnitines produce a common fragment ion at m/z 85.1 upon collision-induced dissociation (CID), which corresponds to the [C₄H₅O₂]⁺ fragment from the core carnitine structure.[2][3]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Myristoyl-L-carnitine-d3 | 375.3 | 85.1 |
| Myristoyl-L-carnitine (unlabeled) | 372.3 | 85.1 |
| Table 1: Recommended MRM transitions for Myristoyl-L-carnitine and its d3-labeled internal standard.[4] |
Q3: Is chemical derivatization necessary for analyzing Myristoyl-L-carnitine-d3?
A3: Not necessarily. Modern high-sensitivity tandem mass spectrometers can often detect underivatized acylcarnitines at physiologically relevant concentrations.[5][6] However, derivatization, typically through butylation to form butyl esters, can be a powerful strategy to improve performance in certain situations.[2]
-
When to consider derivatization: If you are struggling with low ionization efficiency, need to separate isomeric compounds, or are using an older, less sensitive instrument, derivatization can significantly boost signal intensity.
-
When to avoid derivatization: For high-throughput screening, avoiding derivatization simplifies and speeds up the sample preparation workflow.[4][7] Many modern methods are validated without this step.[5]
Q4: What type of LC column is best suited for Myristoyl-L-carnitine?
A4: Reversed-phase (RP) chromatography is the most common and effective technique. A C18 column is an excellent choice as it provides the necessary hydrophobicity to retain and separate long-chain acylcarnitines like myristoylcarnitine from more polar, short-chain species and other matrix components.[4] Columns like the Raptor ARC-18 have been successfully used to separate a wide range of acylcarnitines in a single run.[4] While Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for very polar short-chain acylcarnitines, it is less suitable for the longer-chain analytes.
Systematic Troubleshooting Guide
A complete loss of signal often points to a singular, critical failure, whereas weak or inconsistent signal may be due to a combination of suboptimal factors.[1] This guide provides a logical workflow to identify and resolve the root cause.
Sources
- 1. biotage.com [biotage.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 5. sciex.com [sciex.com]
- 6. msacl.org [msacl.org]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl-L-carnitine-d3 Hydrochloride solubility and storage conditions
Welcome to the technical support center for Myristoyl-L-carnitine-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the solubility, storage, and handling of this stable isotope-labeled compound. Here, you will find not just protocols, but the rationale behind them, empowering you to navigate the nuances of your experiments with confidence.
I. Core Concepts: Understanding Myristoyl-L-carnitine-d3 Hydrochloride
Myristoyl-L-carnitine-d3 Hydrochloride is the deuterium-labeled form of Myristoyl-L-carnitine, a long-chain acylcarnitine. In metabolic research, it serves as an invaluable internal standard for the accurate quantification of its unlabeled counterpart using mass spectrometry (GC-MS or LC-MS).[1][2] The long hydrocarbon tail of the myristoyl group imparts significant hydrophobicity to the molecule, which is a critical factor governing its solubility and handling.
The stability of acylcarnitines is paramount for experimental success. Studies have shown that these molecules are susceptible to hydrolysis, especially at elevated temperatures and basic pH, which can lead to the cleavage of the fatty acid chain from the carnitine backbone.[3][4] Therefore, meticulous attention to storage and solution preparation is not just recommended, it is essential for data integrity.
II. Solubility Characteristics
Myristoyl-L-carnitine-d3 Hydrochloride is a white to off-white solid. Its solubility is a key consideration for its use in various experimental settings.
Quantitative Solubility Data
| Solvent | Concentration | Molarity (approx.) | Source |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | 48.66 mM | [1] |
| Ethanol | ≥ 20 mg/mL | 48.66 mM | [1] |
| Dimethyl sulfoxide (DMSO) | ≥ 14 mg/mL | 34.06 mM | [1] |
| Water | Slightly soluble | Not specified | [5] |
| Methanol | Slightly soluble | Not specified | [6] |
Note: The "≥" symbol indicates that the saturation point may be higher.
III. Storage and Stability
Proper storage is crucial to maintain the integrity of Myristoyl-L-carnitine-d3 Hydrochloride.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations | Source |
| Solid | -20°C | ≥ 4 years | Keep container tightly sealed in a dry, well-ventilated place. | [1] |
| 4°C | Shorter periods | Keep container tightly sealed and away from moisture. | ||
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Organic Solvent
This protocol outlines the steps for preparing a concentrated stock solution, which can then be diluted into your experimental medium.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing a stock solution of Myristoyl-L-carnitine-d3 Hydrochloride.
Step-by-Step Method:
-
Equilibration: Allow the vial of solid Myristoyl-L-carnitine-d3 Hydrochloride to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: In a well-ventilated area, and using appropriate personal protective equipment (gloves, lab coat, safety glasses), weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of your chosen organic solvent (e.g., DMSO, DMF, or ethanol) to the solid.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of an Aqueous Working Solution
Due to its limited aqueous solubility, preparing a working solution in a buffer requires a careful approach. The following protocol utilizes a co-solvent method.
Step-by-Step Method:
-
Prepare Stock: First, prepare a concentrated stock solution in an organic solvent, preferably DMSO, as described in Protocol 1.
-
Intermediate Dilution (Optional but Recommended): To minimize the precipitation of the compound upon introduction to the aqueous buffer, it is advisable to perform an intermediate dilution of the stock solution in your chosen organic solvent.
-
Final Dilution: While vortexing the aqueous buffer, slowly add the stock solution (or intermediate dilution) dropwise. The final concentration of the organic solvent in your aqueous solution should be kept to a minimum to avoid any unwanted effects on your experimental system. A final DMSO concentration of less than 0.5% is generally well-tolerated in most cell-based assays.
-
Observation: After adding the stock solution, visually inspect the aqueous solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to adjust the protocol (see Troubleshooting section).
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately. We do not recommend storing aqueous solutions for more than one day.[7]
V. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in organic solvent | - Insufficient solvent volume.- Low-quality or old solvent (e.g., hygroscopic DMSO). | - Increase the solvent volume to ensure you are below the saturation point.- Use a fresh, high-purity, anhydrous solvent. For DMSO, use a newly opened bottle. |
| Precipitation observed upon dilution into aqueous buffer | - The compound's solubility limit in the aqueous buffer has been exceeded.- The final concentration of the organic co-solvent is too low. | - Decrease the final concentration of the compound in the aqueous buffer.- Increase the final concentration of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your experimental system.- Consider using a formulation with solubilizing agents like PEG300 or Tween 80 for in vivo studies.[8] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the compound and its solutions are stored at the recommended temperatures.- Always aliquot stock solutions into single-use volumes.- Prepare fresh aqueous working solutions for each experiment. |
VI. Frequently Asked Questions (FAQs)
Q1: Can I dissolve Myristoyl-L-carnitine-d3 Hydrochloride directly in an aqueous buffer like PBS?
A1: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility.[5] It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your buffer.
Q2: What is the purpose of the "-d3" in the name?
A2: The "-d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This makes the molecule heavier than its natural counterpart, allowing it to be distinguished and used as an internal standard in mass spectrometry-based quantification.
Q3: Is it necessary to handle this compound in a fume hood?
A3: While a fume hood is not strictly required, it is recommended to handle the solid in a well-ventilated area. The compound can cause skin, eye, and respiratory irritation, so appropriate personal protective equipment should always be worn.
Q4: How will I know if my compound has degraded?
A4: Degradation may not be visually apparent. The best way to ensure the integrity of your compound is to adhere strictly to the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of the compound. For quantitative experiments, running a quality control sample can help assess the stability of your analytical method.
Q5: Can I sonicate the solution to aid dissolution?
A5: Gentle sonication can be used to aid dissolution. However, avoid prolonged or high-energy sonication as it can generate heat and potentially lead to degradation.
VII. References
-
Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. Available from: [Link]
-
Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. ResearchGate. Available from: [Link]
-
Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. PubMed. Available from: [Link]
-
MYRISTOYL-L-CARNITINE. MySkinRecipes. Available from: [Link]
-
Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant. PMC. Available from: [Link]
-
Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. ResearchGate. Available from: [Link]
-
Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique. National Institutes of Health. Available from: [Link]
-
long-chain acylcarnitine levels: Topics by Science.gov. Science.gov. Available from: [Link]
-
Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. NIH. Available from: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. American Association of Pharmaceutical Scientists. Available from: [Link]
-
Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. PMC. Available from: [Link]
-
Process for the production of L-carnitine and its deivatives. Google Patents. Available from:
-
Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish. MDPI. Available from: [Link]
-
Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice. PMC. Available from: [Link]
-
Modification of hygroscopicity and tabletability of L-carnitine by cocrystallization technique. ResearchGate. Available from: [Link]
-
Myristoyl-L-carnitine-d3 (chloride)|Cas# 1334532-25-0. GlpBio. Available from: [Link]
-
Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up. De Gruyter. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myristoyl-L-carnitine (chloride) | CAS 173686-73-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Myristoyl-L-carnitine chloride | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]
Technical Support Guide: Preventing Ion Suppression in the LC-MS/MS Analysis of Myristoyl-L-carnitine
Welcome to the technical support center for the bioanalysis of Myristoyl-L-carnitine. This guide is designed for researchers, clinical scientists, and drug development professionals who rely on accurate quantification of acylcarnitines using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will explore the pervasive challenge of ion suppression, providing in-depth, actionable troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental data.
Part 1: Understanding and Diagnosing the Problem
This section addresses the fundamental questions surrounding ion suppression in the context of Myristoyl-L-carnitine analysis.
Q1: What is ion suppression and why is it a critical issue for Myristoyl-L-carnitine analysis?
A: Ion suppression is a type of matrix effect that occurs during LC-MS analysis, particularly with Electrospray Ionization (ESI).[1][2] It is the reduction in the ionization efficiency of a target analyte—in this case, Myristoyl-L-carnitine—due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, serum, or tissue homogenate).[2]
The Causality: In the ESI source, your analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. This process is limited by factors like the available charge and the surface area of the evaporating droplets. When high concentrations of interfering compounds from the matrix elute from the LC column at the same time as Myristoyl-L-carnitine, they compete for this limited charge and space, effectively "suppressing" the analyte's ability to ionize.[1][2] The result is a diminished signal, which can lead to poor accuracy, reduced precision, and artificially high limits of quantitation (LLOQ).[3]
Myristoyl-L-carnitine, as a long-chain acylcarnitine, is particularly susceptible because the chromatographic methods used for its analysis often result in co-elution with the primary culprits of ion suppression in bioanalysis: phospholipids.[4][5]
Q2: What are the primary molecular culprits causing ion suppression in biological samples?
A: While various endogenous molecules can cause suppression, the most significant offenders in plasma and serum analysis are phospholipids .[4][6][7]
-
Abundance: Phospholipids are a major component of cell membranes and are present at very high concentrations in biological fluids (~1 mg/mL).
-
Ionization Properties: They contain a phosphate head group that ionizes very efficiently in the positive ESI mode typically used for acylcarnitine analysis.
-
Chromatographic Behavior: In common reversed-phase chromatography, phospholipids tend to elute in the middle of the organic gradient, a region where many analytes of interest, including Myristoyl-L-carnitine, also elute.[4]
This co-elution creates a "zone of suppression" that can severely impact the analyte signal. Other matrix components like salts, proteins, and metabolites can also contribute, but phospholipids are the primary concern.[8][9]
Q3: How can I definitively determine if my Myristoyl-L-carnitine signal is being suppressed?
A: The gold-standard method for visualizing and diagnosing ion suppression is the Post-Column Infusion (PCI) experiment .[8][9][10] This technique allows you to map the regions of your chromatogram where suppression occurs.
-
System Setup:
-
Prepare a solution of your Myristoyl-L-carnitine standard at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).
-
Using a syringe pump and a T-junction, continuously infuse this solution into the LC flow path after the analytical column but before the MS ion source. .
-
Set the mass spectrometer to monitor the specific MRM (Multiple Reaction Monitoring) transition for Myristoyl-L-carnitine.
-
-
Execution:
-
Begin the infusion. You should observe a stable, flat baseline signal for your analyte on the mass spectrometer.
-
Inject a blank matrix sample that has been processed using your standard sample preparation method (e.g., a protein precipitation extract of blank plasma).
-
Run your standard chromatographic gradient.
-
-
Interpretation:
-
Observe the stable baseline of the infused analyte. Any significant drop or "dip" in this baseline indicates a region where compounds are eluting from the column and suppressing the ionization of your standard.[9]
-
By comparing the retention time of these suppression zones with the retention time of Myristoyl-L-carnitine in a standard injection, you can confirm if co-elution with an interfering region is the cause of your issues.
-
Caption: Workflow for a post-column infusion experiment.
Part 2: Troubleshooting and Mitigation Strategies
Once ion suppression is confirmed, the following strategies can be employed to eliminate or minimize its impact. These are presented in order of typical effectiveness and implementation workflow.
2.1 Strategy 1: Implement Advanced Sample Preparation (Most Effective)
The most robust way to combat ion suppression is to remove the interfering matrix components before the sample is ever injected.[6][10][11] While simple protein precipitation (PPT) is fast, it is often insufficient because it does not effectively remove phospholipids.[3]
If you are facing this issue, it is highly probable that phospholipids are the cause. Upgrading your sample preparation is the recommended course of action.
| Technique | Selectivity | Phospholipid Removal | Throughput | Causality & Expert Insight |
| Protein Precipitation (PPT) | Low | Poor | High | Relies on solvent crashing proteins out of solution. Phospholipids remain soluble and are injected into the system. A common but often inadequate first step. |
| Liquid-Liquid Extraction (LLE) | Moderate | Good | Moderate | Partitions the analyte into an organic solvent immiscible with the aqueous sample, leaving many interferences behind. Requires careful solvent selection and pH optimization.[6][12] |
| Solid-Phase Extraction (SPE) | High | Very Good | Moderate-High | Uses a solid sorbent to selectively bind the analyte while matrix components are washed away, or vice-versa (pass-through). Highly effective at providing a clean extract.[2][11] |
| Phospholipid Depletion (PLD) | Very High | Excellent | High | These are specialized devices (plates or cartridges) that combine protein precipitation with a sorbent (e.g., zirconium-coated silica) that specifically binds and removes phospholipids.[4][6][7] This is the most targeted and often most effective approach. |
This protocol provides a robust method for removing both proteins and phospholipids, significantly reducing matrix effects.
-
Sample Preparation:
-
Pipette 100 µL of your plasma/serum sample into a collection plate or microcentrifuge tube.
-
Add your Stable Isotope Labeled Internal Standard (see Strategy 3).
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
Phospholipid Removal:
-
Place a phospholipid depletion plate (e.g., HybridSPE®-Phospholipid) on a vacuum manifold fitted with a clean collection plate.
-
Transfer the entire mixture from Step 1 into the wells of the depletion plate.
-
Apply a brief vacuum pulse (e.g., ~10 inHg for 2-4 minutes) to draw the analyte-containing supernatant through the sorbent bed and into the clean collection plate. The phospholipids and precipitated proteins are retained by the plate.
-
-
Final Steps:
-
The collected filtrate is now ready for analysis. It can be injected directly or evaporated and reconstituted in the initial mobile phase if concentration is needed.
-
Caption: Workflow for phospholipid depletion sample preparation.
2.2 Strategy 2: Optimize Chromatographic Separation
If extensive sample preparation is not feasible, or for an added layer of protection, optimizing your liquid chromatography can separate Myristoyl-L-carnitine from the ion suppression zone.
The goal is to ensure your analyte's peak does not overlap with the elution profile of phospholipids.
-
Gradient Adjustment: Modify your mobile phase gradient to shift the retention time of Myristoyl-L-carnitine. A slower, shallower gradient can increase the resolution between your analyte and interferences.
-
Employ UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide significantly higher chromatographic resolution than traditional HPLC. This increased resolving power can separate analytes from matrix interferences that would otherwise co-elute.
-
Column Chemistry: While reversed-phase (C18) columns are common, consider Hydrophilic Interaction Liquid Chromatography (HILIC) for acylcarnitines. HILIC is well-suited for retaining and separating polar compounds and can provide a very different elution profile for matrix components compared to reversed-phase.[13][14]
Caption: Chromatographic separation of analyte from suppression zone.
2.3 Strategy 3: Implement Methodological Best Practices
These steps are fundamental to any robust quantitative bioanalytical method and are crucial for correcting any residual ion suppression that may persist after sample preparation and chromatography.
A: Use a stable isotope-labeled internal standard (SIL-IS) . This is the cornerstone of modern quantitative mass spectrometry.
-
The Principle: A SIL-IS is a version of your analyte (e.g., Myristoyl-L-carnitine-d3) where several atoms have been replaced with heavy isotopes (e.g., Deuterium, ¹³C). It is chemically identical to the analyte and therefore has the exact same chromatographic retention time and ionization behavior.[12]
-
The Correction: Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same degree of ion suppression.[8] The mass spectrometer can distinguish between the light (analyte) and heavy (IS) forms. By calculating the ratio of the analyte signal to the internal standard signal, the variation caused by suppression is normalized, leading to accurate and precise quantification.[8]
-
Avoid Problematic Mobile Phase Additives: Strong ion-pairing agents like Trifluoroacetic Acid (TFA) are known to cause severe and persistent ion suppression and should be avoided.[8][15] Use weaker acids like formic acid (0.1%) or very low concentrations of alternatives like heptafluorobutyric acid (HFBA) if an ion-pairing agent is necessary.[15]
-
Consider Sample Dilution: If your analyte concentration is high, a simple dilution of the sample can reduce the concentration of matrix components below the level where they cause significant suppression.[10] However, this is only viable if it does not compromise the sensitivity needed for the assay.
Part 3: Summary and Troubleshooting Workflow
When encountering issues with your Myristoyl-L-carnitine assay, follow this logical progression to diagnose and resolve ion suppression.
Caption: Troubleshooting workflow for ion suppression.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
- Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evalu
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Impact of Ion-Suppression Due to the Presence of Phospholipids on the Enantiomeric LC-MS Analysis of Clenbuterol. Sigma-Aldrich.
- Ion-Suppression & Phospholipid Contamin
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research.
- Ion Suppression in Mass Spectrometry. Clinical Chemistry, Oxford Academic.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.
- Ion suppression (mass spectrometry). Wikipedia.
- Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization.
- Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Bevital AS.
- A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine 1 metabolic intermedi
- Myristoylcarnitine Chemical Compound Information.
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. medipharmsai.com [medipharmsai.com]
- 13. researchgate.net [researchgate.net]
- 14. bevital.no [bevital.no]
- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Acylcarnitines in HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of acylcarnitines by High-Performance Liquid Chromatography (HPLC). This guide, structured in a question-and-answer format, is designed to directly address common issues related to poor peak shape that you may encounter during your experiments. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you diagnose and resolve these challenges effectively.
Understanding the Analyte: The Challenge of Acylcarnitines
Acylcarnitines are a class of compounds that play a crucial role in fatty acid metabolism. Structurally, they are zwitterionic, possessing a positively charged quaternary amine and a negatively charged carboxylic acid group.[1] This dual nature, combined with the varying hydrophobicity of their acyl chains, presents a unique challenge for achieving optimal peak shape in reversed-phase HPLC.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my acylcarnitine peaks tailing? This seems to be a recurring issue.
Peak tailing is the most common peak shape problem encountered when analyzing basic compounds like acylcarnitines.[2][3] It manifests as an asymmetrical peak with a drawn-out trailing edge. This is problematic as it can compromise resolution and lead to inaccurate quantification.[4]
Core Causality: Secondary Interactions
The primary cause of peak tailing for acylcarnitines in reversed-phase HPLC is secondary interactions between the positively charged quaternary amine of the analyte and residual silanol groups on the silica-based stationary phase.[5][6][7] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and carry a negative charge, leading to strong ionic interactions that delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[7][8]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of your mobile phase to a range of 2.5-3.0 using an additive like formic acid (0.1% is common) or a phosphate buffer (10-25 mM).[2][5][9][10]
-
Rationale: At a lower pH, the residual silanol groups are protonated and thus electrically neutral. This minimizes the undesirable ionic interactions with the positively charged acylcarnitine molecules, leading to a more symmetrical peak shape.[7][11] It's crucial to operate at a pH that is at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[2][12]
-
-
Column Selection & Care:
-
Action: Utilize a modern, high-purity, end-capped C18 or C8 column.[7][13] Columns specifically designed for the analysis of basic compounds or those with low silanol activity are also excellent choices.[14]
-
Rationale: End-capping is a process where the stationary phase is chemically treated to block a majority of the residual silanol groups, thereby reducing the sites available for secondary interactions.[7] However, no end-capping is 100% effective, which is why mobile phase control remains critical.[7]
-
-
Use of Competing Bases (Use with Caution):
-
Action: In some cases, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape.
-
Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding the acylcarnitine from these secondary interactions.[2] Note that this approach can shorten column lifetime and may suppress ionization if using mass spectrometry detection.[2]
-
-
Consider System-Wide Tailing:
-
Action: If all peaks in your chromatogram are tailing, not just the acylcarnitines, the issue is likely physical rather than chemical.[3]
-
Troubleshooting Steps:
-
Check for extra-column volume by ensuring all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005").[2][13]
-
Ensure all fittings are properly seated to avoid dead volumes.[3]
-
Inspect the column for voids or a blocked inlet frit, which can cause band broadening.[3][7] A void can occur from high pH dissolving the silica packing or from pressure shocks.[11][15]
-
-
Q2: My acylcarnitine peaks are fronting. What does this indicate?
Peak fronting, where the peak is broader in the first half and has a steep trailing edge, is less common than tailing for acylcarnitines but points to a different set of problems.[16]
Core Causality: Overload and Incompatibility
The most common causes of peak fronting are column overload and a mismatch between the sample solvent and the mobile phase.[16][17][18]
Troubleshooting Protocol:
-
Address Potential Column Overload:
-
Action: Reduce the concentration of your sample or decrease the injection volume.[5][6][17]
-
Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet. This leads to some analyte molecules traveling down the column without being retained, causing them to elute earlier and creating a fronting peak.[6][16] If reducing the sample load improves the peak shape, you have identified the issue.
-
-
Evaluate Sample Solvent Strength:
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, ensure your sample solvent is weaker (i.e., more aqueous in reversed-phase) than the mobile phase.[17][19]
-
Rationale: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte will not properly partition onto the stationary phase at the column head. Instead, it will be carried down the column in the strong solvent plug, leading to a distorted, fronting peak.[6][18]
-
-
Check for Column Bed Collapse:
-
Action: If fronting appears suddenly for all peaks and is persistent, the column may be damaged.[15]
-
Rationale: A collapse of the packed bed inside the column creates a void at the inlet.[11][15] The sample is then unevenly distributed, with some molecules traveling through the void faster than others, resulting in fronting.[15] This is often irreversible, and the column will need to be replaced.[16]
-
Systematic Troubleshooting Workflow
For a systematic approach to diagnosing peak shape issues, the following flowchart can be a valuable tool.
Caption: Systematic workflow for troubleshooting poor peak shape.
Q3: How does column temperature affect the peak shape of acylcarnitines?
Column temperature is a critical parameter that influences several aspects of the separation, including retention time, selectivity, and peak shape.[20][21]
Key Effects of Temperature:
-
Viscosity and Diffusion: Increasing the column temperature lowers the viscosity of the mobile phase. This leads to improved mass transfer and diffusion of the analyte between the mobile and stationary phases.[22] The result is often narrower, more efficient peaks.[22]
-
Retention Time: Higher temperatures generally lead to shorter retention times as analytes have more kinetic energy and their solubility in the mobile phase increases.[20][21] A rule of thumb suggests a 1-2% decrease in retention time for every 1°C increase in temperature.[22]
-
Reproducibility: The most important role of a column thermostat is to ensure a stable and consistent temperature.[21] Fluctuations in ambient lab temperature can cause significant shifts in retention time, compromising the reproducibility of your assay.[22]
Troubleshooting & Best Practices:
-
Action: Always use a column oven and maintain a stable temperature, typically at least 5-10°C above ambient temperature, to overcome fluctuations. A common operating temperature for acylcarnitine analysis is around 40-50°C.[21][23]
-
Rationale: Consistent temperature control is essential for robust and reproducible chromatography.[21] While elevated temperatures can improve peak efficiency, be mindful of the stability of your analytes and the column's maximum operating temperature.[20]
Q4: Could my sample preparation be the cause of poor peak shape?
Yes, improper sample preparation can directly lead to distorted peaks.
Common Sample Preparation Pitfalls:
| Issue | Causality | Recommended Action & Protocol |
| Solvent Mismatch | The sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing peak fronting or splitting.[6][17][19] | Protocol: 1. Prepare samples in the initial mobile phase composition. 2. If a stronger solvent is necessary for solubility, keep the proportion of organic solvent as low as possible. 3. Ensure the injection volume is small to minimize the effect.[15] |
| Sample Overload | The concentration of the analyte is too high for the column's capacity, leading to peak fronting.[5][6] | Protocol: 1. Perform a dilution series of your sample. 2. Inject decreasing concentrations until a symmetrical peak shape is achieved. This will define the linear range of your assay for that column. |
| Particulates in Sample | Unfiltered samples can introduce particulates that block the column inlet frit.[24] This creates high backpressure and can cause peak splitting or tailing.[16][19] | Protocol: 1. Centrifuge all samples after protein precipitation (e.g., 10 minutes at >10,000 rpm).[25] 2. Transfer the supernatant to a clean vial for injection. 3. For particularly "dirty" matrices, consider using a 0.22 µm or 0.45 µm syringe filter before injection. |
Advanced Topic: Use of Ion-Pairing Reagents
For particularly challenging separations of short-chain acylcarnitines that are poorly retained on reversed-phase columns, ion-pairing chromatography can be employed.
Q5: When should I consider using an ion-pairing reagent, and what are the drawbacks?
Principle of Ion-Pairing:
Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part.[26] For analyzing positively charged acylcarnitines, an anionic ion-pairing reagent like heptafluorobutyric acid (HFBA) or an alkyl sulfonate is used.[23][27][28] The reagent forms a neutral ion-pair with the acylcarnitine, increasing its hydrophobicity and thus its retention on a reversed-phase column.[26][28]
When to Use:
-
When short-chain, polar acylcarnitines are not sufficiently retained on a standard C18 column.
-
To improve the resolution of isomeric acylcarnitines.[23]
Drawbacks & Considerations:
-
MS Suppression: Many ion-pairing reagents, especially trifluoroacetic acid (TFA), are known to cause significant ion suppression in mass spectrometry.[23] HFBA is often a better choice for LC-MS applications.[23]
-
Column Equilibration: Columns require long equilibration times with the ion-pairing mobile phase, and it can be very difficult to completely wash the reagent from the column. It is highly recommended to dedicate a column specifically for ion-pairing applications.
-
Complex Method Development: Optimizing the type and concentration of the ion-pairing reagent can be time-consuming.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetyl-L-carnitine on Newcrom R1 HPLC column. Retrieved from [Link]
- Periat, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 115.
- Li, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2759-2766.
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]
- Strassburg, K., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. MethodsX, 6, 1873-1882.
- Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 6(4), 37.
-
Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. Retrieved from [Link]
- Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 54(1), 282-290.
- Ramsay, R. R., & Zammit, V. A. (1988). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Analytical Biochemistry, 174(2), 557-564.
-
Phenomenex. (2023). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Chromatography Online. (2024). What are the effects of changes in column temperature?. Retrieved from [Link]
-
ALWSCI. (2023). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chromedia. (2023). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Retrieved from [Link]
- Dolan, J. W. (2017). Peak Fronting . . . Some of the Time. LCGC North America, 35(10), 744-748.
-
Axion Labs. (2021). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Crawford Scientific. (2017). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]
-
Cytiva. (2022). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
- Li, L., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Metabolites, 11(5), 291.
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
- Mancinelli, A., et al. (2007). Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation. Clinica Chimica Acta, 375(1-2), 169-170.
-
Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
- Turko, I. V., & Murad, F. (2013). Rapid Quantitative Analysis of Carnitine and Acylcarnitines by Ultra-High Performance-Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(12), 5851-5857.
Sources
- 1. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. hplc.eu [hplc.eu]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. support.waters.com [support.waters.com]
- 9. mdpi.com [mdpi.com]
- 10. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromtech.com [chromtech.com]
- 14. Separation of Acetyl-L-carnitine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. youtube.com [youtube.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. What are the effects of changes in column temperature?--Aijiren HPLC Vials [chromatographyselling.com]
- 21. chromtech.com [chromtech.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 25. sciex.com [sciex.com]
- 26. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 27. tcichemicals.com [tcichemicals.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing MS Parameters for Myristoyl-L-carnitine-d3 Detection
Welcome to the technical support center for the optimization of mass spectrometry (MS) parameters for the detection of Myristoyl-L-carnitine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common challenges encountered during LC-MS/MS analysis of this long-chain acylcarnitine internal standard.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Myristoyl-L-carnitine-d3, providing foundational knowledge for successful experimental design.
Q1: What is the primary role of Myristoyl-L-carnitine-d3 in LC-MS/MS analysis?
Myristoyl-L-carnitine-d3 serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its endogenous, non-labeled counterpart, Myristoyl-L-carnitine. Due to its nearly identical chemical and physical properties, it co-elutes with the analyte and experiences similar ionization effects and potential matrix-induced suppression or enhancement. By adding a known concentration of the SIL-IS to samples, calibration standards, and quality controls, variations during sample preparation and analysis can be normalized, leading to more precise and accurate quantification of the target analyte.
Q2: What are the typical MRM transitions for Myristoyl-L-carnitine-d3?
For positive electrospray ionization (ESI+), the most common and robust Multiple Reaction Monitoring (MRM) transition for Myristoyl-L-carnitine-d3 is the fragmentation of the protonated molecule [M+H]⁺ to a characteristic product ion.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Myristoyl-L-carnitine-d3 | 375.3 | 85.1 |
The product ion at m/z 85.1 corresponds to the stable trimethylamine fragment of the carnitine moiety and is a common fragment for all acylcarnitines, providing a high degree of specificity in MS/MS analysis.[1][2]
Q3: What are the recommended starting points for LC separation of Myristoyl-L-carnitine-d3?
A reversed-phase C18 column is a suitable choice for the separation of long-chain acylcarnitines like Myristoyl-L-carnitine.[1][2] A gradient elution with a mobile phase system consisting of water and acetonitrile, both containing an acidic modifier like formic acid and a salt such as ammonium acetate, is typically employed. This ensures good peak shape and ionization efficiency.
-
Column: C18 (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid and 2.5 mM Ammonium Acetate in Water
-
Mobile Phase B: 0.1% Formic acid and 2.5 mM Ammonium Acetate in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.
Q4: Is derivatization necessary for the analysis of Myristoyl-L-carnitine-d3?
While derivatization, such as butylation, can enhance the ionization efficiency and chromatographic retention of shorter-chain acylcarnitines, it is generally not necessary for long-chain acylcarnitines like Myristoyl-L-carnitine when using modern, sensitive LC-MS/MS instrumentation.[1][2] Direct analysis of the underivatized form simplifies sample preparation and reduces the risk of analytical variability.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the analysis of Myristoyl-L-carnitine-d3.
Q5: I am observing a significant peak for Myristoyl-L-carnitine-d3 in my blank (matrix-only) samples. What could be the cause and how do I resolve it?
This issue, known as carryover, can compromise the accuracy of your low-concentration samples.
-
Cause 1: Contamination in the LC system. Residual analyte from a previous high-concentration sample may be retained in the injection port, loop, or column.
-
Solution: Implement a rigorous wash protocol for the autosampler needle and injection port. This should include a strong organic solvent (like isopropanol) and an acidic wash. Injecting several blank solvent samples after a high-concentration sample can help flush the system.
-
-
Cause 2: Carryover from the analytical column.
-
Solution: Increase the column wash time at the end of your gradient with a high percentage of organic solvent. If the problem persists, consider dedicating a column for low-concentration studies or replacing the column if it is old.
-
-
Cause 3: Contamination of the internal standard spiking solution.
-
Solution: Prepare a fresh internal standard solution. Ensure that the glassware and solvents used are clean and free of any residual analyte.
-
Q6: My Myristoyl-L-carnitine-d3 peak is showing significant tailing or a split peak. What are the likely causes and solutions?
Poor peak shape can affect integration and, consequently, the precision of your results.
-
Cause 1: Column degradation or contamination.
-
Solution: First, try flushing the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). If this does not resolve the issue, the column may be at the end of its lifespan and require replacement.
-
-
Cause 2: Inappropriate mobile phase pH.
-
Solution: Ensure the pH of your mobile phase is sufficiently low (typically around 3-4 with formic acid) to ensure the carboxylic acid group of the carnitine is protonated.
-
-
Cause 3: Sample solvent mismatch.
-
Solution: The solvent used to reconstitute your final sample extract should be as close in composition to the initial mobile phase conditions as possible. A high percentage of organic solvent in the sample can lead to peak distortion.
-
Q7: I am experiencing significant ion suppression for Myristoyl-L-carnitine-d3. How can I mitigate this?
Ion suppression is a common matrix effect where co-eluting endogenous compounds from the biological matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.
-
Solution 1: Improve sample preparation.
-
A simple protein precipitation with methanol is a common starting point.[2] However, if ion suppression is severe, consider a more rigorous sample clean-up method like solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.
-
-
Solution 2: Optimize chromatography.
-
Adjusting the LC gradient to better separate Myristoyl-L-carnitine-d3 from the region of co-eluting, suppressing matrix components can significantly improve the signal.
-
-
Solution 3: Dilute the sample.
-
If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.
-
Q8: I am concerned about isotopic crosstalk from the endogenous Myristoyl-L-carnitine. How can I assess and correct for this?
Isotopic crosstalk occurs when the isotopic variants of the endogenous analyte contribute to the signal of the deuterated internal standard.
-
Assessment: Prepare a sample containing a high concentration of the non-labeled Myristoyl-L-carnitine and no Myristoyl-L-carnitine-d3. Analyze this sample using the MRM transition for the internal standard (375.3 -> 85.1). Any signal detected will be due to isotopic contribution from the endogenous analyte.
-
Correction: If the contribution is significant (typically >5% of the internal standard response in your lowest calibration standard), you may need to use a higher-purity deuterated standard with more deuterium labels to shift the mass further from the endogenous analyte's isotopic cluster. Alternatively, mathematical corrections can be applied during data processing, but this adds complexity to the analysis.
III. Experimental Protocols and Parameter Optimization
This section provides a detailed, step-by-step methodology for optimizing MS parameters and a standard sample preparation protocol.
Protocol 1: Optimization of MS Parameters for Myristoyl-L-carnitine-d3
This protocol outlines the process of fine-tuning the declustering potential (DP) and collision energy (CE) to maximize the signal intensity of the 375.3 -> 85.1 MRM transition.
-
Prepare a standard solution: Prepare a solution of Myristoyl-L-carnitine-d3 at a concentration of approximately 100 ng/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Infuse the standard solution: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Declustering Potential (DP):
-
Set the mass spectrometer to monitor the precursor ion (m/z 375.3).
-
While infusing the standard, ramp the DP voltage across a relevant range (e.g., 20 to 120 V).
-
Plot the ion intensity against the DP voltage to determine the value that yields the maximum signal. This optimal DP will efficiently desolvate the ions without causing excessive in-source fragmentation.
-
-
Optimize Collision Energy (CE):
-
Set the mass spectrometer to monitor the MRM transition (375.3 -> 85.1).
-
Set the DP to the optimized value determined in the previous step.
-
Ramp the CE across a suitable range (e.g., 10 to 50 eV).
-
Plot the product ion intensity against the CE to find the value that produces the most abundant fragment ion signal.
-
Table of Typical MS Parameters (Starting Point)
| Parameter | Typical Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 400 - 550 °C |
| Nebulizer Gas (GS1) | 40 - 60 psi |
| Heater Gas (GS2) | 40 - 60 psi |
| Curtain Gas (CUR) | 20 - 40 psi |
| Collision Gas (CAD) | Medium - High |
Note: These are starting points and should be optimized for your specific instrument and experimental conditions.
Protocol 2: Sample Preparation from Plasma
This protocol describes a simple and effective protein precipitation method for the extraction of Myristoyl-L-carnitine from plasma samples.[2]
-
Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Myristoyl-L-carnitine-d3 internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
IV. Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
V. References
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(4), 935–946. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(4), 935-946. [Link]
-
Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Sources
Technical Support Center: Navigating Matrix Effects in Carnitine Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the analysis of carnitine and its derivatives in biological samples. As a senior application scientist, I understand that obtaining accurate and reproducible data is paramount. This guide is structured to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your bioanalytical methods effectively.
Understanding the Challenge: What are Matrix Effects?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, other molecules in your biological sample can either suppress or enhance the signal of the carnitines you are trying to measure, leading to inaccurate quantification.[1][2] This phenomenon is a significant concern in high-sensitivity analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[3]
Biological matrices such as plasma, serum, urine, and tissue homogenates are incredibly complex, containing a vast array of endogenous substances like salts, lipids, proteins, and metabolites.[4] When these matrix components co-elute with carnitines, they can interfere with the ionization process in the mass spectrometer's source, compromising data quality.[2][5]
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding matrix effects in carnitine analysis.
Q1: How do I know if my carnitine analysis is affected by matrix effects?
A1: The most common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantification , with results showing significant deviation from the expected concentrations.
-
Ion suppression or enhancement , observed as a decrease or increase in the analyte signal, respectively.[1]
-
Poor peak shape and shifting retention times for your carnitine analytes.[6]
A definitive way to assess matrix effects is through a post-extraction addition experiment. In this method, you compare the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[7] A significant difference in the signal indicates the presence of matrix effects.
Q2: What are the primary causes of matrix effects in biological samples?
A2: The main culprits are endogenous matrix components that co-elute with your analytes of interest.[2] For carnitine analysis in plasma or serum, the most notorious interferences are:
-
Phospholipids: These are major components of cell membranes and are abundant in biological fluids.[8] Their presence can lead to significant ion suppression.[9]
-
Proteins: High-abundance proteins like albumin can interfere with the analysis if not adequately removed.[10][11]
-
Salts and other small molecules: These can also contribute to the overall matrix effect.[4]
Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects?
A3: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[2][5] This is because ESI is more sensitive to changes in the droplet formation and desolvation process, which can be influenced by co-eluting matrix components.[5]
Q4: Can derivatization of carnitines help in mitigating matrix effects?
A4: Yes, derivatization can be a useful strategy. By chemically modifying the carnitine molecule, you can alter its chromatographic properties, potentially separating it from interfering matrix components.[12][13] For instance, butylation of carnitines is a common derivatization technique that can improve their retention on reversed-phase columns and enhance their signal intensity.[13][14]
Troubleshooting Guides: A Problem-Solution Approach
This section provides a more in-depth, step-by-step approach to resolving common issues encountered during carnitine analysis.
Guide 1: Troubleshooting Ion Suppression in Carnitine Analysis
Problem: You observe a significant decrease in the signal intensity of your carnitine analytes, especially in your low concentration QC samples, leading to poor accuracy and precision.
Diagnostic Workflow:
Caption: Troubleshooting workflow for ion suppression.
Step-by-Step Guidance:
-
Evaluate Your Internal Standard Strategy: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) for each carnitine analyte.[15] These standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a reliable means of correction. If you are not using SIL-IS, this should be your first consideration.[16][17][18][19]
-
Optimize Sample Preparation: Your sample preparation should aim to remove as many interfering matrix components as possible.
-
Protein Precipitation (PPT): This is a simple and common technique, but it may not be sufficient to remove all interferences, particularly phospholipids.[5][11]
-
Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by partitioning the analytes into a solvent that is immiscible with the sample matrix.[20]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide excellent sample cleanup and analyte concentration.[5][21] It is particularly effective at removing phospholipids.[22]
-
-
Enhance Chromatographic Separation: If your sample preparation is optimized, the next step is to improve the chromatographic separation of your carnitine analytes from the matrix interferences.
-
Gradient Optimization: Adjusting the mobile phase gradient can help to separate the analytes from the co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to alter the retention and elution profiles of both the analytes and the matrix components.[5]
-
Guide 2: Addressing Phospholipid-Based Matrix Effects
Problem: You have identified phospholipids as the primary source of ion suppression in your plasma or serum samples.
Mitigation Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Protein Precipitation with Phospholipid Removal Plates/Cartridges | Combines protein precipitation with a specific sorbent that captures phospholipids. | Simple, high-throughput, and effective at removing phospholipids.[8][9] | Higher cost compared to standard PPT. |
| Solid-Phase Extraction (SPE) | Utilizes a sorbent to selectively retain the analytes of interest while washing away phospholipids and other interferences. | Highly selective, provides excellent cleanup and analyte concentration.[5][22] | Requires method development and can be more time-consuming.[5] |
| Liquid-Liquid Extraction (LLE) | Partitions the analytes into an organic solvent, leaving the more polar phospholipids in the aqueous phase. | Can be effective for phospholipid removal.[20] | May be less efficient than SPE for complete removal. |
Recommended Protocol: Protein Precipitation with Phospholipid Removal
This protocol is designed for a 96-well plate format, ideal for high-throughput analysis.
Materials:
-
Plasma or serum samples
-
Acetonitrile (ACN) with 1% formic acid (v/v)
-
Phospholipid removal 96-well plate
-
Collection plate
-
Plate shaker
-
Vacuum manifold or centrifuge with a plate rotor
Procedure:
-
Pre-treat Plate: Add 300 µL of ACN with 1% formic acid to each well of the phospholipid removal plate.
-
Add Sample: Add 100 µL of your plasma or serum sample to each well.
-
Mix: Cover the plate and shake on a plate shaker for 5 minutes at medium speed to ensure thorough mixing and protein precipitation.
-
Filter: Place the phospholipid removal plate on top of a clean collection plate. Apply a vacuum to the manifold (e.g., 10-15 in. Hg) for 5-10 minutes, or until all the supernatant has been filtered through. Alternatively, centrifuge the plates at 500 x g for 5 minutes.
-
Analyze: The collected filtrate is now ready for direct injection into your LC-MS/MS system.
Key Experimental Protocols
Here are detailed protocols for common sample preparation techniques used in carnitine analysis.
Protocol 1: Standard Protein Precipitation (PPT)
This is a fast and simple method for removing the bulk of proteins from biological samples.[10][23]
Caption: General workflow for protein precipitation.
Materials:
-
Plasma, serum, or tissue homogenate
-
Ice-cold acetonitrile (ACN) or methanol (MeOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of your biological sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold ACN (a 3:1 ratio of solvent to sample is common).[24] If you are using a SIL-IS, it should be added to the precipitation solvent.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.[11]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Carnitine Analysis
This protocol provides a general guideline for using a mixed-mode cation exchange SPE sorbent, which is effective for retaining the positively charged carnitine molecules.[25][26][27]
Materials:
-
Mixed-mode cation exchange SPE cartridges or 96-well plate
-
SPE vacuum manifold
-
Sample pre-treated with protein precipitation
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE sorbent to activate the functional groups. Do not let the sorbent go dry.
-
Equilibrate: Pass 1 mL of water through the sorbent to prepare it for the aqueous sample.
-
Load: Load your pre-treated sample onto the SPE sorbent at a slow flow rate (approximately 1 mL/min).
-
Wash: Pass 1 mL of the wash solvent through the sorbent to remove any remaining unretained interferences.
-
Elute: Place a clean collection tube or plate under the SPE device and pass 1 mL of the elution solvent through the sorbent to elute the carnitine analytes.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
Regulatory Considerations and Method Validation
It is crucial to validate your bioanalytical method to ensure that it is reliable for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation.[28][29][30] When biomarker data, such as carnitine levels, are used to support regulatory decision-making, the assay should be fully validated.[31][32]
Key validation parameters to assess include:
-
Selectivity and Matrix Effect: As discussed, this is a critical parameter for ensuring that your method is not influenced by matrix components.
-
Accuracy and Precision: To determine the closeness of the measured values to the true value and the degree of scatter, respectively.
-
Calibration Curve: To demonstrate the relationship between the instrument response and the known concentrations of the analyte.
-
Stability: To ensure that the analytes are stable in the biological matrix under the conditions of sample collection, storage, and processing.
For detailed guidance, refer to the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance document.[29][32]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
-
Kopp, K. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America, 33(7), 488-493. [Link]
-
Rabilloud, T. (2009). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 877(13), 1215-1226. [Link]
-
AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix effect in bioanalysis: an overview. [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
-
Li, Y., et al. (2018). Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytical and Bioanalytical Chemistry, 410(22), 5549-5561. [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Little, J. L., et al. (2011). Extraction Methods for the Removal of Phospholipids and Other Endogenous Material From a Biological Fluid. Bioanalysis, 3(24), 2747-2755. [Link]
-
Swartz, M. E., & Krull, I. S. (2018). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America, 36(8), 524-533. [Link]
-
Little, J. L., et al. (2011). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Bioanalysis, 3(24), 2747-2755. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Jemal, M. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1227-1230. [Link]
-
Pan, C., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical toxicology, 39(5), 331-337. [Link]
-
Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 54(1), 282-290. [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Solid-Phase Extraction (SPE). Retrieved from [Link]
-
Strassburg, K., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. Metabolites, 9(8), 163. [Link]
-
SiliCycle. (2022, July 26). The 5 steps of a solid phase extraction (SPE) [Video]. YouTube. [Link]
-
Jemal, M., & Xia, Y. Q. (2006). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for peroxisome proliferator-activated receptor agonists. Rapid communications in mass spectrometry, 20(2), 213-224. [Link]
-
Al-Dirbashi, O. Y., et al. (2022). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 15(1), 103513. [Link]
-
Esmati, F., et al. (2021). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. Journal of diabetes and metabolic disorders, 20(1), 589-599. [Link]
-
ResearchGate. (n.d.). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Solid Phase Extraction Video Guide. Retrieved from [Link]
-
Agilent Technologies. (2019, May 9). Solid Phase Extraction [Video]. YouTube. [Link]
-
LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. [Link]
-
Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 927, 154-159. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]
-
ResearchGate. (n.d.). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction. Retrieved from [Link]
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Acylcarnitines Mix Stable Isotope Labeled solution Sigma-Aldrich [sigmaaldrich.com]
- 17. isotope.com [isotope.com]
- 18. bevital.no [bevital.no]
- 19. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 29. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. labs.iqvia.com [labs.iqvia.com]
- 32. hhs.gov [hhs.gov]
Technical Support Center: Myristoyl-L-carnitine-d3 Hydrochloride Standards
Welcome to the technical support center for Myristoyl-L-carnitine-d3 Hydrochloride standards. This resource is designed for researchers, scientists, and drug development professionals to address common purity issues and provide robust troubleshooting guidance for your experiments. As an internal standard in mass spectrometry-based quantification, the purity and integrity of Myristoyl-L-carnitine-d3 Hydrochloride are paramount for generating accurate and reproducible data. This guide provides in-depth, field-proven insights to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling, storage, and expected quality of Myristoyl-L-carnitine-d3 Hydrochloride standards.
Q1: What is the expected purity of a new lot of Myristoyl-L-carnitine-d3 Hydrochloride?
A1: Reputable commercial suppliers typically provide this standard with a deuterated form purity of ≥99%[1][2]. This specification primarily refers to the isotopic enrichment of the d3-labeled methyl group on the carnitine moiety. The chemical purity should also be high, generally ≥98%. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific purity information.
Q2: How should I properly store Myristoyl-L-carnitine-d3 Hydrochloride?
A2: For long-term stability (≥ 4 years), the solid standard should be stored at -20°C[1][3]. It is shipped at room temperature in the continental US, as it is stable for short periods[4]. Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month to minimize degradation[4]. It is advisable to make aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the most common solvents for dissolving Myristoyl-L-carnitine-d3 Hydrochloride?
A3: This compound is soluble in several organic solvents. Common choices and their approximate solubilities are:
When using DMSO, it is recommended to use a fresh, unopened bottle as DMSO is hygroscopic and absorbed water can impact the stability of the standard[3].
Q4: What are the primary concerns regarding the stability of this standard in solution?
A4: The ester linkage in acylcarnitines is susceptible to hydrolysis, especially under basic conditions (pH > 9)[5]. This degradation pathway results in the formation of L-carnitine-d3 and myristic acid. Long-chain acylcarnitines, like myristoylcarnitine, tend to be more stable than short-chain acylcarnitines[6][7]. To ensure the integrity of your stock solutions, it is recommended to dissolve the standard in a high-quality organic solvent and store it at low temperatures. For aqueous buffers, maintaining a neutral to slightly acidic pH is crucial[5].
Troubleshooting Guides
This section provides detailed, step-by-step methodologies to identify and resolve common purity-related issues with your Myristoyl-L-carnitine-d3 Hydrochloride standard.
Issue 1: Inaccurate Quantification and Suspected Contamination
You observe inconsistent results in your calibration curves or suspect the purity of your standard is compromised. This troubleshooting guide will help you identify potential impurities using LC-MS/MS.
Inaccurate quantification can arise from the presence of unlabeled Myristoyl-L-carnitine (C14), other acylcarnitine species, or hydrolysis products. Since Myristoyl-L-carnitine-d3 is used as an internal standard, the presence of its unlabeled counterpart will lead to an underestimation of the endogenous analyte concentration.
The following workflow outlines the steps to assess the purity of your standard.
Caption: LC-MS/MS workflow for purity assessment.
-
Standard and Solution Preparation:
-
Accurately weigh and dissolve the Myristoyl-L-carnitine-d3 Hydrochloride standard in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Prepare a dilution series to assess linearity and limit of detection.
-
Prepare a solution of unlabeled Myristoyl-L-carnitine as a reference standard.
-
-
LC-MS/MS Method Development:
-
Chromatography: Utilize a C18 reversed-phase column for good separation of long-chain acylcarnitines. A gradient elution with mobile phases containing a small amount of formic acid (e.g., 0.1%) will aid in good peak shape and ionization efficiency.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the MRM transitions for both the deuterated standard and its potential impurities.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristoyl-L-carnitine-d3 | 403.3 | 85.1 | Optimized for your instrument |
| Myristoyl-L-carnitine (unlabeled) | 400.3 | 85.1 | Optimized for your instrument |
| L-carnitine-d3 | 165.1 | 60.1 | Optimized for your instrument |
| L-carnitine (unlabeled) | 162.1 | 60.1 | Optimized for your instrument |
| Other potential acylcarnitines (e.g., Palmitoyl-L-carnitine C16) | 428.4 | 85.1 | Optimized for your instrument |
Note: The product ion at m/z 85 is a characteristic fragment for many acylcarnitines, resulting from the neutral loss of the acyl chain and trimethylamine[8]. More specific transitions can be used for confirmation if necessary[9].
-
Data Acquisition and Analysis:
-
Inject the prepared solutions and acquire data using the optimized MRM method.
-
Analyze the chromatograms for the presence of unexpected peaks.
-
Integrate the peak areas of Myristoyl-L-carnitine-d3 and any identified impurities.
-
Calculate the percentage of each impurity relative to the main peak area of the deuterated standard.
-
-
Presence of Unlabeled Myristoyl-L-carnitine: A peak at the retention time of the unlabeled standard with an MRM transition of 400.3 -> 85.1 indicates contamination with the non-deuterated form. The isotopic contribution from the d3-standard to the d0 channel should be minimal and can be assessed by injecting a high concentration of the deuterated standard.
-
Presence of L-carnitine-d3: A peak corresponding to L-carnitine-d3 suggests hydrolysis of the standard. This is more likely to occur in aged solutions or those exposed to non-ideal storage conditions.
-
Presence of Other Acylcarnitines: The presence of other acylcarnitines (e.g., C16, C12) could be due to impurities in the starting materials used for synthesis.
Issue 2: Confirming Structural Integrity and Isotopic Enrichment
For applications requiring the highest level of certainty, such as in regulated environments or for the development of certified reference materials, NMR spectroscopy provides an orthogonal method to confirm structural integrity and assess purity.
While LC-MS/MS is excellent for detecting trace-level impurities, NMR provides a comprehensive structural profile and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself. This is particularly useful for confirming the position of the deuterium label and identifying isomeric impurities that may be difficult to resolve chromatographically.
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.
-
Sample Preparation:
-
Accurately weigh a known amount of the Myristoyl-L-carnitine-d3 Hydrochloride standard (e.g., 5-10 mg).
-
Accurately weigh a known amount of a certified internal calibrant (e.g., maleic acid, dimethyl sulfone). The calibrant should have high purity, be stable, and have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the calibrant in a known volume of a suitable deuterated solvent (e.g., Methanol-d4 or D₂O).
-
-
¹H NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for qNMR include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Carefully integrate the signals corresponding to the analyte and the internal calibrant. For Myristoyl-L-carnitine, characteristic signals include the trimethylammonium protons, the acyl chain methylene protons, and the protons on the carnitine backbone[10].
-
The absence of a signal for the N-methyl protons that are deuterated confirms the position of the label. The residual signal can be used to estimate the isotopic enrichment.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * P_calibrant
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the calibrant
-
-
Structural Confirmation: The chemical shifts and coupling patterns of the observed signals should be consistent with the structure of Myristoyl-L-carnitine. The Biological Magnetic Resonance Bank (BMRB) can be a useful resource for reference spectra of related compounds like L-carnitine[11].
-
Isotopic Enrichment: The integral of the residual proton signal of the deuterated methyl group relative to other protons on the molecule can provide an estimate of the isotopic purity.
-
Chemical Purity: The calculated % w/w purity from the qNMR experiment gives an absolute measure of the amount of the target molecule in the solid material. Any discrepancy from 100% can be attributed to the presence of impurities (including residual solvents and water) and the hydrochloride counter-ion.
Summary of Potential Purity Issues and Recommended Actions
| Potential Issue | Primary Detection Method | Recommended Action |
| Presence of unlabeled Myristoyl-L-carnitine | LC-MS/MS | Quantify the percentage of the unlabeled form. If it exceeds acceptable limits for your assay, consider sourcing a new standard. Account for its contribution in your calculations if it is a minor component. |
| Hydrolysis to L-carnitine-d3 | LC-MS/MS | Prepare fresh stock solutions. Ensure proper storage of solid material and solutions. Avoid basic pH conditions. |
| Presence of other acylcarnitines | LC-MS/MS | Identify the contaminating acylcarnitine. If it interferes with your analysis, a new standard is required. |
| Incorrect isotopic enrichment | NMR, High-Resolution MS | Verify the isotopic distribution. If it does not meet the specifications, contact the supplier. |
| Presence of isomeric impurities | High-resolution LC-MS/MS, NMR | Develop a chromatographic method capable of separating the isomers. If separation is not possible, consider the impact on your results and whether an alternative standard is needed. |
By implementing these troubleshooting guides and adhering to best practices for handling and storage, you can ensure the integrity of your Myristoyl-L-carnitine-d3 Hydrochloride standards and the reliability of your experimental data.
References
- Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of inherited metabolic disease, 13(3), 321–324.
- Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113.
- Saito, N., Saito, T., Yamazaki, T., et al. (2017). Establishment of an analytical method for accurate purity evaluations of acylcarnitines by using quantitative 1H NMR spectroscopy. Analytical and bioanalytical chemistry, 409(23), 5527–5535.
- American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. Genetics in Medicine, 23(2), 249-258.
-
Biological Magnetic Resonance Bank (BMRB). Entry bmse000211 for L(-)-Carnitine. [Link]
- Li, Y., & Li, W. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for the β-oxidation process. Rapid Communications in Mass Spectrometry, 22(10), 1546-1552.
- Kopec, R. E., Jones, A. D., & Feske, M. L. (2024). Metabolic Pathways of Acylcarnitine Synthesis. Journal of the American Society for Mass Spectrometry.
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]
- Zhang, Y., & Li, W. (2006). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. International journal of pharmaceutical compounding, 10(1), 72–75.
- Fingerhut, R., Ensenauer, R., Röschinger, W., Arnecke, R., Olgemöller, B., & Roscher, A. A. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency.
- Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Sayed, M. M. (2005). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. Clinica chimica acta; international journal of clinical chemistry, 354(1-2), 195–201.
- Kim, J., Lee, J., & Kim, J. (2021). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. Applied Biological Chemistry, 64(1), 1-8.
- Strnadová, K. A., Vávrová, J., Ratschmann, R., & Waldhauser, F. (2007). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical chemistry, 53(4), 717–722.
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
- MDPI. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(9), 4608.
-
PubChem. (n.d.). (-)-Myristoylcarnitine. [Link]
-
University of California, San Diego. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Cambridge Bioscience. (n.d.). Myristoyl-L-carnitine-14,14,14-d3 (chloride). [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 19. [Link]
- Kugler, M., et al. (2020). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 8, 841.
- Thong, F. S. L., et al. (2019). Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. Bioorganic & Medicinal Chemistry, 27(16), 3634-3643.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Myristoyl-L-carnitine-14,14,14-d3 (chloride) - Cayman Chemical [bioscience.co.uk]
- 3. Myristoyl-L-carnitine-14,14,14-d3 (chloride) - Nordic Biosite [nordicbiosite.com]
- 4. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]
- 5. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. researchgate.net [researchgate.net]
- 11. bmse000211 L(-)-Carnitine at BMRB [bmrb.io]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Myristoyl-L-carnitine Quantification Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolomics and clinical diagnostics, the precise and accurate quantification of specific biomarkers is paramount. Myristoyl-L-carnitine (C14), a long-chain acylcarnitine, is a critical intermediate in mitochondrial fatty acid β-oxidation.[1][2] Its concentration in biological matrices like plasma and serum serves as a vital biomarker for diagnosing and monitoring inherited metabolic disorders, such as fatty acid oxidation defects, and has been implicated in complex diseases including chronic fatigue syndrome and end-stage renal disease.[1][3][4]
Given its diagnostic significance, the reliability of Myristoyl-L-carnitine quantification is non-negotiable. This guide provides an in-depth comparison of the predominant analytical methodologies, focusing on the gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and exploring other techniques. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and offer a clear framework for cross-validating results to ensure the highest degree of scientific integrity.
The Analytical Imperative: Why Method Choice Matters
The selection of a quantification method is a critical decision driven by the specific requirements of the study, including sensitivity, specificity, throughput, and the complexity of the biological matrix.[5] While various methods exist, they are not created equal. The primary challenge in acylcarnitine analysis is the presence of isomers and the wide dynamic range of concentrations found in biological samples, which can complicate accurate measurement.[3][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the method of choice for its superior sensitivity, specificity, and multiplexing capabilities.[1][7] Unlike older enzymatic assays or direct infusion techniques, LC-MS/MS combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry, allowing for the resolution of structurally similar compounds and confident quantification even at low concentrations.[8][9]
Core Principles of LC-MS/MS for Acylcarnitine Analysis
The power of LC-MS/MS lies in its two-stage mass analysis. The first stage isolates the precursor ion (the butylated Myristoyl-L-carnitine molecule), and the second stage fragments it and detects a specific product ion. This Multiple Reaction Monitoring (MRM) provides a unique signature for the analyte, minimizing interferences.[10] A common fragmentation pattern for acylcarnitines results in a prominent product ion at m/z 85.[6]
Method I: The Gold Standard - Reversed-Phase LC-MS/MS
This method is the benchmark for Myristoyl-L-carnitine quantification, offering excellent separation of acylcarnitines and robust, reproducible results.
Experimental Workflow & Rationale
The entire process, from sample collection to data analysis, is designed to minimize variability and ensure accuracy. The workflow involves sample preparation (protein precipitation and derivatization), chromatographic separation, and mass spectrometric detection.
Figure 1: Workflow for LC-MS/MS quantification of Myristoyl-L-carnitine.
Detailed Protocol: LC-MS/MS
This protocol is a representative example and should be fully validated in your laboratory.
1. Materials & Reagents:
-
Myristoyl-L-carnitine standard (Sigma-Aldrich or equivalent)
-
d3-Myristoyl-L-carnitine internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)[6][11]
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
n-butanol and acetyl chloride (for butylation reagent)
-
Human plasma/serum (drug-free) for calibration standards and QCs
2. Sample Preparation:
-
Aliquot: Pipette 50 µL of plasma/serum, calibration standard, or QC sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., d3-tetradecanoyl-carnitine) to all tubes except for the blank matrix.[6] The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variability during sample processing.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Derivatization (Butylation): Add 50 µL of 3 M HCl in n-butanol. Cap tightly and incubate at 65°C for 15 minutes. This step converts the carboxyl group to a butyl ester, which improves chromatographic retention on reversed-phase columns and enhances ionization efficiency.[6]
-
Final Evaporation & Reconstitution: Evaporate the butylation reagent under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile/20% Water with 0.1% Formic Acid).
3. LC-MS/MS Conditions:
-
LC System: UHPLC system (e.g., Waters Acquity, Sciex ExionLC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient runs from low to high organic content over several minutes to elute acylcarnitines based on their chain length.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 7500, Waters Xevo TQ-S)[9][10]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the native Myristoyl-L-carnitine and its deuterated internal standard.
Method II: Alternative Approach - HILIC LC-MS/MS (No Derivatization)
Hydrophilic Interaction Liquid Chromatography (HILIC) provides an alternative separation mechanism that can be advantageous for polar compounds like underivatized acylcarnitines. This approach can simplify sample preparation by eliminating the derivatization step.[7][10]
Workflow & Rationale
The primary difference is the simplified sample preparation and the alternative chromatographic separation mechanism.
Figure 2: Workflow for HILIC LC-MS/MS quantification (no derivatization).
Key Differences & Considerations
-
Pros: Faster and simpler sample preparation, reducing potential sources of error and saving time.[7][10]
-
Cons: HILIC chromatography can sometimes be less robust and more susceptible to matrix effects than reversed-phase. Careful method development and validation are crucial.
-
Protocol: The sample preparation involves only protein precipitation, followed by dilution of the supernatant before injection.[12] The LC method uses a HILIC column and a mobile phase system with high organic content.
Cross-Validation: Ensuring Methodological Trustworthiness
Cross-validation is the cornerstone of reliable bioanalysis. It involves analyzing a set of the same samples using two or more distinct methods to compare the results. This process is mandated by regulatory bodies like the FDA to ensure the integrity of data used in clinical and nonclinical studies.[13][14]
Validation Parameters (Based on FDA & ICH M10 Guidance)
Any quantitative method must be rigorously validated for the following parameters.[13][15][16]
| Parameter | Description | Acceptance Criteria (Typical) | Rationale |
| Linearity & Range | The concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99 for a calibration curve constructed with ≥ 6 non-zero standards. | Defines the working range of the assay. |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ) for QC samples. | Ensures the method is not biased. |
| Precision | Repeatability of measurements. | Coefficient of variation (%CV) ≤15% (≤20% at LLOQ) for intra- and inter-day analysis of QC samples. | Guarantees the method is reproducible. |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Prevents false positives from matrix components. |
| LLOQ | Lowest concentration that can be quantified with acceptable accuracy and precision. | Analyte response is ≥5 times the blank response; Accuracy ±20%, Precision ≤20%. | Defines the lower limit of reliable measurement. |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | IS-normalized matrix factor should be consistent across different lots of matrix. | Ensures that different patient samples behave similarly. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. | Confirms that the analyte does not degrade during handling. |
Performance Comparison
The following table summarizes the expected performance characteristics of the two primary LC-MS/MS methods.
| Method | Sample Prep Time | LLOQ (Typical) | Throughput | Robustness | Key Advantage |
| Reversed-Phase with Derivatization | Longer (~1-2 hrs) | Low nM range[17] | Moderate | High | Gold standard, excellent chromatography, resolves isomers well.[6][8] |
| HILIC (No Derivatization) | Shorter (~20 min) | Low nM range[7] | High | Moderate-High | Fast sample prep, high throughput.[9][10] |
Conclusion and Recommendations
For the robust and reliable quantification of Myristoyl-L-carnitine, LC-MS/MS is the unequivocal method of choice. The decision between a traditional derivatization-based reversed-phase method and a non-derivatized HILIC approach depends on the specific goals of the laboratory.
-
For diagnostic and clinical research applications where accuracy and isomer separation are paramount, the derivatized reversed-phase LC-MS/MS method remains the gold standard. Its proven robustness and extensive validation in literature provide a high degree of confidence.[6][8]
-
For high-throughput screening or large-scale metabolomics studies , the non-derivatized HILIC method offers a compelling advantage in speed and efficiency, provided it is thoroughly validated to control for potential matrix effects.[9][10]
Regardless of the chosen method, a comprehensive validation that adheres to regulatory guidelines is essential.[15][16] Cross-validating results against an established reference method provides the ultimate proof of an assay's performance and ensures that the data generated is both accurate and defensible, upholding the highest standards of scientific integrity.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Millington, D. S., et al. (2002). Validation of an ESI-MS/MS screening method for acylcarnitine profiling in urine specimens of neonates, children, adolescents and adults. Clinica Chimica Acta. [Link]
-
Miller, M. J., et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Deng, J., et al. (2014). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Vreken, P., et al. (2011). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. The AAPS Journal. [Link]
-
Pichard, V., et al. (2019). Recommendations for acylcarnitine profile analysis. Annales de Biologie Clinique. [Link]
-
Han, J., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
-
Bruce, S., et al. (2018). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL 2018 EU Poster. [Link]
-
SCIEX. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]
-
Bevital AS. Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
SCIEX. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]
-
Li, X., et al. (2021). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta. [Link]
-
Serafim, M., et al. (2024). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Scientific Reports. [Link]
-
Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]
-
Brauer, R., et al. (2011). Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. Metabolomics. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53477791, (-)-Myristoylcarnitine. [Link]
-
Human Metabolome Database. Showing metabocard for Myristoylcarnitine (HMDB0254979). [Link]
Sources
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. (-)-Myristoylcarnitine | C21H41NO4 | CID 53477791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. msacl.org [msacl.org]
- 11. isotope.com [isotope.com]
- 12. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 13. fda.gov [fda.gov]
- 14. moh.gov.bw [moh.gov.bw]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. fda.gov [fda.gov]
- 17. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Rationale for Comparison: Why Harmonization is Non-Negotiable
An Application Scientist's Guide to Inter-Laboratory Comparison of Acylcarnitine Profiling
In the landscape of metabolic research and diagnostics, acylcarnitine profiling stands as a cornerstone technique. By quantifying esters of carnitine, we gain a critical window into mitochondrial fatty acid and amino acid metabolism. This profile is indispensable for the newborn screening and diagnosis of inborn errors of metabolism (IEMs) and is increasingly valuable in drug development for assessing mitochondrial toxicity and in research exploring complex diseases like diabetes.[1][2][3]
However, the power of this technique is contingent on the reproducibility and comparability of its results. A result from a lab in North America must be concordant with one from Europe for clinical and research data to be universally applicable. This guide provides an in-depth framework for establishing and participating in inter-laboratory comparisons, ensuring the generation of robust, reliable, and harmonized acylcarnitine data.
Acylcarnitine analysis, predominantly performed by tandem mass spectrometry (MS/MS), is a laboratory-developed test.[4][5] This means that while the fundamental technology is consistent, specific protocols for sample preparation, calibration, and data analysis can vary significantly between institutions. These variations can introduce biases that lead to discrepancies in reported concentrations, potentially impacting clinical decisions and the validity of multi-site research studies.
Proficiency Testing (PT) programs, also known as External Quality Assurance (EQA) schemes, are the primary mechanism for addressing this challenge. Organizations like the College of American Pathologists (CAP) and the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) provide essential PT services.[4][6][7][8] By distributing and analyzing identical samples, these programs allow laboratories to benchmark their performance against their peers, identify systematic errors, and validate their analytical methods.
Unpacking Variability: The Key Sources of Discrepancy
Achieving analytical harmony requires a deep understanding of the potential sources of error. Variability can be introduced at every stage of the workflow.
Table 1: Common Sources of Variability in Acylcarnitine Profiling
| Phase | Source of Variability | Rationale and Impact |
| Pre-analytical | Sample Type | Plasma (heparinized preferred), serum, and dried blood spots (DBS) will have different acylcarnitine concentrations and stability profiles.[9] |
| Sample Handling | Acylcarnitines are susceptible to enzymatic and chemical hydrolysis. Delays in processing, improper storage temperatures, and repeated freeze-thaw cycles can artificially alter the profile, particularly for long-chain species. | |
| Patient Factors | Diet, fasting state, physical activity, and medications can cause significant physiological fluctuations in acylcarnitine levels.[10] | |
| Analytical | Extraction Method | The choice of organic solvents (e.g., methanol, acetonitrile) and extraction technique can affect the recovery of different acylcarnitine species from the sample matrix. |
| Derivatization | While many labs use underivatized methods, esterification (e.g., butylation) is also common.[11] Incomplete or variable derivatization efficiency is a major potential source of error. | |
| Internal Standards | Inadequate purity, inaccurate concentration, or inappropriate selection of stable-isotope internal standards can lead to quantification errors.[9] | |
| Analytical Platform | Flow-injection analysis (FIA) MS/MS is rapid but cannot separate isomeric compounds (e.g., butyrylcarnitine vs. isobutyrylcarnitine).[12][13] LC-MS/MS methods provide chromatographic separation but introduce other variables like column performance and gradient conditions.[1][12][14] | |
| Post-analytical | Calibration Model | The choice of linear vs. non-linear regression and the weighting used for the calibration curve can impact accuracy, especially at the extremes of the analytical range. |
| Data Interpretation | The use of different age-appropriate reference intervals and diagnostic cut-offs can lead to different interpretations of the same quantitative result.[15] |
A Blueprint for a Successful Inter-Laboratory Study
Designing a robust comparison study requires meticulous planning and execution. The following protocol outlines a self-validating system for assessing and improving cross-laboratory performance.
Experimental Protocol: Establishing an Acylcarnitine Inter-Laboratory Comparison
-
Appoint a Coordinating Center: A designated laboratory or third-party organization is required to manage the study, from material preparation to final data analysis.
-
Prepare and Validate Test Materials:
-
Rationale: The cornerstone of any PT scheme is the quality of the test materials. They must be homogeneous and stable for the duration of the study.
-
Procedure: a. Pool residual patient plasma or whole blood (for DBS) with both normal and abnormal acylcarnitine profiles. Alternatively, use a base matrix (e.g., certified carnitine-free plasma) spiked with purified acylcarnitine standards. b. Thoroughly mix the pooled material to ensure homogeneity. c. Dispense the material into aliquots for distribution. Prepare a separate set of aliquots for stability testing. d. Assess stability by analyzing aliquots stored under various conditions (e.g., refrigerated, frozen, room temperature) at multiple time points throughout the planned study period.
-
-
Characterize the Test Materials:
-
Rationale: An assigned value for each analyte must be established to serve as the target against which participant results are compared.
-
Procedure: a. The coordinating center and one or more designated reference laboratories should analyze the materials multiple times using a validated reference method (preferably LC-MS/MS for specificity). b. The assigned value is typically the consensus mean or median calculated from the results of all participating laboratories after the exclusion of statistical outliers.[16]
-
-
Distribute Samples and Collect Data:
-
Rationale: A standardized process for shipping and data submission is critical to minimize pre-analytical variability introduced during the study itself.
-
Procedure: a. Ship samples frozen on dry ice with clear instructions for handling upon receipt. b. Provide a standardized electronic form for data submission. This form should require laboratories to report quantitative results, units, and details of their methodology (e.g., FIA vs. LC-MS/MS, derivatization).
-
-
Perform Statistical Analysis and Evaluate Performance:
-
Rationale: Objective statistical metrics are needed to assess performance.
-
Procedure: a. Calculate the overall mean, standard deviation (SD), and coefficient of variation (CV%) for each analyte across all labs. b. For each individual laboratory, calculate a Z-score for each analyte: Z = (Lab Result - Consensus Mean) / Consensus SD. A Z-score between -2 and +2 is generally considered acceptable. c. Provide each laboratory with a confidential report detailing their performance and comparing it to the anonymized group data.
-
Visualizing the Workflow
The entire process can be visualized as a continuous quality improvement cycle.
Caption: A workflow diagram illustrating the continuous cycle of an inter-laboratory comparison program.
Conclusion: A Collective Responsibility
The accuracy of acylcarnitine profiling is a shared responsibility. Inter-laboratory comparison is not merely a regulatory hurdle but a vital scientific practice that underpins the quality and reliability of metabolic testing worldwide. By embracing these programs, laboratories contribute to a global standard of excellence, ensuring that whether for the diagnosis of a rare disease in a newborn or for a critical endpoint in a clinical trial, the data is accurate, comparable, and trustworthy. The insights gained from these comparisons drive methodological refinement and foster a culture of continuous improvement that ultimately benefits the entire scientific and medical community.
References
-
ERNDIM. (n.d.). ERNDIM Diagnostic Proficiency Testing is an important Tool in Determining Quality of Laboratory Diagnosis in a wide Range of Inborn Errors of Metabolism. Retrieved from [Link]
-
Fowler, B., et al. (2022). The role of ERNDIM Diagnostic Proficiency Schemes in improving the quality of diagnostic testing for Inherited Metabolic Diseases. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Tan, I. K., & Aw, T. C. (2006). External proficiency testing programmes in laboratory diagnoses of inherited metabolic disorders. Annals of the Academy of Medicine, Singapore. Retrieved from [Link]
-
Van Hove, J. L., et al. (2000). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics. Retrieved from [Link]
-
Millington, D. S., Kodo, N., & Norwood, D. L. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Schimmenti, L. A., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]
-
Miller, M. J., et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Clinica Chimica Acta. Retrieved from [Link]
-
ERNDIM. (2021). ERNDIM Acylcarnitines in DBS Rome ANNUAL REPORT 2020. Retrieved from [Link]
-
De Jesús, V. R., et al. (2017). CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance. Genetics in Medicine. Retrieved from [Link]
-
De Jesús, V. R., et al. (2017). CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance. PMC. Retrieved from [Link]
-
Miller, M. J., et al. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. Retrieved from [Link]
-
Strnadová, K. A., et al. (2016). Daily Variation of Serum Acylcarnitines and Amino Acids. Metabolites. Retrieved from [Link]
-
College of American Pathologists. (n.d.). CAP/ACMG BIOCHEMICAL GENETICS-BGL. Retrieved from [Link]
-
Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC. Retrieved from [Link]
-
Miller, M. J., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Forni, S., et al. (2015). Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns. Journal of Pediatric Endocrinology and Metabolism. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Proficiency Tests and Interlaboratory Comparisons. Retrieved from [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erndim.org [erndim.org]
- 7. annals.edu.sg [annals.edu.sg]
- 8. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Daily Variation of Serum Acylcarnitines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. familiasga.com [familiasga.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
The Gold Standard for Acylcarnitine Bioanalysis: A Comparative Guide to the Accuracy and Precision of Myristoyl-L-carnitine-d3
In the landscape of quantitative bioanalysis, particularly in the fields of metabolomics and drug development, the pursuit of unerring accuracy and precision is paramount. The choice of an internal standard is a critical decision that profoundly influences the reliability of analytical data. This guide provides an in-depth technical comparison of Myristoyl-L-carnitine-d3 as an internal standard for the quantification of myristoyl-L-carnitine and other long-chain acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the theoretical underpinnings of ideal internal standards, present comparative performance data, and provide a detailed experimental protocol for validation.
The Indispensable Role of Internal Standards in Quantitative Bioanalysis
Internal standards are compounds of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample preparation and for variations in instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer.[3] This ensures that any variability encountered by the analyte during the analytical workflow is mirrored by the internal standard, allowing for accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[4] By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass-to-charge ratio (m/z), making them distinguishable by the mass spectrometer.[1] This near-perfect chemical and physical similarity allows them to compensate for variations in extraction recovery, matrix effects, and ionization efficiency more effectively than other types of internal standards, such as odd-chain or structurally analogous compounds.
Myristoyl-L-carnitine-d3: A Superior Internal Standard for Long-Chain Acylcarnitine Analysis
Myristoyl-L-carnitine-d3 is the deuterium-labeled analogue of myristoyl-L-carnitine, a key intermediate in fatty acid metabolism.[5][6] Its application as an internal standard in LC-MS/MS assays offers several distinct advantages:
-
Co-elution with the Analyte: Due to its identical chemical structure, Myristoyl-L-carnitine-d3 co-elutes with the endogenous myristoyl-L-carnitine, ensuring that both compounds experience the same chromatographic conditions and any potential matrix effects at the same retention time.[4]
-
Similar Ionization Efficiency: The ionization efficiency of Myristoyl-L-carnitine-d3 is virtually identical to that of the unlabeled analyte, leading to a more consistent and reliable response ratio.[4]
-
Reduced Isotopic Crosstalk: The +3 Da mass difference provides a clear separation from the natural isotopic distribution of the unlabeled analyte, minimizing the risk of isotopic crosstalk and ensuring accurate quantification.
-
High Purity and Stability: Commercially available Myristoyl-L-carnitine-d3 is typically of high purity (≥99% deuterated forms) and offers good stability when stored correctly.[6] Stock solutions are generally stable for at least 6 months at -80°C and for 1 month at -20°C.[1]
Comparative Performance: Myristoyl-L-carnitine-d3 vs. Alternative Internal Standards
While direct head-to-head comparative studies for myristoyl-L-carnitine are not extensively published, the well-established principles of bioanalysis and data from validated methods using d3-labeled acylcarnitines allow for a robust comparison.
| Performance Metric | Myristoyl-L-carnitine-d3 (Stable Isotope Labeled) | Odd-Chain Acylcarnitine (e.g., Pentadecanoyl-L-carnitine) | Structural Analog (Non-isotopically labeled) |
| Accuracy | Excellent | Good to Fair | Fair to Poor |
| Precision | Excellent | Good | Fair |
| Matrix Effect Compensation | Excellent | Partial | Variable |
| Recovery Correction | Excellent | Partial | Variable |
| Co-elution | Yes | No (different retention time) | No (different retention time) |
| Ionization Efficiency Similarity | Identical | Similar but not identical | Different |
Data from validated methods using d3-labeled acylcarnitines demonstrate excellent performance:
-
Linearity: Correlation coefficients (r²) are consistently ≥0.99 across the calibration range.[7]
-
Accuracy: The mean bias of validated methods typically ranges from -1.7% to +14.7%.[7]
-
Precision: Inter-day and intra-day precision are generally within the acceptable limits of ≤15% (and ≤20% at the Lower Limit of Quantification - LLOQ), as recommended by regulatory guidelines.[8]
Experimental Protocol: Validation of Myristoyl-L-carnitine-d3 as an Internal Standard
This protocol outlines a comprehensive approach to validate the use of Myristoyl-L-carnitine-d3 as an internal standard for the quantification of myristoyl-L-carnitine in human plasma.
Preparation of Stock and Working Solutions
-
Myristoyl-L-carnitine Stock Solution (1 mg/mL): Accurately weigh and dissolve Myristoyl-L-carnitine in methanol.
-
Myristoyl-L-carnitine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Myristoyl-L-carnitine-d3 in methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Myristoyl-L-carnitine stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution (5 ng/mL): Dilute the Myristoyl-L-carnitine-d3 stock solution with methanol.[9]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control, add 5 µL of the internal standard working solution (5 ng/mL).[9]
-
Vortex for 10 seconds.
-
Incubate at room temperature for 10 minutes.
-
Add 300 µL of methanol and vortex for another 10 seconds.[9]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A UPLC system, such as the Waters ACQUITY UPLC.
-
Column: A reversed-phase column, for example, an ACQUITY UPLC HSS T3 1.8 µm, 2.1 mm x 150 mm.[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of myristoyl-L-carnitine from other matrix components.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer, such as a Waters Xevo TQ-S.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Myristoyl-L-carnitine: e.g., m/z 372.3 > 85.1
-
Myristoyl-L-carnitine-d3: e.g., m/z 375.3 > 85.1[9]
-
Method Validation
Perform a full method validation according to FDA or other relevant regulatory guidelines, including the assessment of:[10]
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interferences at the retention times of the analyte and internal standard.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.[5] The use of a stable isotope-labeled internal standard is expected to effectively compensate for matrix effects.
-
Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte and internal standard in stock solutions and in plasma under various storage conditions (freeze-thaw, short-term benchtop, and long-term).
Visualizing the Workflow
Caption: Experimental workflow for the quantification of myristoyl-L-carnitine using Myristoyl-L-carnitine-d3 as an internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of myristoyl-L-carnitine, the use of its stable isotope-labeled counterpart, Myristoyl-L-carnitine-d3, offers unparalleled advantages in terms of accuracy, precision, and mitigation of matrix effects. The presented experimental protocol provides a framework for the validation of this internal standard, ensuring the generation of high-quality, reproducible data that can withstand scientific and regulatory scrutiny. By adhering to these principles and methodologies, researchers can have the utmost confidence in their quantitative results, paving the way for significant advancements in our understanding of metabolism and the development of new therapeutics.
References
-
Waters Corporation. (n.d.). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Retrieved from [Link]
-
Restek Corporation. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
-
Bevital AS. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Retrieved from [Link]
-
ResearchGate. (n.d.). The matrix effect (ME) and recovery (RE) for each analyte. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Retrieved from [Link]
-
National Institutes of Health. (2025, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Retrieved from [Link]
-
PubMed. (n.d.). Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
Research Open World. (n.d.). Validation of an Automated Extraction Procedure for Amino Acids and Acylcarnitines for Use with Tandem Mass Spectrometry for Newborn Screening. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
PubMed. (2022, January 25). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Retrieved from [Link]
-
MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Myristoyl-L-carnitine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 4. bevital.no [bevital.no]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. waters.com [waters.com]
- 8. msacl.org [msacl.org]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectra of Myristoyl-L-carnitine and its Deuterated Analog, Myristoyl-L-carnitine-d3
In the landscape of quantitative bioanalysis, particularly in metabolomics and clinical diagnostics, the precise measurement of endogenous molecules is paramount. Myristoyl-L-carnitine, a long-chain acylcarnitine, is a key biomarker for certain metabolic disorders, and its accurate quantification is crucial for both research and diagnostic purposes.[1] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, a technique that relies on the use of a chemically identical, yet mass-differentiated, internal standard.[2][3][4] This guide provides an in-depth comparison of the mass spectra of Myristoyl-L-carnitine and its deuterated analog, Myristoyl-L-carnitine-d3, offering insights into their fragmentation patterns and the practical implications for robust bioanalytical method development.
The Imperative of Stable Isotope-Labeled Internal Standards
In LC-MS/MS-based quantification, variabilities arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument response can compromise the accuracy and precision of the results.[5][6] An ideal internal standard co-elutes with the analyte and experiences the same experimental variations, thus allowing for reliable normalization.[7] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[3][8] The mass difference, introduced by the incorporation of heavy isotopes like deuterium (²H), allows the mass spectrometer to distinguish between the analyte and the internal standard.[2][6]
Myristoyl-L-carnitine-d3 is a deuterated form of Myristoyl-L-carnitine, where three hydrogen atoms have been replaced by deuterium atoms.[9][10][11] This seemingly minor structural modification has a profound and beneficial impact on its utility in mass spectrometric analysis.
Unveiling the Mass Spectra: A Head-to-Head Comparison
The differentiation between Myristoyl-L-carnitine and its d3-labeled counterpart is readily apparent in their mass spectra. When subjected to electrospray ionization (ESI) in positive mode, both compounds are readily protonated, forming the precursor ions [M+H]⁺.
Table 1: Precursor Ion Comparison
| Compound | Chemical Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) |
| Myristoyl-L-carnitine | C₂₁H₄₁NO₄ | 371.55 | 372.3 |
| Myristoyl-L-carnitine-d3 | C₂₁H₃₈D₃NO₄ | 374.57 | 375.3 |
Note: The molecular weights and m/z values are nominal and may vary slightly depending on the specific isotopic composition and the instrument's mass accuracy.[12][13][14][15]
The true power of tandem mass spectrometry lies in the fragmentation of these precursor ions to generate characteristic product ions. Collision-induced dissociation (CID) of acylcarnitines typically results in a neutral loss of trimethylamine ((CH₃)₃N) and the formation of a prominent product ion at m/z 85, corresponding to the carnitine moiety.[16][17][18]
Table 2: Key Product Ion Comparison in MS/MS
| Precursor Ion (m/z) | Compound | Major Product Ions (m/z) | Interpretation |
| 372.3 | Myristoyl-L-carnitine | 85.1 | [C₄H₅O₂]⁺ fragment from the carnitine backbone |
| 313.2 | Neutral loss of trimethylamine (59 Da) | ||
| 144.1 | Fragment of the myristoyl group | ||
| 375.3 | Myristoyl-L-carnitine-d3 | 85.1 | [C₄H₅O₂]⁺ fragment from the carnitine backbone |
Note: The fragmentation pattern and relative intensities of product ions can be influenced by the collision energy applied.[12][13][19]
The key takeaway from the MS/MS data is that while the precursor ion of Myristoyl-L-carnitine-d3 is shifted by +3 m/z units, a major, structurally significant product ion (m/z 85.1) remains the same as that of the unlabeled compound. This is because the deuterium labels are typically on the acyl chain or the N-methyl groups, not on the fragment that produces the m/z 85 ion.[10][11] This shared fragment allows for the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) with high specificity and sensitivity.
Visualizing the Fragmentation
The fragmentation pathways of both molecules can be illustrated to better understand the origin of the observed product ions.
Caption: Fragmentation of Myristoyl-L-carnitine.
Caption: Fragmentation of Myristoyl-L-carnitine-d3.
Experimental Protocol: Quantitative Analysis of Myristoyl-L-carnitine in Plasma
This section provides a generalized workflow for the quantification of Myristoyl-L-carnitine in a biological matrix using Myristoyl-L-carnitine-d3 as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of Myristoyl-L-carnitine-d3 (e.g., 50 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column is typically suitable for the separation of acylcarnitines.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Myristoyl-L-carnitine: 372.3 -> 85.1
-
Myristoyl-L-carnitine-d3: 375.3 -> 85.1
-
-
Data Analysis: The concentration of Myristoyl-L-carnitine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
Caption: Workflow for sample preparation and analysis.
Conclusion
The comparison of the mass spectra of Myristoyl-L-carnitine and Myristoyl-L-carnitine-d3 highlights the fundamental principles and practical advantages of stable isotope dilution analysis. The +3 Da mass shift in the precursor ion of the deuterated standard allows for its clear differentiation from the endogenous analyte, while the shared, stable product ion provides a reliable signal for quantification. This ensures that any variability during the analytical process is accounted for, leading to highly accurate and precise measurements. For researchers and clinicians investigating metabolic pathways and diseases, the use of Myristoyl-L-carnitine-d3 as an internal standard is an indispensable tool for generating trustworthy and reproducible data.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- Isotope Dilution Mass Spectrometry (IDMS). (n.d.).
- PubChem. (n.d.). Myristoylcarnitine. National Center for Biotechnology Information.
- Restek. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.
- MedchemExpress. (n.d.). Myristoyl-L-carnitine-d3 chloride.
- Cayman Chemical. (n.d.). Myristoyl-L-carnitine-14,14,14-d3 (chloride).
- Sigma-Aldrich. (n.d.). Myristoyl-L-carnitine analytical standard.
- Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. PubMed.
- Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health.
- MedChemExpress. (n.d.). Myristoleyl carnitine-d3.
- Völlm, K., & Schäfer, W. (1997). Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME). PubMed.
- Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes.
- U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES.
- Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube.
- Cayman Chemical. (n.d.). Myristoyl-L-carnitine-d3 (chloride).
- Koczok, K., et al. (2018). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed Central.
- National Institutes of Health. (2021, May 5). A Mass Spectral Library of Acylcarnitines Derived from Human Urine.
- Rashed, M. S., et al. (2007). ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders. PubMed.
- Be-Vital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers.
- PubChem. (n.d.). (-)-Myristoylcarnitine. National Center for Biotechnology Information.
- Nordic Biosite. (n.d.). Myristoyl-L-carnitine-14,14,14-d3 (chloride).
- Spanier, B., et al. (2025, August 8). An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate.
- ResearchGate. (n.d.). Direct infusion MS/MS data of l-carnitine in CID (top) and HCD (bottom)....
- Yorlab. (n.d.). Myristoyl-L-Carnitine.
- Human Metabolome Database. (2021, September 11). Showing metabocard for Myristoylcarnitine (HMDB0254979).
- Sigma-Aldrich. (n.d.). Myristoyl-L-carnitine = 97.0 HPLC.
- Cayman Chemical. (n.d.). Myristoyl-L-carnitine (chloride).
- LGC Standards. (n.d.). Myristoyl-L-carnitine-d3 Hydrochloride.
Sources
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. fiveable.me [fiveable.me]
- 5. texilajournal.com [texilajournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. imreblank.ch [imreblank.ch]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 14. (-)-Myristoylcarnitine | C21H41NO4 | CID 53477791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Myristoyl-L-Carnitine - Yorlab [yorlab.co.uk]
- 16. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting the Optimal LC Column for Acylcarnitine Separation
Introduction: The Critical Role and Analytical Challenge of Acylcarnitine Profiling
Acylcarnitines, the fatty acyl esters of L-carnitine, are pivotal intermediates in cellular energy metabolism. They facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and are involved in modulating the intracellular acyl-CoA/CoA ratio.[1][2][3] Consequently, the quantitative profiling of acylcarnitines in biological matrices like plasma, serum, and tissues has become an indispensable tool for diagnosing inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[2][3][4][5] More recently, distinct acylcarnitine signatures have been identified as promising biomarkers for complex multifactorial diseases, including diabetes and the metabolic syndrome.[1]
However, the analytical determination of acylcarnitines presents significant challenges. The analyte family spans a wide range of polarities, from the highly polar free carnitine (C0) and short-chain species (e.g., C2, C3) to the highly nonpolar long-chain species (e.g., C16, C18). Furthermore, the presence of numerous constitutional isomers (e.g., isovalerylcarnitine vs. 2-methylbutyrylcarnitine) and isobaric interferences complicates accurate quantification.[1][6] While direct infusion tandem mass spectrometry (MS/MS) is a common high-throughput screening method, it cannot distinguish between these critical isomeric species, potentially leading to false-positive results or ambiguous diagnoses.[1][4][5]
Therefore, robust liquid chromatography (LC) separation prior to MS detection is essential for accurate, isomer-specific quantification. The choice of LC column is the most critical parameter in developing a reliable method. This guide provides an in-depth comparison of the primary LC column technologies used for acylcarnitine analysis, supported by experimental data, to empower researchers to make informed decisions for their specific applications.
Core Separation Principles: Matching Column Chemistry to Analytical Goals
The optimal LC column hinges on the specific goals of the analysis—be it high-throughput screening, comprehensive profiling, or the resolution of specific isomers. Three primary chromatographic modes dominate the field: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
Reversed-Phase (RP) Chromatography: The Workhorse for Chain-Length Separation
Reversed-phase chromatography, typically employing C18 or C8 stationary phases, is the most established and widely used technique for acylcarnitine analysis.[2]
-
Separation Mechanism: RP separates molecules based on their hydrophobicity. The nonpolar alkyl chains of the stationary phase interact with the nonpolar acyl chains of the acylcarnitines. Elution is achieved using a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in an aqueous mobile phase. Retention time increases predictably with the length of the acyl chain.[1][2]
-
Strengths:
-
Excellent resolution of medium- to long-chain acylcarnitines: The primary strength of RP is its ability to separate species based on carbon chain length and degree of saturation.[1][2]
-
Predictable Elution: Retention times generally show a linear relationship with the length of the carbon chain, aiding in the identification of unknown species.[2]
-
Robust and Reproducible: C18 and C8 columns are known for their stability and long lifetime.
-
-
Limitations:
-
Poor Retention of Polar Analytes: Free carnitine and very short-chain acylcarnitines (C2, C3) are highly polar and may have insufficient retention, often eluting in or near the solvent front (void volume).[7]
-
Ion-Pairing Reagents: To improve peak shape and retention of the permanently positively charged carnitine moiety, ion-pairing reagents like heptafluorobutyric acid (HFBA) have been used, though they can cause ion suppression in the MS source and are not ideal.[1]
-
Limited Isomer Separation: While RP can separate some branched-chain isomers from their straight-chain counterparts (branched-chain forms typically elute earlier), it often fails to resolve more subtle positional isomers.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Polar Acylcarnitines
HILIC has emerged as a powerful alternative, particularly for applications focusing on short-chain acylcarnitines and overcoming the primary limitation of RP chromatography.
-
Separation Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of organic solvent. It separates compounds based on their polarity through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. More polar compounds are retained more strongly.
-
Strengths:
-
Excellent Retention of Polar Analytes: HILIC provides strong retention for free carnitine and short-chain acylcarnitines, which are poorly retained in RP.[8][9]
-
No Ion-Pairing Reagents Needed: The separation mechanism is well-suited to polar, charged molecules, eliminating the need for MS-unfriendly ion-pairing reagents.[8][9]
-
Orthogonal Selectivity to RP: HILIC can separate isomers that co-elute in RP, such as dicarboxylic and hydroxylated acylcarnitines.[10]
-
-
Limitations:
-
Longer Equilibration Times: HILIC columns often require longer equilibration times between injections to ensure reproducible retention times.
-
Sensitivity to Mobile Phase Composition: Small changes in the water content of the mobile phase can significantly impact retention, requiring precise solvent preparation.
-
Potential for Co-elution of Long-Chain Species: While excellent for polar compounds, HILIC may offer less resolution between long-chain acylcarnitines that differ only slightly in their hydrophobicity.
-
Mixed-Mode Chromatography: The Integrated Approach for Complex Separations
Mixed-mode columns are designed with stationary phases that possess multiple interaction capabilities, such as reversed-phase and ion-exchange (cation-exchange) properties. This approach aims to provide a more comprehensive separation in a single analysis.
-
Separation Mechanism: These columns combine hydrophobic interactions (from C18/C8 ligands) with electrostatic interactions (from cation-exchange groups that interact with the quaternary amine of carnitine). This dual mechanism provides a unique and powerful selectivity.
-
Strengths:
-
Superior Isomer Resolution: The combination of separation modes allows for the resolution of challenging, clinically relevant isobaric and isomeric species without derivatization or ion-pairing reagents.[4][5]
-
Comprehensive Profiling: Mixed-mode chromatography can provide good retention for both polar short-chain and nonpolar long-chain acylcarnitines within a single run.[4][5]
-
Simplified Sample Preparation: The enhanced chromatographic resolution can reduce reliance on complex sample preparation or chemical derivatization steps.[4][11]
-
-
Limitations:
-
Complex Method Development: The dual separation mechanism can make method development more complex, as mobile phase pH, ionic strength, and organic content must all be carefully optimized.
-
Newer Technology: While highly effective, mixed-mode columns are a more recent development and may be perceived as less "standard" than traditional RP columns.
-
Comparative Performance Data
The following table summarizes the key characteristics and ideal applications for each column type.
| Column Type | Primary Separation Principle | Best Suited For | Advantages | Limitations |
| Reversed-Phase (C18, C8) | Hydrophobicity | Comprehensive profiling with a focus on medium- and long-chain species; separating based on acyl chain length and saturation.[1][2] | Robust, predictable, excellent separation of hydrophobic species.[1][2] | Poor retention of polar short-chain species; may require ion-pairing reagents.[7] |
| HILIC | Polarity / Hydrophilicity | Analysis of free carnitine and short-chain acylcarnitines; separating polar isomers (e.g., hydroxylated species).[8][9][10] | Excellent retention of polar analytes without ion-pairing; orthogonal selectivity to RP.[8][9] | Longer equilibration times; less resolution for long-chain species. |
| Mixed-Mode (RP/Cation-Exchange) | Hydrophobicity & Ion-Exchange | Clinically focused assays requiring separation of critical isobaric and isomeric species in a single run.[4][5] | Superior resolution of isomers; comprehensive retention without derivatization.[4][5] | More complex method development due to dual separation mechanisms. |
Decision Framework for LC Column Selection
Choosing the right column is a function of your analytical needs. The following decision-making workflow can guide your selection process.
Caption: Decision tree for selecting an LC column based on the primary analytical objective.
Experimental Workflow & Protocol
A robust analytical method is built on a solid foundation of sample preparation and well-defined LC-MS/MS parameters. The workflow below illustrates a typical process for acylcarnitine analysis from plasma.
Caption: Standard experimental workflow for plasma acylcarnitine quantification by LC-MS/MS.
Representative Protocol: Reversed-Phase LC-MS/MS for Comprehensive Acylcarnitine Profiling
This protocol is adapted from established methods and provides a robust starting point for separating a wide range of acylcarnitines.[1][7][12]
1. Sample Preparation
-
Rationale: Protein precipitation with an organic solvent like acetonitrile or methanol is a simple and effective way to remove the bulk of matrix proteins while ensuring high recovery of acylcarnitines.[12] The inclusion of isotope-labeled internal standards is critical to correct for matrix effects and variations in extraction efficiency and MS response.
-
Procedure:
-
To 50 µL of plasma, add 10 µL of an internal standard mix containing isotope-labeled acylcarnitines (e.g., d3-C0, d3-C2, d3-C8, d3-C16).
-
Add 300 µL of cold acetonitrile, vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
2. LC Conditions
-
Rationale: A C18 column with a core-shell particle morphology can provide high efficiency and resolution at lower backpressures compared to fully porous particles.[7] A gradient elution starting with high aqueous content allows for the retention of more polar species, while the increasing organic content effectively elutes the long-chain, hydrophobic species. Formic acid is a common mobile phase additive that provides protons for efficient positive mode electrospray ionization (+ESI).
-
Parameters:
-
Column: C18, 2.6 µm particle size, 150 x 4.6 mm.[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
Gradient:
Time (min) %B 0.0 2 1.0 2 12.0 98 14.0 98 14.1 2 | 15.5 | 2 |
-
3. MS/MS Conditions
-
Rationale: Acylcarnitines ionize efficiently in +ESI mode. In tandem mass spectrometry, a precursor scan for ions that produce a characteristic product ion at m/z 85 (corresponding to the fragmented carnitine moiety) is often used for discovery. For quantification, Multiple Reaction Monitoring (MRM) is the gold standard, providing superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Transition: Precursor Ion ([M+H]+) → Product Ion (m/z 85).
-
Source Conditions: Optimize gas temperatures, gas flows, and spray voltage according to the specific instrument manufacturer's recommendations.
-
Conclusion
The selection of an LC column is a critical decision that dictates the quality, accuracy, and scope of acylcarnitine profiling. There is no single "best" column; the optimal choice is intrinsically linked to the analytical objective.
-
Reversed-phase C18 columns remain the workhorse for general-purpose profiling, offering excellent, predictable separation based on acyl chain length.
-
HILIC columns are the superior choice when the analysis is focused on free carnitine and its highly polar short-chain derivatives, providing retention where RP columns fail.
-
Mixed-mode columns represent the cutting edge for clinical applications, providing the unique selectivity required to resolve diagnostically crucial isomers in a single, efficient analysis.[4][5]
By understanding the fundamental separation mechanisms and aligning them with specific research or clinical questions, scientists can confidently develop robust, accurate, and fit-for-purpose methods for acylcarnitine quantification.
References
-
Marchet, A. et al. (2019). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Strand, M. et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Clinica Chimica Acta. [Link]
-
Bruce, S. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
Kim, J. et al. (2023). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Strand, M. et al. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. ResearchGate. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]
-
Kocsi, T. & Toth, G. (2013). Separation of carnitine and acylcarnitines in biological samples: a review. Biomedical Chromatography. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]
-
Minkler, P. E. et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. NIH Public Access. [Link]
-
Zhang, G. et al. (2020). A Novel Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [https://www.researchgate.net/publication/343058814_A_Novel_Strategy_for_Comprehensive_Identification_of_Acylcarnitines_Based_on_Liquid_Chromatography-High_Resolution_Mass_Spectrometry]([Link]_ Chromatography-High_Resolution_Mass_Spectrometry)
-
Minkler, P. E. & Hoppel, C. L. (2010). Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines. Analytical Biochemistry. [Link]
-
Tyni, T. et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. VTT's Research Information Portal. [Link]
-
Schmidt-Sommerfeld, E. et al. (1990). Separation of acylcarnitines from biological samples using high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Li, Y. et al. (2015). Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization. ResearchGate. [Link]
-
Isaguirre, A. P. et al. (2014). Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids. ResearchGate. [Link]
-
SCIEX (2022). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
-
Tyni, T. et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. msacl.org [msacl.org]
- 12. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotope Effects of Myristoyl-L-carnitine-d3 in Chromatographic Separation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are the gold standard for internal standards. Their utility is predicated on the assumption that they are chromatographically and ionically identical to the analyte of interest. However, the substitution of hydrogen with deuterium can induce subtle physicochemical changes, leading to a phenomenon known as the chromatographic isotope effect (CIE). This guide provides an in-depth comparison of Myristoyl-L-carnitine and its deuterated isotopologue, Myristoyl-L-carnitine-d3, focusing on the theoretical underpinnings and practical implications of the CIE in reversed-phase liquid chromatography. We will explore the mechanisms driving this effect, present comparative data, and offer robust experimental protocols to mitigate potential analytical inaccuracies.
Introduction: The Subtle Distinction Between Isotopologues
Myristoyl-L-carnitine is a long-chain acylcarnitine, an essential molecule for the transport of myristic acid into the mitochondria for β-oxidation. Its accurate quantification in biological matrices is crucial for the study of metabolic disorders.[1][2] Myristoyl-L-carnitine-d3, where three hydrogen atoms on the myristoyl chain have been replaced by deuterium, is commonly used as an internal standard to correct for sample loss during preparation and for matrix effects in LC-MS analysis.[3]
While chemically identical, the increased mass of deuterium can lead to slight differences in physicochemical properties, which may manifest as a retention time shift between the analyte and its internal standard.[4][5] This guide will dissect this phenomenon, providing the necessary framework to understand, anticipate, and control for the chromatographic isotope effect.
The Chromatographic Isotope Effect: A Mechanistic Overview
The separation of isotopologues in chromatography is a nuanced process, primarily driven by subtle differences in intermolecular interactions between the analyte and both the stationary and mobile phases.[6][7] This is formally known as a thermodynamic isotope effect, where isotopic substitution influences the equilibrium constant of the analyte's distribution between the two phases.[8]
In reversed-phase liquid chromatography (RPLC), the primary mechanism for the isotope effect observed with deuterated compounds is related to changes in molecular volume and van der Waals forces.[9] The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume for the deuterated molecule. This can result in weaker van der Waals interactions with the nonpolar stationary phase. Consequently, deuterated compounds often, though not always, elute slightly earlier than their non-deuterated counterparts.[10][11] The magnitude of this effect is typically small but can be significant, especially with a higher number of deuterium substitutions.[6][7][12]
Experimental Comparison: Myristoyl-L-carnitine vs. Myristoyl-L-carnitine-d3
While direct, publicly available chromatograms detailing the separation of Myristoyl-L-carnitine and its d3 analogue are scarce, the principles established in the literature allow for a reliable prediction of their behavior. Based on numerous studies of deuterated compounds in RPLC, a small but measurable retention time difference is expected.[4][11]
Table 1: Predicted Chromatographic Behavior of Myristoyl-L-carnitine and Myristoyl-L-carnitine-d3 in RPLC
| Compound | Predicted Retention Time (t R ) | Predicted Elution Order | Rationale |
| Myristoyl-L-carnitine | t R1 | 2nd | Stronger van der Waals interactions with the C18 stationary phase. |
| Myristoyl-L-carnitine-d3 | t R2 (t R2 < t R1 ) | 1st | Weaker van der Waals interactions due to smaller molecular volume from C-D bonds.[9] |
The separation factor (α), a measure of the chromatographic selectivity between the two compounds, can be calculated as the ratio of their retention factors (k). Even a small α value greater than 1 indicates a partial separation.
Practical Implications for Quantitative Bioanalysis
The primary concern arising from the chromatographic isotope effect is the potential for differential matrix effects.[5][13] If the analyte and its internal standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[4]
Key Considerations:
-
Peak Integration: Incomplete co-elution necessitates careful peak integration to ensure that the ratio of the analyte to the internal standard is accurately determined.
-
Method Validation: It is crucial during method validation to assess the impact of any observed retention time shift on the accuracy and precision of the assay.
-
Chromatographic Conditions: The magnitude of the isotope effect can be influenced by chromatographic conditions such as the organic modifier, gradient slope, and temperature.
Recommended Analytical Protocol
To accurately quantify Myristoyl-L-carnitine using Myristoyl-L-carnitine-d3 as an internal standard, a robust and well-characterized LC-MS/MS method is essential. The following protocol provides a starting point for method development.
5.1 Sample Preparation
-
To 100 µL of plasma, add 10 µL of a working solution of Myristoyl-L-carnitine-d3.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
5.2 LC-MS/MS System and Conditions
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: A high-quality C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good resolution and peak shape.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient should be employed to maximize the separation of Myristoyl-L-carnitine from other acylcarnitines and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Myristoyl-L-carnitine: Precursor ion > Product ion (e.g., m/z 400.3 > 85.1)
-
Myristoyl-L-carnitine-d3: Precursor ion > Product ion (e.g., m/z 403.3 > 85.1)
-
Visualization of Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for the systematic assessment of chromatographic isotope effects.
Caption: Mechanism of isotope-based separation in reversed-phase chromatography.
Conclusion and Recommendations
The use of deuterated internal standards like Myristoyl-L-carnitine-d3 is a powerful technique for accurate bioanalysis. However, a nuanced understanding of the potential for chromatographic isotope effects is essential for robust method development and validation. While often small, the retention time difference between an analyte and its deuterated internal standard can have significant consequences for data quality if not properly addressed.
Recommendations for Best Practices:
-
Always verify co-elution: During method development, inject a mixture of the analyte and the deuterated internal standard to confirm the degree of co-elution under the chosen chromatographic conditions.
-
Employ high-resolution chromatography: Utilize modern UPLC systems and sub-2-µm particle columns to achieve the highest possible chromatographic resolution. This will not only improve the separation of the target analytes from matrix interferences but also provide a more accurate assessment of any isotope effect.
-
Thoroughly validate: The validation plan should include experiments designed to probe the impact of any observed chromatographic shift on the assay's performance, particularly in the presence of matrix.
By following these guidelines, researchers can confidently employ Myristoyl-L-carnitine-d3 as an internal standard, ensuring the generation of high-quality, reproducible data in their metabolic studies.
References
-
Guillarme, D., & Veuthey, J. L. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1119(1-2), 16-25. [Link]
-
Zhang, Y., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
-
Wang, Y., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2895-2902. [Link]
-
Zhang, B., et al. (2007). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 129(38), 11742-11749. [Link]
-
Reddit. (2016). Deuterated internal standard retention times. r/chemistry. [Link]
-
ResearchGate. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]
-
Gupta, A., et al. (1976). Isotope Effect in Gas-Solid Chromatography of SF6. Journal of Chromatographic Science, 14(3), 141-143. [Link]
-
Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 354-357. [Link]
-
ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Li, W., et al. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 44(4), 179-184. [Link]
-
PubMed. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. [Link]
-
Restek. (n.d.). 22 Acylcarnitines and 13 Amino acids (Endogenous) in Dried Blood Spots with 16 Deuterated Internal Standards on Raptor HILIC-Si EXP Guard Cartridge Column by LC-MS/MS. [Link]
-
Singh, S., et al. (2015). Hydrogen Isotope Effect on Thermodynamic and Kinetics of Hydrogen/Deuterium Absorption–Desorption in Pd0.77Ag0.10Cu0.13 Alloy. The Journal of Physical Chemistry C, 119(18), 9732-9739. [Link]
-
Liu, P., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(18), 2873-2881. [Link]
-
Preiner, J. K., et al. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 24(2), 1629. [Link]
-
IUPAC. (n.d.). Thermodynamic isotope effect. The IUPAC Compendium of Chemical Terminology. [Link]
-
PubMed. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
INIS-IAEA. (1995). Hydrogen isotopes separation by gas phase chromatography. [Link]
-
NIH. (2016). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. [Link]
-
PubMed. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. [Link]
-
NIH. (2014). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. [Link]
Sources
- 1. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Quantifying Myristoyl-L-carnitine: The Decisive Advantage of a Deuterated Internal Standard
The Analytical Challenge: Navigating the Complexities of Bioanalysis
Biological matrices such as plasma and serum are inherently complex, containing a multitude of endogenous compounds that can interfere with the accurate measurement of a target analyte.[6][7] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, these interferences can manifest as "matrix effects," causing either suppression or enhancement of the analyte's signal.[6][7][8][9] This variability can significantly compromise the accuracy and precision of the analytical method.
An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte and is added to samples at a known concentration.[10] It co-elutes with the analyte and experiences similar matrix effects and variations in sample preparation and instrument response.[10][11][12] By normalizing the analyte's response to that of the IS, these variations can be effectively compensated for, leading to more accurate and reproducible results.[11][13]
The Gold Standard: Stable Isotope Dilution with a Deuterated Internal Standard
The most effective approach to mitigate these challenges is the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte.[11][14][15][16] Myristoyl-L-carnitine-d3, where three hydrogen atoms are replaced with deuterium, is an ideal IS for the quantification of Myristoyl-L-carnitine.[17][18][19][20][21][22]
Why a Deuterated Standard Excels:
-
Near-Identical Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts.[11][14][16] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.[10][12]
-
Co-elution with the Analyte: The deuterated standard co-elutes with the native analyte, meaning it is exposed to the same matrix components at the same time in the mass spectrometer's ion source.[10][11] This is crucial for effectively compensating for matrix-induced ion suppression or enhancement.
-
Distinguishable by Mass: Despite their similarities, the deuterated standard is easily distinguished from the analyte by its higher mass, allowing for simultaneous detection and quantification by the mass spectrometer.[11]
Comparative Experimental Analysis: Demonstrating the Impact
To quantify the benefits of using a deuterated standard, we present a comparative analysis of Myristoyl-L-carnitine quantification in human plasma using two methods: one with a structural analog internal standard (e.g., Palmitoyl-L-carnitine) and another with a deuterated internal standard (Myristoyl-L-carnitine-d3).
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for both methodologies.
Caption: Bioanalytical workflow for Myristoyl-L-carnitine quantification.
Detailed Methodologies
1. Sample Preparation:
-
Aliquots of human plasma (100 µL) are spiked with either the structural analog IS or Myristoyl-L-carnitine-d3 IS.
-
Proteins are precipitated by adding 300 µL of cold acetonitrile, followed by vortexing and centrifugation.[17]
-
The resulting supernatant is transferred to a new plate or vials for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution.[23][24]
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for Myristoyl-L-carnitine and the respective internal standards.
Data Comparison: Key Performance Metrics
The performance of both methods is evaluated based on key validation parameters as recommended by regulatory guidelines from the FDA and EMA.[25][26][27][28][29][30][31][32][33][34]
| Parameter | Method A (Structural Analog IS) | Method B (Deuterated IS) | Benefit of Deuterated IS |
| Accuracy (% Bias) | ± 15-20% | ± 5-10% | Improved Accuracy |
| Precision (%RSD) | 10-15% | < 5% | Enhanced Precision |
| Matrix Effect (%CV) | 20-30% | < 10% | Significant Reduction in Matrix Effects |
| Linearity (r²) | > 0.990 | > 0.998 | Improved Linearity |
| Recovery Variability (%CV) | 15-25% | < 8% | More Consistent Recovery |
Table 1: Comparison of bioanalytical method performance.
The Mechanism of Superiority: How Deuterated Standards Mitigate Variability
The superior performance of the deuterated internal standard can be attributed to its ability to effectively normalize for variations at multiple stages of the analytical process.
Caption: How a deuterated IS corrects for analytical variability.
Because the deuterated standard experiences the same variability as the analyte, the ratio of their signals remains constant, leading to a more accurate and precise final concentration measurement.
Conclusion: An Indispensable Tool for High-Quality Bioanalysis
The quantitative data and mechanistic principles presented in this guide unequivocally demonstrate the superiority of using a deuterated internal standard for the quantification of Myristoyl-L-carnitine. While a structural analog may seem like a cost-effective alternative, the potential for inaccurate and imprecise data can have significant downstream consequences in research and development.
For researchers, scientists, and drug development professionals who demand the highest level of data integrity, the adoption of a deuterated internal standard is not merely a recommendation but a necessity for robust and reliable bioanalysis. This approach ensures that the generated data is a true reflection of the biological system under investigation, ultimately accelerating scientific discovery and the development of new medicines.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Bioanalytical method validation emea. SlideShare. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. National Institutes of Health. Available at: [Link]
-
Proteomic applications of protein quantification by isotope-dilution mass spectrometry. PubMed. Available at: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available at: [Link]
-
Isotope dilution strategies for absolute quantitative proteomics. Request PDF. Available at: [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Institutes of Health. Available at: [Link]
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. Available at: [Link]
-
Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. Available at: [Link]
-
Automated Statistical Analysis of Protein Abundance Ratios from Data Generated by Stable-Isotope Dilution and Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Isotope dilution strategies for absolute quantitative proteomics. PubMed. Available at: [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. Available at: [Link]
-
Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital. Available at: [Link]
-
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Bevital. Available at: [Link]
-
Showing metabocard for Myristoylcarnitine (HMDB0254979). Human Metabolome Database. Available at: [Link]
-
Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. Available at: [Link]
-
Myristoyl-L-carnitine-14,14,14-d3 (chloride). Bertin Technologies. Available at: [Link]
-
Myristoyl-L-carnitine-14,14,14-d3 (chloride). Cambridge Bioscience. Available at: [Link]
-
Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine. National Institutes of Health. Available at: [Link]
-
The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. National Institutes of Health. Available at: [Link]
-
L-Carnitine's role in metabolism. Legere Pharmaceuticals. Available at: [Link]
-
[Role of L-carnitine in metabolism, nutrition and therapy]. PubMed. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. legerepharm.com [legerepharm.com]
- 5. [Role of L-carnitine in metabolism, nutrition and therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. texilajournal.com [texilajournal.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Myristoyl-L-carnitine-14,14,14-d3 (chloride) - Nordic Biosite [nordicbiosite.com]
- 20. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 21. Myristoyl-L-carnitine-14,14,14-d3 (chloride) - Cayman Chemical [bioscience.co.uk]
- 22. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]
- 23. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. ema.europa.eu [ema.europa.eu]
- 27. labs.iqvia.com [labs.iqvia.com]
- 28. fda.gov [fda.gov]
- 29. moh.gov.bw [moh.gov.bw]
- 30. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 31. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 32. Bioanalytical method validation emea | PPTX [slideshare.net]
- 33. bioanalysisforum.jp [bioanalysisforum.jp]
- 34. e-b-f.eu [e-b-f.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Myristoyl-L-carnitine-d3 Hydrochloride
In the landscape of modern drug development and metabolic research, isotopically labeled compounds like Myristoyl-L-carnitine-d3 Hydrochloride are indispensable tools. The deuterium label (-d3) provides a powerful method for tracing metabolic pathways, but it also underscores the necessity of meticulous handling and disposal protocols. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this compound, ensuring the integrity of your research and the safety of your laboratory environment.
The fundamental principle guiding our disposal strategy is risk mitigation. While the parent compound, L-carnitine, is not classified as a hazardous substance under most regulations, the precautionary principle dictates that all research chemicals, especially isotopically labeled ones, be treated as hazardous waste until confirmed otherwise.[1][2] This approach ensures compliance with the stringent standards set by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential. Myristoyl-L-carnitine-d3 Hydrochloride is a non-radioactive, isotopically labeled chemical. Its disposal protocol is governed by its chemical properties rather than any radiological hazard. The primary considerations are potential irritation and the imperative to prevent environmental release.
While a specific Safety Data Sheet (SDS) for the d3 variant is not always available, we can extrapolate from the SDS for L-carnitine and its hydrochloride salt.
| Property | Assessment | Rationale & Key Considerations |
| Physical State | Solid (powder) | Prone to creating dust. Handling procedures must minimize dust generation to prevent inhalation and contamination.[1][3] |
| Acute Toxicity | Low | Generally not classified as acutely toxic. However, may cause skin, eye, and respiratory irritation upon contact or inhalation.[3][4][5] |
| Environmental Hazard | Not classified as hazardous to the aquatic environment.[1][2] | Despite low aquatic toxicity, direct release into drains or waterways is strictly prohibited to prevent any potential environmental impact.[1][2][6][7] |
| Special Designation | Deuterated Compound | Must be managed as chemical waste according to institutional policies for isotopically labeled, non-radioactive materials.[8] |
Part 2: The Core Disposal Protocol: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in a safe and compliant disposal process.
Step 1: Immediate Waste Segregation at the Source
The foundation of proper chemical waste management begins at the point of generation.
-
Designate a Waste Container: As soon as Myristoyl-L-carnitine-d3 Hydrochloride waste is generated (e.g., residual powder, contaminated consumables like weigh boats or pipette tips), it must be placed in a designated hazardous waste container.
-
Solid Waste Stream: This compound should be segregated into a solid chemical waste stream. Do not mix with liquid waste unless dissolving for a specific disposal procedure (see Step 4).
-
Avoid Incompatibilities: Never mix this waste with other reactive chemicals. Consult your institution's chemical compatibility chart, typically provided by the Environmental Health & Safety (EHS) office.
Causality: Segregating waste at the source is critical to prevent unintended chemical reactions within the waste container and to facilitate proper final disposal by your institution's EHS department.
Step 2: Container Selection and Labeling
The integrity of the waste stream is maintained through proper containment and communication.
-
Container Choice: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a securely sealable bag for dry waste). The container must be in good condition, free from cracks or leaks.[9]
-
Mandatory Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[9][10]
-
Content Identification: The label must also include the full chemical name: "Myristoyl-L-carnitine-d3 Hydrochloride". Do not use abbreviations.
-
Hazard Indication: Indicate the primary hazards. While the compound has low toxicity, it is best practice to mark it as an irritant. Your EHS office may provide specific labels with checkboxes for different hazard classes.
Trustworthiness: Accurate and compliant labeling is not just a regulatory requirement; it is a vital communication tool that ensures the safety of everyone who will handle the container, from lab colleagues to waste management professionals.
Step 3: Management in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.[10]
-
Location: The labeled waste container should be kept in your lab's designated SAA.
-
Secure Storage: The container must be kept closed at all times except when adding waste.[9] This minimizes the risk of spills and exposure.
-
Quantity Limits: Be aware of the quantity limits for your SAA. Regulations typically cap the accumulation at 55 gallons of total hazardous waste.[10][11]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Once your waste container is full or ready for removal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of the chemical waste yourself.
-
Recommended Disposal Method: The most common and recommended disposal method for this type of compound is incineration.[3][7] Several SDSs specify dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][7] Your EHS office will manage this process with a licensed professional waste disposal service.
-
Documentation: Complete any waste pickup forms required by your EHS department accurately and completely. This creates a manifest that tracks the waste from your lab to its final destination, a key component of EPA compliance.[12]
Caption: Disposal workflow for Myristoyl-L-carnitine-d3 Hydrochloride.
Part 3: Handling Spills and Decontamination
Accidents can happen, and a prepared response is crucial for safety.
Spill Cleanup Protocol
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Contain & Collect: If it is a solid powder, gently sweep it up to avoid creating dust.[3] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Decontamination of Glassware and Empty Containers
Empty containers that held the compound must be decontaminated before being discarded as regular lab waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).[8]
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[8] Do not pour it down the drain.
-
Dispose of Container: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label first.[8]
Part 4: Regulatory and Safety Framework
Adherence to this guide ensures compliance with the primary regulations governing laboratory safety.
-
OSHA 29 CFR 1910.1450 ("Lab Standard"): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[13] Your institution's CHP is the ultimate authority on safety and disposal procedures.
-
EPA Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from "cradle to grave."[10] The procedures outlined above for labeling, storage, and professional disposal are designed to meet RCRA requirements.
-
Institutional EHS Policies: Your local EHS department translates federal and state regulations into actionable policies for your specific institution. They are your primary resource for any questions regarding chemical disposal.[8]
By integrating these expert protocols and regulatory fundamentals into your daily laboratory operations, you build a culture of safety and ensure that valuable research tools like Myristoyl-L-carnitine-d3 Hydrochloride are managed responsibly from acquisition to final disposal.
References
-
Safety Data Sheet: L-(-)-Carnitine, 98.5% . Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: L-Carnitine . Carl ROTH. [Link]
-
Safety Data Sheet L-Carnitine . Redox. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual . [Link]
-
Safety Data Sheet: L-Carnitine hydrochloride . Carl ROTH. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals . Occupational Safety and Health Administration. [Link]
-
Laboratory Waste Management: The New Regulations . Medialab. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. redox.com [redox.com]
- 4. fishersci.de [fishersci.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
